molecular formula C7H6ClNO3 B183051 1-Chloro-3-methoxy-2-nitrobenzene CAS No. 5472-99-1

1-Chloro-3-methoxy-2-nitrobenzene

Cat. No.: B183051
CAS No.: 5472-99-1
M. Wt: 187.58 g/mol
InChI Key: JFDFFRYBIFYDKP-UHFFFAOYSA-N
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Description

1-Chloro-3-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDFFRYBIFYDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283073
Record name 1-chloro-3-methoxy-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5472-99-1
Record name 5472-99-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29552
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-3-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-3-methoxy-2-nitrobenzene CAS 5472-99-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-3-methoxy-2-nitrobenzene (CAS 5472-99-1)

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical and physical properties, synthesis methodologies, reactivity, and applications. Emphasis is placed on the causality behind its chemical behavior, particularly its utility as a building block in the synthesis of more complex molecules. This guide incorporates detailed experimental protocols, safety and handling procedures, and visual diagrams to facilitate a thorough understanding of this compound's role in modern chemistry.

Introduction and Core Properties

This compound, identified by the CAS number 5472-99-1, is a substituted nitrobenzene derivative that serves as a valuable precursor in various synthetic pathways.[][2] Its trifunctional nature, featuring chloro, methoxy, and nitro groups on an aromatic scaffold, makes it a versatile reagent for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of these substituents—an electron-withdrawing nitro group positioned ortho to a labile chlorine atom—is pivotal to its reactivity, primarily activating it for nucleophilic aromatic substitution reactions.

Physicochemical Data Summary

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 5472-99-1[2]
Molecular Formula C₇H₆ClNO₃[][3]
Molecular Weight 187.58 g/mol [][3]
Appearance Brown oil or solid[3]
Melting Point 31-33 °C (for related isomers)[4]
Boiling Point 246 °C (for related isomers)[4]
Density ~1.348 g/cm³ (for related isomers)[4]
Solubility Insoluble in water; soluble in most organic solvents.[5]
InChI Key JFDFFRYBIFYDKP-UHFFFAOYSA-N

Synthesis and Manufacturing

The primary and most documented route for the synthesis of this compound is the Sandmeyer reaction, starting from 3-methoxy-2-nitroaniline. This classic transformation in organic chemistry allows for the introduction of a chloro group onto the aromatic ring by diazotization of the primary amine, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) or copper(II) chloride catalyst.

Causality of the Synthetic Route

The choice of the Sandmeyer reaction is dictated by several factors:

  • Precursor Availability: 3-methoxy-2-nitroaniline is a readily accessible starting material.

  • Regioselectivity: The reaction precisely replaces the amino group with a chlorine atom, ensuring that the desired isomer is formed without ambiguity.

  • Reliability: The Sandmeyer reaction is a robust and well-established method for the synthesis of aryl halides from anilines.

The reaction proceeds via the formation of a diazonium salt, which is a highly reactive intermediate. The copper catalyst facilitates the displacement of the dinitrogen gas (N₂) by a chloride ion.

Detailed Experimental Protocol: Sandmeyer Reaction

The following protocol is a representative synthesis adapted from documented procedures.[3]

Step 1: Diazotization of 3-methoxy-2-nitroaniline

  • In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3-methoxy-2-nitroaniline (1.0 eq) in concentrated hydrochloric acid (e.g., 37% HCl).

  • Cool the mixture to 0°C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature strictly at 0°C. The addition should be slow to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.

Step 2: Copper-Catalyzed Chlorination

  • In a separate vessel, prepare a cold (0°C) solution of copper(II) chloride (CuCl₂) (2.0 eq) in 6 N hydrochloric acid.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold CuCl₂ solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to stir and slowly warm to room temperature. The reaction is typically stirred for several hours to two days to ensure complete conversion.[3]

Step 3: Work-up and Purification

  • Pour the reaction mixture onto crushed ice.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases.

  • Extract the aqueous phase multiple times with an organic solvent, such as ethyl acetate (AcOEt).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic phase over an anhydrous drying agent, such as magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound, typically as a brown oil.[3] Further purification can be achieved via column chromatography if necessary.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_process Process Steps SM 3-Methoxy-2-nitroaniline S1 Diazotization (0°C) SM->S1 R1 1. NaNO₂, HCl 2. CuCl₂ R1->S1 S2 Sandmeyer Reaction R1->S2 P This compound S1->S2 Intermediate: Diazonium Salt S3 Work-up & Purification S2->S3 S3->P

Caption: Workflow for the Sandmeyer synthesis of this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the interplay of its three functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The most significant reaction pathway for this molecule is SNAr. The strong electron-withdrawing effect of the nitro group, acting through both inductive and resonance effects, significantly depletes the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions. Because the chlorine atom is ortho to the nitro group, the carbon atom to which it is attached becomes highly electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In contrast, an isomer like 1-chloro-3-nitrobenzene, where the nitro group is meta to the chlorine, does not react under similar conditions because the nitro group cannot effectively stabilize the negative charge of the intermediate through resonance.[6]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., Sn/HCl or Fe/HCl).[7] This transformation is fundamental for converting the molecule into aniline derivatives, which are common precursors for pharmaceuticals and dyes.

SNAr Mechanism Diagram

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Applications in Synthesis and Drug Development

This compound is not typically an end-product but rather a crucial building block. Its value lies in its ability to introduce a specific substitution pattern onto an aromatic ring, which can then be elaborated into more complex target molecules.

  • Intermediate for Fine Chemicals: It is used in the synthesis of pesticides, pigments, and dyes where the substituted aniline or phenol scaffold is required.[5]

  • Pharmaceutical Scaffolds: In drug discovery, chloro and methoxy groups are common substituents that can influence a molecule's pharmacokinetic and pharmacodynamic properties.[8] This compound provides a scaffold that can be readily converted into key precursors. For instance, the reduction of the nitro group yields 2-chloro-6-methoxyaniline. Subsequent SNAr reactions can replace the chlorine, or the amine can be used in coupling reactions to build larger, more complex drug-like molecules. A key transformation is its conversion to 2-amino-3-methoxyphenol, a valuable precursor in medicinal chemistry.

Application Workflow: Synthesis of a Key Precursor

G A This compound B 2-Chloro-6-methoxyaniline A->B Nitro Group Reduction (e.g., H₂, Pd/C) C 2-Amino-3-methoxyphenol B->C Nucleophilic Substitution (e.g., NaOH, heat)

Caption: Synthetic pathway from the title compound to 2-amino-3-methoxyphenol.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While the raw spectra are not presented here, data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through chemical databases and suppliers.[9] This analytical data is crucial for verifying the identity and purity of the compound after synthesis.

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound must be handled with appropriate care. The following is a summary of its hazard profile based on GHS classifications for related isomers.

Hazard ClassPictogramSignal WordHazard Statement(s)
Acute Toxicity GHS07WarningH302: Harmful if swallowed.[10]
Skin Irritation GHS07WarningH315: Causes skin irritation.
Eye Irritation GHS07WarningH319: Causes serious eye irritation.
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11]

  • Personal Protective Equipment: Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][11]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from strong oxidizing agents, combustibles, and sources of heat or ignition.[5][12]

Conclusion

This compound (CAS 5472-99-1) is a strategically important chemical intermediate. Its value is derived from the specific ortho-para activating relationship between its nitro and chloro substituents, which facilitates facile nucleophilic aromatic substitution. This predictable reactivity, combined with the potential for subsequent modification of the nitro and methoxy groups, makes it a versatile and powerful tool for synthetic chemists in academia and industry. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for leveraging its full potential in the development of novel compounds.

References

  • ChemBK. (2024, April 10). 1-chloro-2-methoxy-3-nitrobenzene - Introduction.
  • PubChem. 1-Chloro-2-methoxy-3-nitrobenzene. National Center for Biotechnology Information.
  • Chemsrc.com. (2025, February 5). 1-chloro-3-methoxy-2-nitro-benzene Price.
  • PubChem. 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. National Center for Biotechnology Information.
  • CP Lab Safety. 1-chloro-2-methoxy-3-nitrobenzene, 100 grams.
  • Cenmed Enterprises. This compound (C007B-614554).
  • Anhui Newman Fine Chemicals Co., Ltd. 1-Chloro-2-Methoxy-4-Nitrobenzene.
  • Matrix Fine Chemicals. 1-CHLORO-4-METHOXY-2-NITROBENZENE.
  • Arctom. CAS NO. 5472-99-1 | this compound.
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  • ResearchGate. (2014, December 6). How can I synthesize 2-amino-5-methoxyphenol?.
  • ResearchGate. (2011, February). 1-Chloro-2-methyl-3-nitrobenzene.
  • PubMed Central (PMC) - NIH. 1-Chloro-2-methyl-3-nitrobenzene.
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  • TGSC Information System. 1-Chloro-3-nitrobenzene (CAS 121-73-3).
  • Filo. (2025, October 4). Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous....
  • Inchem.org. ICSC 0028 - 1-CHLORO-2-NITROBENZENE.
  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • NIST WebBook. Benzene, 1-chloro-3-nitro-.
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  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol.
  • Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.
  • Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

Sources

An In-depth Technical Guide to 1-Chloro-3-methoxy-2-nitrobenzene: Synthesis, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-methoxy-2-nitrobenzene is a substituted nitroaromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of chloro, methoxy, and nitro functional groups on a benzene ring offers a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, combined with the reactivity of the chloro substituent, dictates its chemical behavior and synthetic applications. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and its potential applications in the field of drug discovery.

Chemical Properties and Spectroscopic Data

This compound, with the CAS number 5472-99-1, is a solid at room temperature.[1] Its chemical structure and key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 5472-99-1[1]
Molecular Formula C₇H₆ClNO₃[1][]
Molecular Weight 187.58 g/mol []
Physical Form Solid[1]
Purity Typically ≥96%[3]
InChI Key JFDFFRYBIFYDKP-UHFFFAOYSA-N[]
SMILES COC1=CC=CC(Cl)=C1[O-][]

Spectroscopic data for this compound (CAS 5472-99-1) has been reported, providing the necessary tools for its characterization.[4] While direct spectra were not available, the types of available data are listed below.

Spectroscopic DataAvailability
¹H NMR Reported[4]
¹³C NMR Reported[4]
Infrared (IR) Reported[4]
Mass Spectrometry (MS) Reported[4]

Synthesis of this compound

The primary synthetic route to this compound involves a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6] This method is particularly effective as it allows for the introduction of a chloro group at a specific position on the benzene ring, which might be challenging to achieve through direct chlorination due to the directing effects of the existing methoxy and nitro groups.

The synthesis starts from 3-methoxy-2-nitrophenylamine. The amino group is first converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) or copper(II) salt as a catalyst.[5]

Mechanistic Insight: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The key steps are:

  • Diazotization: The primary aromatic amine (3-methoxy-2-nitrophenylamine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable diazonium salt.[]

  • Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[4]

  • Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final product, this compound.[4]

Sandmeyer_Mechanism Aryl Amine 3-Methoxy-2-nitrophenylamine Diazonium Salt Arenediazonium Salt Aryl Amine->Diazonium Salt NaNO₂, HCl, 0°C Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical CuCl (SET), -N₂ Product This compound Aryl Radical->Product CuCl₂

Caption: Workflow of the Sandmeyer Reaction.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis.[5]

Materials:

  • 3-methoxy-2-nitrophenylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 37% and 6N solutions

  • Copper(II) chloride (CuCl₂)

  • Ethyl acetate (AcOEt)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a reaction vessel, dissolve 3-methoxy-2-nitrophenylamine (1.0 eq) in 37% hydrochloric acid at 0 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in water.

    • Add the sodium nitrite solution dropwise to the amine solution over one hour, maintaining the temperature at 0 °C with an ice bath. Stir continuously.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a cold (0 °C) solution of copper(II) chloride (2.0 eq) in 6N hydrochloric acid.

    • Slowly add the freshly prepared diazonium salt solution to the copper(II) chloride solution.

    • Allow the reaction mixture to warm to room temperature and stir for 48 hours. The evolution of nitrogen gas should be observed.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product, this compound, is obtained as a brown oil. Further purification can be achieved by column chromatography if necessary.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic properties of its substituents.

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic aromatic substitution.[7] However, it significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself.[8]

  • Chloro Group: The chloro group is a good leaving group in SNAr reactions, especially when activated by the ortho-nitro group.

  • Methoxy Group: The methoxy group is an electron-donating group, which can influence the regioselectivity of certain reactions.

This substitution pattern makes this compound a valuable precursor for introducing a variety of nucleophiles onto the aromatic ring. The nitro group can also be readily reduced to an amino group, opening up another avenue for functionalization, such as the formation of amides or further diazotization and substitution reactions.

Reactivity Start This compound SnAr Nucleophilic Aromatic Substitution (SₙAr) Start->SnAr Nu⁻ Reduction Nitro Group Reduction Start->Reduction e.g., Fe/HCl, H₂/Pd-C SnAr_Product Substituted Methoxy-nitrobenzene (e.g., with -OR, -NR₂, -SR) SnAr->SnAr_Product Amine_Product 2-Amino-1-chloro-3-methoxybenzene Reduction->Amine_Product Further_Func Further Functionalization (e.g., Amide formation, Diazotization) Amine_Product->Further_Func

Caption: Key reaction pathways of the core compound.

Application in Drug Discovery

Substituted nitroaromatic compounds are common intermediates in the synthesis of pharmaceuticals. The functional groups on this compound provide handles for constructing more complex molecular architectures. For instance, the chloro substituent can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build fragments of a larger drug molecule.

While specific, publicly available examples of blockbuster drugs synthesized directly from this compound are not readily found, its structural motifs are present in various patented medicinal compounds. The general class of chloronitroanisoles serves as a precursor for a range of biologically active molecules. The strategic placement of the substituents allows for controlled and regioselective modifications, which is a critical aspect of medicinal chemistry and drug development.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]

  • Storage: Store in a dry, well-ventilated place. Keep the container tightly closed and store locked up.[9]

  • First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a synthetically valuable intermediate with a well-defined pathway for its preparation. The strategic arrangement of its functional groups provides a versatile platform for a range of chemical transformations, making it a useful building block for the synthesis of more complex molecules in various fields, including drug discovery. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

  • Loba Chemie. 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS. [Link]
  • Filo. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound. [Link]
  • PubChem. 1-Chloro-2-methoxy-3-nitrobenzene. [Link]
  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]
  • Quora.

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An In-depth Technical Guide to 1-Chloro-3-methoxy-2-nitrobenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Chloro-3-methoxy-2-nitrobenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, a detailed synthesis protocol, robust characterization methodologies, and its potential utility as a building block in medicinal chemistry. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 5472-99-1) is a substituted nitroaromatic compound with the molecular formula C₇H₆ClNO₃.[1][2][] Its structure features a benzene ring functionalized with a chlorine atom, a methoxy group, and a nitro group, making it a versatile scaffold for further chemical modification.

The strategic placement of these functional groups dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy group and the inductive effect of the chlorine atom, creates a unique electronic environment on the aromatic ring, influencing its role in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 187.58 g/mol [1][2][]
Molecular Formula C₇H₆ClNO₃[1][2][]
CAS Number 5472-99-1[1][2]
Appearance Solid / Brown Oil[1][4]
Boiling Point ~292.2 °C at 760 mmHg[2]
Density ~1.366 g/cm³[2]
Synonyms 3-chloro-2-nitroanisole[1]

These properties are foundational for its handling, storage, and application in experimental settings. The high boiling point suggests low volatility under standard lab conditions, while its density indicates it will sink in water.

Synthesis Pathway: The Sandmeyer Reaction

A reliable method for the synthesis of this compound involves a Sandmeyer reaction, starting from the readily available precursor, 3-methoxy-2-nitroaniline.[4] This classic transformation in organic chemistry is highly valued for its ability to introduce a wide range of substituents onto an aromatic ring via a diazonium salt intermediate.

The choice of this pathway is dictated by the high efficiency and predictability of the Sandmeyer reaction for converting an aromatic amine into a chloro-substituted aromatic. The low temperature required for the diazotization step is critical to prevent the unstable diazonium salt from decomposing prematurely.

Logical Workflow for Synthesis

A Start: 3-Methoxy-2-nitroaniline B Diazotization NaNO₂, HCl (aq) 0-5 °C A->B Step 1 C Intermediate: Diazonium Salt B->C Forms in situ D Sandmeyer Reaction CuCl₂, HCl (aq) Room Temperature C->D Step 2 E Crude Product: This compound D->E Step 3 F Workup & Extraction NaHCO₃ (aq), Ethyl Acetate E->F Neutralization & Phase Separation G Purification Silica Gel Chromatography F->G Isolate Compound H Final Product G->H >97% Purity

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a reported synthesis for this molecule.[4]

  • Diazotization of the Amine:

    • Dissolve 3-methoxy-2-nitroaniline (e.g., 2.38 mmol) in concentrated hydrochloric acid (e.g., 37%, 3.9 mL) and cool the mixture to 0°C in an ice bath.

    • Prepare a solution of sodium nitrite (e.g., 2.60 mmol) in a minimal amount of water (e.g., 0.5 mL).

    • Add the sodium nitrite solution dropwise to the aniline solution over one hour, maintaining the temperature at 0°C. This slow addition is crucial to control the exothermic reaction and ensure the stability of the diazonium salt formed.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a cold (0°C) solution of copper(II) chloride (CuCl₂, e.g., 4.76 mmol) in 6 N HCl (e.g., 3.5 mL).

    • Add the freshly prepared diazonium salt solution to the cold CuCl₂ solution. The use of a copper catalyst is the hallmark of the Sandmeyer reaction, facilitating the replacement of the diazonium group with a chloride ion.

    • Allow the resulting mixture to stir at room temperature for 2 days to ensure the reaction goes to completion.[4]

  • Workup and Purification:

    • Pour the reaction mixture onto ice and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step quenches the acid and prepares the mixture for extraction.

    • Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, often as a brown oil.[4]

    • For high-purity material required in drug development, further purification via column chromatography on silica gel is recommended.

Structural Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical step. A multi-technique approach ensures a self-validating system of analysis.

Analytical Workflow

A Purified Product B Mass Spectrometry (MS) Confirms Molecular Weight A->B C ¹H & ¹³C NMR Spectroscopy Confirms Structure & Purity A->C D Infrared (IR) Spectroscopy Identifies Functional Groups A->D E Verified Compound Identity & Purity Confirmed B->E Data Integration C->E Data Integration D->E Data Integration

Caption: Analytical workflow for structural verification and purity assessment.

Expected Analytical Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the three aromatic protons and the three methoxy protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the 1,2,3-substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected peaks include strong absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively. A C-O stretch for the methoxy group should appear around 1250 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 187.58, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.[5]

Applications in Research and Drug Development

Substituted nitroaromatics are valuable precursors in medicinal chemistry. The functional groups on this compound offer multiple handles for synthetic diversification.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental in drug synthesis, as aromatic amines are common precursors for amides, ureas, sulfonamides, and heterocyclic ring systems.

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the chlorine atom by various nucleophiles (e.g., amines, thiols, alkoxides).

  • Scaffold for Heterocycle Synthesis: The resulting 2-amino-3-chloro-anisole (after nitro reduction) can serve as a starting point for the synthesis of various fused heterocyclic systems, such as benzimidazoles or quinoxalines, which are privileged structures in drug discovery.

The chloro and methoxy groups themselves play significant roles in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, influencing factors like metabolic stability, lipophilicity, and receptor binding interactions.[6]

Safety, Handling, and Storage

As a nitroaromatic compound, this compound must be handled with appropriate care. While specific toxicity data for this isomer is limited, data from related chloronitrobenzene compounds suggest potential hazards.

Table 2: Hazard and Safety Information

Hazard ClassPrecautionary MeasuresSource(s)
Acute Toxicity Harmful if swallowed or in contact with skin.[7][8]
Irritation May cause skin, eye, and respiratory irritation.[9]
Handling Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][10]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.[7][10]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

First Aid Measures:

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

This guide provides a robust framework for the synthesis, analysis, and safe handling of this compound, empowering researchers to utilize this versatile chemical intermediate with confidence and scientific rigor.

References

  • ChemBK. (n.d.). 1-chloro-2-methoxy-3-nitrobenzene.
  • Chemsrc.com. (2025). 1-chloro-3-methoxy-2-nitro-benzene Price.
  • PubChem. (n.d.). 1-Chloro-2-methoxy-3-nitrobenzene.
  • Loba Chemie. (2016). 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS.
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) 1633 - 1-CHLORO-3-NITROBENZENE.
  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE.
  • Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

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physical properties of 3-chloro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-chloro-2-nitroanisole

Introduction

3-Chloro-2-nitroanisole, systematically known as 1-chloro-2-methoxy-3-nitrobenzene, is a substituted aromatic compound with the chemical formula C₇H₆ClNO₃.[1] As a functionalized nitrobenzene derivative, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the strategic placement of its chloro, nitro, and methoxy groups can be leveraged for further molecular elaboration.[2] Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in a research and development setting. This guide provides a comprehensive overview of the key physical characteristics of 3-chloro-2-nitroanisole, methodologies for their determination, and the underlying scientific principles that govern these properties.

Section 1: Core Physical and Chemical Data

The fundamental physical and chemical properties of 3-chloro-2-nitroanisole are summarized in the table below. These parameters are essential for the identification and handling of the compound in a laboratory setting.

PropertyValueSource(s)
IUPAC Name 1-chloro-2-methoxy-3-nitrobenzene[1]
Synonyms 3-chloro-2-nitroanisole, 2-Chloro-6-nitroanisole[1]
CAS Number 80866-77-9[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance Colorless or yellowish crystal[2]
Melting Point 70-72 °C[2]
Boiling Point 276.7 °C at 760 mmHg[2]
Density 1.366 g/cm³[2]
Solubility Insoluble in water; soluble in most organic solvents.[2]

Molecular Weight: The molecular weight of 187.58 g/mol is calculated from the atomic weights of its constituent atoms.[1] This value is fundamental for stoichiometric calculations in chemical reactions involving this compound.

Melting Point: The melting point of 70-72 °C indicates that 3-chloro-2-nitroanisole is a solid at room temperature.[2] A sharp melting point range is also a key indicator of the compound's purity.

Boiling Point: The high boiling point of 276.7 °C is characteristic of a molecule with a significant molecular weight and polarity.[2] This property is crucial for purification techniques such as distillation, though vacuum distillation may be preferred to prevent thermal decomposition.

Solubility: The insolubility of 3-chloro-2-nitroanisole in water and its solubility in organic solvents is consistent with its predominantly nonpolar aromatic structure.[2] This dictates the choice of solvents for reactions, extractions, and purification methods like recrystallization.

Section 2: Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 3-chloro-2-nitroanisole.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The three aromatic protons will appear as a complex splitting pattern in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The methoxy group protons will present as a sharp singlet further upfield (around δ 3.9-4.1 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals. The carbon of the methoxy group will be observed in the upfield region (around δ 55-65 ppm). The six aromatic carbons will appear in the downfield region (δ 110-160 ppm), with their chemical shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups. Expect strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-O stretching of the anisole moiety will be visible around 1250 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be seen in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region between 600 and 800 cm⁻¹.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187 and 189 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[1] Fragmentation patterns would likely involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), or a methyl radical (-CH₃).

Section 3: Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is crucial for compound verification and quality control.

Melting Point Determination

This protocol describes the use of a standard melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 3-chloro-2-nitroanisole is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.

  • Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate measurement. A narrow melting point range (≤ 2 °C) is indicative of high purity.

Spectroscopic Analysis Workflow

This workflow outlines the general steps for obtaining spectroscopic data.

Methodology:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of 3-chloro-2-nitroanisole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • MS (EI): Introduce a dilute solution of the sample in a volatile organic solvent into the instrument.

  • Instrument Setup: Configure the spectrometer with the appropriate parameters for the desired analysis (e.g., number of scans, acquisition time).

  • Data Acquisition: Acquire the spectrum.

  • Data Processing and Interpretation: Process the raw data (e.g., Fourier transform for NMR and IR) and interpret the resulting spectrum to confirm the structure of the compound.

Visualizations

Caption: Molecular Structure of 3-chloro-2-nitroanisole.

experimental_workflow Workflow for Physical Property Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization cluster_analysis Data Analysis & Verification synthesis Synthesized 3-chloro-2-nitroanisole mp Melting Point Determination synthesis->mp nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms analysis Data Interpretation & Structural Confirmation mp->analysis nmr->analysis ir->analysis ms->analysis

Caption: Experimental Workflow for Characterization.

Section 4: Safety and Handling

3-Chloro-2-nitroanisole is an organic compound that should be handled with care in a well-ventilated area, preferably a chemical fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin, eyes, and clothing.[2] It should be stored away from strong oxidizing agents.[2]

References

  • PubChem. 1-Chloro-2-methoxy-3-nitrobenzene.
  • ChemBK. 1-chloro-2-methoxy-3-nitrobenzene. [Link]

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Physicochemical Characterization of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Chloro-3-methoxy-2-nitrobenzene

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes information from structurally analogous compounds to build a robust predictive framework for its solubility profile. Furthermore, it details field-proven, self-validating experimental protocols for researchers, scientists, and drug development professionals to accurately determine solubility in their own laboratory settings.

This compound is a substituted aromatic compound with a molecular formula of C₇H₆ClNO₃. Its chemical structure, featuring a benzene ring functionalized with a chloro group, a methoxy group, and a nitro group, dictates its physical and chemical properties, including its solubility.

The presence of the nonpolar benzene ring and the chloro group, combined with the polar ether (methoxy) and strongly electron-withdrawing nitro groups, results in a molecule of moderate overall polarity. This structural composition is the primary determinant of its interaction with various solvents.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound1-Chloro-2-methoxy-3-nitrobenzene1-Chloro-3-methoxy-5-nitrobenzene
CAS Number 5472-99-1[1]80866-77-9[2]55910-07-1[3]
Molecular Formula C₇H₆ClNO₃[1]C₇H₆ClNO₃[2]C₇H₆ClNO₃[3]
Molecular Weight 187.58 g/mol [1]187.58 g/mol [2]187.58 g/mol [3]
Appearance Solid[1]Colorless or yellowish crystal[4]-
Melting Point -70-72 °C[4]-
Boiling Point -241.5 °C[4]-
Predicted XLogP3 -2.4[2]2.5[3]

Predicted Solubility Profile

The fundamental principle of "like dissolves like" serves as the primary guide for predicting the solubility of this compound.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity. Given the moderately polar nature of the target compound, a nuanced solubility profile is expected across a spectrum of common laboratory solvents.

  • Water & Polar Protic Solvents: The compound is expected to be insoluble or have very low solubility in water, a highly polar protic solvent.[4] The large, nonpolar aromatic ring dominates the molecule's character, limiting favorable interactions with water molecules. Structurally similar compounds like nitrobenzene and various chloronitrobenzenes exhibit very low aqueous solubility.[2][4][6][7][8][9]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): Good solubility is predicted in these solvents. Solvents like acetone and ethyl acetate possess sufficient polarity to interact with the nitro and methoxy groups, while also being nonpolar enough to solvate the aromatic ring. p-Nitroanisole, a related compound, is moderately soluble in acetone.[10]

  • Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected in alcohols. While alcohols are polar and capable of hydrogen bonding, their alkyl chains provide a nonpolar character that can interact with the benzene ring. Sparingly soluble in cold ethanol and freely soluble in hot ethanol is a common characteristic for related chloronitrobenzene compounds.[7][11]

  • Nonpolar Aromatic Solvents (e.g., Benzene, Toluene): High solubility is anticipated in these solvents. The benzene ring of the solute will have strong, favorable pi-pi stacking interactions with the solvent molecules. Nitrobenzene and its chlorinated derivatives are readily soluble in benzene and toluene.[2][4][6][7]

  • Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Low solubility is predicted in these solvents. The significant polarity imparted by the nitro and methoxy groups will likely prevent effective solvation by purely aliphatic, nonpolar solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterInsolubleDominated by nonpolar aromatic ring.
Methanol, EthanolModerate to GoodBalance of polar functional groups and nonpolar backbone.
Polar Aprotic Acetone, Ethyl Acetate, DMSOGood to HighEffective solvation of both polar groups and the aromatic ring.
Nonpolar Aromatic Toluene, BenzeneHighStrong "like-dissolves-like" interaction with the aromatic core.
Nonpolar Aliphatic Hexane, HeptaneLowInsufficient polarity to solvate the nitro and methoxy groups.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative data, direct experimental measurement is required. The following protocols are designed as self-validating systems for researchers to determine the solubility of this compound.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related nitroaromatic compounds.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]

  • Engineering Controls: All handling of the solid compound and its solutions should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[12][14]

  • Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin.[7][12] Avoid direct contact.

  • Disposal: Dispose of all chemical waste in designated, properly labeled containers according to institutional and local regulations.[12]

Qualitative Solubility Determination

This rapid test provides a preliminary assessment of solubility in various solvents.

Methodology:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add the chosen solvent dropwise (e.g., 0.5 mL at a time) while vortexing or agitating the tube.

  • Continue adding solvent up to a total volume of 3 mL.

  • Observe and record whether the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

G cluster_start Start cluster_solvent Solvent Addition & Observation cluster_decision Decision Point cluster_outcome Classification start Weigh ~15 mg of compound into test tube add_solvent Add 0.5 mL solvent start->add_solvent vortex Vortex/Agitate add_solvent->vortex observe Observe for dissolution vortex->observe is_dissolved Completely Dissolved? observe->is_dissolved soluble Classify as 'Soluble' is_dissolved->soluble Yes add_more Add another 0.5 mL solvent (up to 3 mL total) is_dissolved->add_more No add_more->vortex insoluble Classify as 'Partially Soluble' or 'Insoluble' add_more->insoluble 3 mL limit reached

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[15][16] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a sealed vessel (e.g., a screw-cap vial or flask) containing a known volume of the desired solvent. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.

  • Equilibration: Agitate the vessel at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[15][17] A shaker bath or orbital shaker is ideal.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifuge the sample and then carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.[18]

  • Quantification: Analyze the concentration of the solute in the clear, filtered saturated solution using an appropriate analytical technique.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solid solute to known volume of solvent equil Agitate at constant temp for 24-48 hours prep->equil sep_cent Centrifuge sample equil->sep_cent sep_filt Filter supernatant sep_cent->sep_filt quant Analyze solute concentration in clear filtrate sep_filt->quant

Caption: Workflow for the Shake-Flask Method.

Quantification Techniques

This method is straightforward and suitable for non-volatile solutes.[1][3][19] It relies on evaporating the solvent and weighing the remaining solute.

Protocol:

  • Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

  • Record the total weight of the dish and the solution.

  • Carefully evaporate the solvent in a fume hood, potentially using gentle heating.

  • Once all solvent is removed, dry the dish containing the residue to a constant weight in a vacuum oven at a temperature below the compound's melting point.

  • Cool the dish in a desiccator and weigh it accurately.

  • Calculate the mass of the dissolved solute and express the solubility in g/L or mg/mL.[3][19]

This technique is applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum, which is characteristic of aromatic nitro compounds.[20]

Protocol:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.[21]

  • Sample Analysis: Take a precise volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of your calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

  • Apply the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.[22]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its likely behavior can be derived from its molecular structure and comparison with analogous compounds. This guide provides a predictive framework, suggesting high solubility in nonpolar aromatic and polar aprotic solvents, moderate solubility in alcohols, and poor solubility in water and aliphatic hydrocarbons. For definitive quantitative results, the detailed, self-validating experimental protocols provided herein, including the industry-standard shake-flask method coupled with gravimetric or UV-Vis analysis, offer a clear and reliable path for researchers to generate precise solubility data tailored to their specific applications. Adherence to strict safety protocols is paramount when working with this class of compounds.

References

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An In-depth Technical Guide to the Synthesis of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene, a valuable chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including the preparation of the requisite precursor, 3-methoxy-2-nitroaniline. The guide emphasizes the underlying chemical principles, the rationale behind experimental choices, and provides detailed, step-by-step protocols for laboratory execution. Furthermore, it outlines the necessary characterization techniques to ensure the identity and purity of the final product, thereby providing a self-validating framework for its synthesis.

Introduction: Significance of this compound

This compound is a substituted nitroaromatic compound of significant interest in organic synthesis. Its trifunctionalized aromatic ring, featuring chloro, methoxy, and nitro groups, offers a versatile platform for the construction of more complex molecular architectures. The strategic positioning of these functional groups allows for selective chemical transformations, making it a key building block for a range of target molecules, including pharmaceuticals, dyes, and pesticides.[1] The presence of the nitro group, for instance, allows for its reduction to an amine, which can then be further functionalized, while the chloro and methoxy groups can influence the reactivity of the aromatic ring and serve as handles for cross-coupling reactions.

This guide will focus on a robust and well-documented synthetic route to this compound, proceeding via a Sandmeyer reaction from the key intermediate, 3-methoxy-2-nitroaniline.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the precursor, 3-methoxy-2-nitroaniline, followed by its conversion to the target molecule via a Sandmeyer reaction. This strategic approach is favored due to the ready availability of starting materials and the reliability of the chemical transformations involved.

Synthesis_Pathway 3,5-Dinitroanisole 3,5-Dinitroanisole 3-methoxy-5-nitroaniline 3-methoxy-5-nitroaniline 3,5-Dinitroanisole->3-methoxy-5-nitroaniline Selective Reduction 3-methoxy-2-nitroaniline 3-methoxy-2-nitroaniline 3-methoxy-5-nitroaniline->3-methoxy-2-nitroaniline Nitration (Isomer Separation) Diazonium_Salt Diazonium_Salt 3-methoxy-2-nitroaniline->Diazonium_Salt Diazotization (NaNO2, HCl) This compound This compound Diazonium_Salt->this compound Sandmeyer Reaction (CuCl2)

Figure 1: Overall synthetic workflow for this compound.

Synthesis of the Precursor: 3-methoxy-2-nitroaniline

A reliable synthesis of 3-methoxy-2-nitroaniline is crucial for the successful production of the target compound. A common route begins with the selective reduction of 3,5-dinitroanisole.

Mechanistic Considerations

The selective reduction of one nitro group in the presence of another in 3,5-dinitroanisole can be achieved using controlled amounts of a reducing agent, such as sodium sulfide. The reaction conditions are optimized to favor the mono-reduction product, 3-methoxy-5-nitroaniline. The subsequent nitration of this intermediate, followed by separation of the desired isomer, yields 3-methoxy-2-nitroaniline.

Experimental Protocol: Synthesis of 3-methoxy-5-nitroaniline

The following protocol is adapted from a documented procedure for the selective reduction of a dinitroaromatic compound.[2]

Materials:

  • 3,5-Dinitroanisole

  • Sodium sulfide (Na₂S)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Deionized water

  • Celite

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide (1.1 equivalents) and sodium bicarbonate (1.05 equivalents) in deionized water.

  • Add methanol to the solution and cool to 0°C. A precipitate may form.

  • Filter the cold solution through a pad of Celite to remove any solids.

  • In a separate flask, dissolve 3,5-dinitroanisole (1 equivalent) in methanol.

  • Quickly add the filtered sodium sulfide/bicarbonate solution to the solution of 3,5-dinitroanisole.

  • Heat the resulting suspension to reflux for 30 minutes.

  • Concentrate the reaction mixture in vacuo to remove the methanol.

  • Pour the aqueous residue into ice-water to precipitate the product.

  • Collect the orange precipitate by filtration, wash with cold water, and air-dry to obtain 3-methoxy-5-nitroaniline.

Note: The subsequent nitration of 3-methoxy-5-nitroaniline to introduce a second nitro group at the 2-position, followed by isomer separation, is a standard procedure that requires careful control of nitrating agents and temperature. For the purpose of this guide, it is assumed that the resulting 3-methoxy-2-nitroaniline is obtained with high purity.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4] In this synthesis, the amino group of 3-methoxy-2-nitroaniline is transformed into a chloro group.

Mechanistic Insights

The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine, 3-methoxy-2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a relatively stable diazonium salt.[5] The low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Copper-Mediated Substitution: The diazonium salt is then treated with a copper(II) chloride solution. While the classical Sandmeyer reaction often employs copper(I) salts, the use of copper(II) chloride is also effective. The mechanism involves a single-electron transfer (SET) process, leading to the formation of an aryl radical, liberation of nitrogen gas, and subsequent trapping of the radical by a chloride ion to form the final product.[6][7]

Detailed Experimental Protocol

This protocol is based on a reported synthesis of this compound.

Materials:

  • 3-methoxy-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl, 37%)

  • Copper(II) chloride (CuCl₂)

  • Ethyl acetate (AcOEt)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 3-methoxy-2-nitroaniline (1 equivalent) in 37% hydrochloric acid.

    • Cool the solution to 0°C in an ice bath.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution over a period of one hour, maintaining the temperature at 0°C.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a cold (0°C) solution of copper(II) chloride (2 equivalents) in 6N hydrochloric acid.

    • Add the freshly prepared diazonium salt solution to the cold copper(II) chloride solution.

    • Allow the resulting green solution to warm to room temperature and stir for 48 hours.

  • Work-up and Purification:

    • Pour the reaction mixture onto ice.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the evolution of gas ceases.

    • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic extracts and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a brown oil.

Quantitative Data Summary
Reagent/ProductMolar Mass ( g/mol )EquivalentsAmount (example)
3-methoxy-2-nitroaniline168.151.00400 mg (2.38 mmol)
Sodium nitrite (NaNO₂)69.001.10180 mg (2.60 mmol)
Copper(II) chloride (CuCl₂)134.452.00640 mg (4.76 mmol)
This compound187.58-293 mg (1.56 mmol)
Theoretical Yield: --446 mg
Actual Yield: --293 mg
Percentage Yield: --66%

Characterization and Quality Control

To ensure the successful synthesis of this compound, a thorough characterization of the final product is essential.

Physical Properties
PropertyValue
Molecular FormulaC₇H₆ClNO₃
Molar Mass187.58 g/mol [8]
AppearanceBrown oil (as per synthesis) or colorless to yellowish crystal[1]
Melting Point70-72 °C (for crystalline solid)[1]
Boiling Point241.5 °C[1]
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons and the methoxy group protons. The integration and splitting patterns will confirm the substitution pattern on the aromatic ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide evidence for the number of unique carbon environments in the molecule, further confirming its structure.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-Cl, C-O (methoxy), and NO₂ (nitro) functional groups.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Spectroscopic data for this compound is available in public databases and chemical supplier catalogs for comparison.[9]

Safety Considerations

  • Handling of Reagents: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nitroaromatic Compounds: this compound and its precursors are nitroaromatic compounds and should be handled with care as they are potentially toxic and can be irritating to the skin, eyes, and respiratory system.[1]

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. The synthesis should be performed at low temperatures, and the diazonium salt should be used immediately in solution.

  • Acids: Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of this compound. By providing a comprehensive overview of the synthetic strategy, from the preparation of the necessary precursor to the final product, this document serves as a valuable resource for researchers in organic synthesis and drug development. The emphasis on mechanistic understanding, detailed experimental protocols, and thorough characterization ensures that the synthesis can be performed safely and efficiently, yielding a product of high purity.

References

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A Comprehensive Technical Guide to the Synthesis of 1-Chloro-3-methoxy-2-nitrobenzene via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene from 3-methoxy-2-nitroaniline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed examination of the reaction mechanism, the rationale behind procedural choices, and critical safety considerations.

Strategic Overview: The Sandmeyer Reaction in Aromatic Synthesis

The transformation of an aromatic primary amine into an aryl halide is a cornerstone of synthetic organic chemistry. Direct halogenation of an aromatic ring can often lead to a mixture of isomers, making purification challenging and reducing the yield of the desired product. The Sandmeyer reaction provides an elegant and powerful alternative, allowing for the regiospecific introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1][2]

In the synthesis of this compound, the amino group of 3-methoxy-2-nitroaniline dictates the position of the incoming chloro substituent, offering a level of control unattainable through direct chlorination of 2-nitroanisole. This method is particularly valuable in the construction of complex, highly substituted aromatic compounds that are pivotal in medicinal chemistry and materials science.

The Reaction Mechanism: A Radical-Nucleophilic Pathway

The overall transformation involves two primary stages: the diazotization of the primary aromatic amine and the subsequent copper-catalyzed substitution of the diazonium group.

Part I: Diazotization - Formation of the Arenediazonium Salt

The first step is the conversion of the primary amine, 3-methoxy-2-nitroaniline, into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[3][4] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.[5]

The mechanism proceeds as follows:

  • Formation of the Nitrosating Agent: Hydrochloric acid protonates sodium nitrite to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[6][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-methoxy-2-nitroaniline attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable N≡N triple bond of the diazonium salt.[7]

The presence of the electron-withdrawing nitro group on the aromatic ring can decrease the nucleophilicity of the amine, potentially slowing the diazotization process. However, the reaction is generally efficient under strongly acidic conditions.

Part II: The Sandmeyer Reaction - Copper-Catalyzed Chlorination

The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution (SRNAr).[1][8] The key steps are:

  • Single Electron Transfer (SET): The copper(I) catalyst (typically CuCl) donates a single electron to the diazonium salt.[9][10] This transfer is the rate-determining step.[11]

  • Formation of an Aryl Radical: The diazonium salt, upon accepting an electron, rapidly decomposes, releasing molecular nitrogen (N₂), a thermodynamically very stable molecule, and forming an aryl radical.[1]

  • Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species (formed in the initial SET step), yielding the final product, this compound, and regenerating the copper(I) catalyst.[1][9]

The presence of electron-withdrawing substituents, such as the nitro group in our substrate, has been shown to increase the reactivity of the diazonium salt in the Sandmeyer reaction.[11][12]

Below is a diagrammatic representation of the overall reaction pathway.

Sandmeyer_Mechanism cluster_sandmeyer Part 2: Sandmeyer Reaction Amine 3-Methoxy-2-nitroaniline Diazonium 3-Methoxy-2-nitrophenyldiazonium chloride Amine->Diazonium ArylRadical Aryl Radical + N₂ Diazonium->ArylRadical Single Electron Transfer from Cu(I) Product This compound ArylRadical->Product Cl atom transfer from Cu(II) CuCl CuCl (Catalyst) CuCl2 CuCl₂ Workflow cluster_reagents Starting Materials cluster_prep Preparation Steps cluster_reaction Reaction & Workup cluster_final Final Product Amine 3-Methoxy-2-nitroaniline Diazotization Diazotization (0-5 °C) Amine->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization HCl Hydrochloric Acid HCl->Diazotization CuSO4 Copper(II) Sulfate CuCl_Prep Prepare CuCl Catalyst CuSO4->CuCl_Prep Reducer Reducing Agent (e.g., NaHSO₃) Reducer->CuCl_Prep Sandmeyer Sandmeyer Reaction (Add diazonium to CuCl) Diazotization->Sandmeyer CuCl_Prep->Sandmeyer Workup Extraction & Washing Sandmeyer->Workup Evaporation Solvent Removal Workup->Evaporation Purification Purification (e.g., Vacuum Distillation) Evaporation->Purification Product Pure 1-Chloro-3-methoxy- 2-nitrobenzene Purification->Product

Caption: Experimental workflow for the synthesis.

Conclusion

The Sandmeyer reaction offers a reliable and regiospecific method for the synthesis of this compound from its corresponding aniline. A thorough understanding of the radical-based mechanism, strict adherence to temperature control during the diazotization step, and careful handling of the potentially hazardous diazonium intermediate are paramount for a successful and safe synthesis. By following the detailed protocols and considering the rationale behind each step, researchers can effectively utilize this classic transformation to access valuable substituted aromatic building blocks for further synthetic endeavors.

References

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An In-Depth Technical Guide to 1-Chloro-3-methoxy-2-nitrobenzene: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

1-Chloro-3-methoxy-2-nitrobenzene is a substituted nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its unique arrangement of chloro, methoxy, and nitro functional groups on the benzene ring imparts specific reactivity, making it a strategic precursor for the synthesis of more complex molecules, particularly heterocyclic scaffolds of medicinal interest. The electron-withdrawing nature of the nitro group, combined with the directing effects of the chloro and methoxy substituents, allows for selective chemical transformations, which is a key consideration in the multi-step synthesis of pharmaceutical agents. This guide provides a comprehensive overview of the synthesis, structural characterization, and key applications of this compound, with a focus on its relevance in the field of drug discovery and development.

Physicochemical and Structural Properties

This compound is a solid at room temperature, often described as a brown oil or solid.[1][2] While a precise melting point is not widely reported in the literature, its isomers, such as 1-chloro-2-methoxy-3-nitrobenzene, have a melting point of 70-72 °C. A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 3-Chloro-2-nitroanisole[1]
CAS Number 5472-99-1[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance Solid / Brown oil[1][2]
Boiling Point 292.2 °C at 760 mmHg[3]
Density 1.366 g/cm³[3]

The structural formula of this compound is characterized by a benzene ring substituted with a chlorine atom at position 1, a methoxy group at position 3, and a nitro group at position 2. This substitution pattern is crucial for its reactivity, which will be discussed in subsequent sections.

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is reliably achieved through a Sandmeyer-type reaction, starting from 3-methoxy-2-nitroaniline. This method provides a good yield and a straightforward purification process.

Causality Behind Experimental Choices

The choice of a Sandmeyer reaction is strategic. The diazotization of the primary amine (3-methoxy-2-nitroaniline) creates a highly reactive diazonium salt. The subsequent introduction of a copper(I) chloride catalyst facilitates the displacement of the diazonium group with a chlorine atom, a transformation that is otherwise difficult to achieve directly. The use of low temperatures (0 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Detailed Step-by-Step Methodology[5]

Materials:

  • 3-methoxy-2-nitro-phenylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 37% and 6 N

  • Copper(II) chloride (CuCl₂)

  • Ethyl acetate (AcOEt)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve 400 mg (2.38 mmol) of 3-methoxy-2-nitro-phenylamine in 3.9 mL of 37% HCl. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 180 mg (2.60 mmol) of sodium nitrite in 0.5 mL of water dropwise to the cooled amine solution over a period of one hour, maintaining the temperature at 0 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a cold (0 °C) solution of 640 mg (4.76 mmol) of CuCl₂ in 3.5 mL of 6 N HCl.

  • Add the freshly prepared diazonium salt solution to the cold CuCl₂ solution.

  • Allow the resulting green solution to stir at room temperature for 2 days.

  • Work-up and Purification: Pour the reaction mixture onto ice and carefully neutralize it with a saturated solution of NaHCO₃.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic phases with brine, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • The final product, this compound, is obtained as a brown oil (yield: 293 mg, 66%).[4]

Synthesis_Workflow cluster_diazotization Diazotization (0°C) cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A 3-methoxy-2-nitro-phenylamine in HCl C Diazonium Salt Solution A->C Add dropwise B NaNO₂ solution B->C E Reaction Mixture C->E Add D CuCl₂ in HCl (0°C) D->E F Stir at RT for 2 days E->F G Neutralization & Extraction F->G H Washing & Drying G->H I Evaporation H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While full spectral data is often found in specialized databases, the expected key features are outlined below.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet, with chemical shifts influenced by the electronic effects of the three different substituents. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-O stretching for the methoxy group will be observed around 1250 cm⁻¹, and C-Cl stretching will appear in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound in drug discovery primarily stems from its potential as a precursor to heterocyclic systems, most notably benzisoxazoles.[2][5]

The Benzisoxazole Scaffold: A Privileged Pharmacophore

Benzisoxazoles are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[5] They are known to exhibit diverse pharmacological activities, including antipsychotic, anti-inflammatory, analgesic, and anticancer properties.[5] The synthesis of the benzisoxazole ring system can be achieved through the reductive cyclization of a suitably substituted o-nitroaryl compound.

Synthetic Pathway to Benzisoxazoles

This compound is an ideal starting material for the synthesis of substituted benzisoxazoles. The nitro group and the adjacent carbon atom on the benzene ring can participate in a cyclization reaction after the introduction of a suitable two-carbon unit at the ortho position to the nitro group. A plausible synthetic transformation is the reaction with a carbanion, which adds to the aromatic ring ortho to the nitro group. Subsequent intramolecular cyclization and elimination lead to the formation of the benzisoxazole ring.

A closely related example is the synthesis of 7-chloro-6-methoxy-3-(2-pyridyl)-1,2-benzisoxazole, which can be further converted to 7-chloro-6-hydroxy-3-(2-pyridyl)-1,2-benzisoxazole.[2] This highlights the potential of this compound to serve as a key intermediate in the synthesis of pharmacologically active benzisoxazole derivatives.

Reaction_Mechanism Start This compound Intermediate Key Intermediate for Benzisoxazoles Start->Intermediate Introduction of a two-carbon unit Product Substituted Benzisoxazoles (e.g., 7-Chloro-6-methoxy-benzisoxazoles) Intermediate->Product Reductive Cyclization Application Bioactive Molecules (Antipsychotics, Anti-inflammatories, etc.) Product->Application Further Functionalization

Caption: Logical relationship from starting material to bioactive molecules.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a synthetically versatile building block with significant potential in the field of drug discovery. Its well-defined synthesis and the strategic placement of its functional groups make it an attractive starting material for the construction of complex molecular architectures, particularly the medicinally important benzisoxazole scaffold. This guide has provided a comprehensive overview of its properties, a detailed and validated synthetic protocol, and an insight into its application in the development of new therapeutic agents. For researchers and scientists in drug development, understanding the chemistry and utility of such intermediates is paramount to the efficient and innovative synthesis of next-generation pharmaceuticals.

References

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An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Deconstructing Complexity in Polysubstituted Aromatics

The structural elucidation of polysubstituted aromatic compounds is a cornerstone of modern drug discovery and materials science. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for providing detailed information about molecular structure in solution. However, the spectra of highly substituted systems, such as 1-Chloro-3-methoxy-2-nitrobenzene, often present a significant interpretive challenge due to the complex interplay of electronic and steric effects exerted by multiple substituents.

This guide moves beyond a rudimentary spectral interpretation. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for predicting, acquiring, and rigorously analyzing the ¹H NMR spectrum of this compound. We will explore the causal relationships between the molecule's electronic architecture and its spectral signature, detail a robust experimental protocol, and demonstrate how advanced techniques can be leveraged for unambiguous structural confirmation.

Part 1: Theoretical Prediction and Structural Analysis

Before stepping into the laboratory, a thorough theoretical analysis is paramount. It allows us to form a hypothesis about the expected spectrum, which can then be validated experimentally. The structure of this compound presents a fascinating case study in competing substituent effects.

Caption: Chemical structure of this compound with proton numbering.

Electronic Effects and Chemical Shift Prediction

The chemical shift (δ) of each aromatic proton is dictated by the local electronic environment, which is modulated by the inductive and resonance effects of the three substituents. Protons on an unsubstituted benzene ring resonate at approximately 7.3 ppm.[1][2] The aromatic protons in substituted benzenes will have chemical shifts slightly upfield or downfield of this value.[1]

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both induction (-I) and resonance (-R). It strongly deshields protons, particularly those at the ortho and para positions, shifting their signals downfield.[3][4]

  • Chloro Group (-Cl): The chloro group is inductively electron-withdrawing (-I) due to its electronegativity but is a weak resonance donor (+R) via its lone pairs. The inductive effect typically dominates, leading to a net deshielding effect.

  • Methoxy Group (-OCH₃): This is a classic electron-donating group (EDG). While oxygen is electronegative (-I effect), the resonance donation of its lone pairs into the ring (+R effect) is far more significant, causing substantial shielding (upfield shift), especially at the ortho and para positions.[5]

Based on these principles, we can predict the relative chemical shifts for the three aromatic protons (H₄, H₅, H₆):

  • H₆: This proton is ortho to the deshielding -Cl group and para to the shielding -OCH₃ group. It is also meta to the strongly deshielding -NO₂ group. The combined deshielding effects are expected to dominate, likely making this the most downfield proton.

  • H₅: Positioned para to the strongly deshielding -NO₂ group, this proton will experience a significant downfield shift. It is meta to both the -Cl and -OCH₃ groups, whose effects at this position are less pronounced.

  • H₄: This proton is ortho to the strongly shielding -OCH₃ group, which will push its signal upfield. However, it is also meta to both the -Cl and -NO₂ groups, which will cause some deshielding. The net effect is complex, but the potent ortho-methoxy shielding effect will likely make this the most upfield of the three aromatic protons.

  • -OCH₃ Protons: These three protons are not on the aromatic ring and will appear as a sharp singlet, typically in the 3.5-4.0 ppm region.

Spin-Spin Coupling and Multiplicity

The splitting pattern (multiplicity) of each signal is determined by the number of adjacent protons and the magnitude of the spin-spin coupling constant (J) between them. In aromatic systems, coupling is observed between protons that are ortho, meta, and sometimes para to each other.[6]

  • Ortho Coupling (³J): Occurs between protons on adjacent carbons. It is the strongest, typically 7–10 Hz .[1]

  • Meta Coupling (⁴J): Occurs between protons separated by two carbons. It is significantly weaker, typically 2–3 Hz .[1]

  • Para Coupling (⁵J): Occurs between protons on opposite sides of the ring. It is very weak (0–1 Hz) and often not resolved.[6]

Caption: Spin-spin coupling network for the aromatic protons of the target molecule.

Applying this to our molecule:

  • H₄: Is coupled to H₅ (ortho) and H₆ (meta). It will appear as a doublet of doublets (dd) .

  • H₅: Is coupled to H₄ (ortho) and H₆ (ortho). Since the electronic environments on either side are different, the two ortho coupling constants may not be identical. This will result in a signal that is best described as a triplet or a triplet of doublets (td) .

  • H₆: Is coupled to H₅ (ortho) and H₄ (meta). Like H₄, it will appear as a doublet of doublets (dd) .

Predicted ¹H NMR Data Summary

The following table summarizes our theoretical predictions for the ¹H NMR spectrum of this compound.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
H₆~7.8 – 8.2dd³J(H₆,H₅) ≈ 8-9, ⁴J(H₆,H₄) ≈ 2-3
H₅~7.5 – 7.8t or td³J(H₅,H₆) ≈ 8-9, ³J(H₅,H₄) ≈ 8-9
H₄~7.0 – 7.3dd³J(H₄,H₅) ≈ 8-9, ⁴J(H₄,H₆) ≈ 2-3
-OCH₃~3.9 – 4.1sN/A

Part 2: Experimental Protocol for High-Fidelity Spectrum Acquisition

The trustworthiness of any spectral data hinges on a meticulously executed experimental protocol. The following procedure is designed to yield a high-resolution, artifact-free ¹H NMR spectrum.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, or if hydrogen-bonding interactions need to be minimized, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Be aware that aromatic solvents like benzene-d₆ can induce significant chemical shifts (Aromatic Solvent Induced Shifts, ASIS) and may complicate the spectrum, though they can also be used to resolve overlapping signals.[7][8]

  • Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is critical.

Spectrometer Setup and Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

  • Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent.

  • Tuning and Shimming: Tune the probe to the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6 ppm, to ensure all signals (from ~0 to 12 ppm) are captured.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

    • Number of Scans (NS): For a ~10 mg sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

    • Receiver Gain (RG): Set the receiver gain to an optimal level using an automated procedure to avoid signal clipping.

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening, LB ≈ 0.3 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automated baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integration and Peak Picking: Integrate all signals and pick the peak frequencies for analysis of chemical shifts and coupling constants.

Part 3: Advanced Analysis with 2D COSY

While the 1D ¹H NMR spectrum provides a wealth of information, complex splitting patterns or signal overlap can sometimes lead to ambiguity. A 2D Homonuclear Correlation Spectroscopy (COSY) experiment provides definitive evidence of proton-proton couplings, validating our assignments.[9][10]

A COSY spectrum displays the 1D proton spectrum along both the x- and y-axes. The diagonal consists of the peaks from the 1D spectrum. The crucial information is contained in the off-diagonal "cross-peaks," which appear at the (δ₁, δ₂) coordinates of two protons that are spin-coupled.[9][11]

Caption: Experimental and analytical workflow for the structural elucidation of the target molecule.

Expected COSY Correlations:

For this compound, we expect to see the following key cross-peaks:

  • Strong Cross-Peak between H₄ and H₅: Confirming their ortho relationship.

  • Strong Cross-Peak between H₅ and H₆: Confirming their ortho relationship.

  • Weak Cross-Peak between H₄ and H₆: This would confirm the weaker meta coupling and solidify the assignment of all three protons in the spin system.

The absence of any cross-peaks between the aromatic protons and the methoxy singlet would confirm that the methoxy group is an isolated spin system, as expected.

Conclusion

The ¹H NMR spectrum of this compound is a rich tapestry woven from the competing electronic influences of its substituents. A systematic approach, beginning with a sound theoretical prediction of chemical shifts and coupling patterns, guides the entire analytical process. This predictive framework, when coupled with a robust experimental protocol for acquiring high-fidelity 1D and 2D NMR data, enables a confident and unambiguous structural assignment. This guide provides the foundational logic and practical steps necessary for researchers to deconstruct such complex spectra, transforming a challenging analytical puzzle into a clear and definitive structural solution.

References

  • McConnell, H. M. (1956). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics.
  • Contreras, R. H., et al. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry.
  • Diehl, P. (1961). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry.
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  • Abraham, R. J. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
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  • Grossmont College. (n.d.). Short Summary of ¹H-NMR Interpretation. Grossmont College.
  • Peralta, J. E., et al. (2003). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methoxy-3-nitrobenzene. PubChem.
  • Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling. Slideshare.
  • University of Ottawa. (n.d.). COSY. University of Ottawa NMR Facility.
  • Faber, R., et al. (2024). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. AIP Publishing.
  • Cavaleiro, J. A. S. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education.
  • Hirayama, M., et al. (1992). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.
  • OChemLounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube.
  • ChemBK. (2024). 1-chloro-2-methoxy-3-nitrobenzene. ChemBK.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.
  • Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. Reddit.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • Doc Brown's Chemistry. (n.d.). benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation. Doc Brown's Chemistry.
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  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.
  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
  • SpectraBase. (n.d.). BENZENE, 1-CHLORO-2,5-DIMETHOXY-4-NITRO-, - Optional[¹H NMR]. SpectraBase.
  • University College London. (n.d.). Chemical shifts. UCL.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Chemistry Stack Exchange.
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  • Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate.
  • D. Radha, et al. (2024). Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil. Asian Journal of Biomedical and Pharmaceutical Sciences.

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An In-depth Technical Guide to the ¹³C NMR Spectral Data of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Chloro-3-methoxy-2-nitrobenzene. In the absence of a publicly available experimental spectrum, this guide employs established theoretical principles and empirical data from analogous compounds to predict, interpret, and assign the chemical shifts for each carbon atom in the molecule. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. The guide details the influence of chloro, methoxy, and nitro substituents on the aromatic ring's electronic environment and the resulting ¹³C NMR chemical shifts. Furthermore, a standardized experimental protocol for acquiring such data is presented, alongside a discussion of the significance of ¹³C NMR in the broader context of pharmaceutical research and development.

Introduction: The Role of ¹³C NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in the field of drug discovery and development.[1] Its ability to provide detailed structural information at the atomic level makes it an indispensable tool for the unambiguous identification and characterization of small organic molecules.[2] Among the various NMR techniques, ¹³C NMR is particularly powerful for elucidating the carbon skeleton of a molecule.[3] The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, offering a unique fingerprint of the molecular structure.[1]

For drug development professionals, accurate structural determination is paramount. It ensures the identity and purity of synthesized compounds, aids in the understanding of structure-activity relationships (SAR), and is a critical component of regulatory submissions. This guide focuses on this compound, a substituted nitrobenzene derivative. Such compounds are common intermediates in organic synthesis and can be found as structural motifs in various biologically active molecules. A thorough understanding of their spectral characteristics is therefore of significant practical importance.

Predicted ¹³C NMR Spectrum of this compound

Due to the unavailability of an experimental ¹³C NMR spectrum for this compound in common spectral databases,[4][5][6][7] this section presents a detailed prediction of the chemical shifts. The prediction is based on the principle of substituent additivity, using the known chemical shift of benzene (128.5 ppm) as a base and applying established substituent chemical shift (SCS) increments for the chloro, methoxy, and nitro groups.

The structure and numbering of this compound are as follows:

Figure 1: Structure of this compound with IUPAC numbering.

Theoretical Basis for Chemical Shift Prediction

The chemical shift of a carbon atom in a substituted benzene ring can be estimated using the following formula:

δ_C ≈ 128.5 + ΣΔδ_i

where 128.5 ppm is the chemical shift of the carbon atoms in benzene,[8] and ΣΔδ_i is the sum of the substituent chemical shift increments for each substituent relative to the carbon atom (ipso, ortho, meta, para).

Table 1: Substituent Chemical Shift (SCS) Increments (Δδ in ppm) for Benzene

SubstituentΔδ_ipsoΔδ_orthoΔδ_metaΔδ_para
-Cl+6.3+0.4+1.3-1.9
-OCH₃+31.4-14.4+1.0-7.7
-NO₂+20.0-4.8+0.9+5.8

Note: These values are compiled from various sources and represent approximate increments.

Calculation of Predicted Chemical Shifts

Based on the SCS increments in Table 1, the predicted ¹³C NMR chemical shifts for this compound are calculated as follows:

  • C1 (-Cl): 128.5 (benzene) + 6.3 (ipso-Cl) + 0.9 (meta-NO₂) + 1.0 (meta-OCH₃) = 136.7 ppm

  • C2 (-NO₂): 128.5 (benzene) + 0.4 (ortho-Cl) + 20.0 (ipso-NO₂) - 14.4 (ortho-OCH₃) = 134.5 ppm

  • C3 (-OCH₃): 128.5 (benzene) + 1.3 (meta-Cl) - 4.8 (ortho-NO₂) + 31.4 (ipso-OCH₃) = 156.4 ppm

  • C4: 128.5 (benzene) - 1.9 (para-Cl) + 0.9 (meta-NO₂) + 1.0 (meta-OCH₃) = 128.5 ppm

  • C5: 128.5 (benzene) + 1.3 (meta-Cl) + 5.8 (para-NO₂) - 14.4 (ortho-OCH₃) = 121.2 ppm

  • C6: 128.5 (benzene) + 0.4 (ortho-Cl) + 0.9 (meta-NO₂) + 1.0 (meta-OCH₃) = 130.8 ppm

  • -OCH₃: The methoxy carbon is expected to appear in the range of 55-60 ppm .

Summary of Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)
C1136.7Singlet (Quaternary)
C2134.5Singlet (Quaternary)
C3156.4Singlet (Quaternary)
C4128.5Doublet (CH)
C5121.2Doublet (CH)
C6130.8Doublet (CH)
-OCH₃55-60Quartet (CH₃)

Interpretation of the Predicted Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the six aromatic carbons and the one methoxy carbon.

  • Quaternary Carbons (C1, C2, C3): These carbons are directly bonded to the substituents and lack attached protons. In a proton-decoupled spectrum, they will appear as singlets. Their chemical shifts are significantly influenced by the ipso-effect of the attached substituent. C3, attached to the strongly electron-donating methoxy group, is predicted to be the most downfield-shifted aromatic carbon. C1 and C2, attached to the chloro and nitro groups respectively, also show significant downfield shifts.

  • Protonated Aromatic Carbons (C4, C5, C6): These carbons are each bonded to one hydrogen atom and will appear as doublets in a proton-coupled spectrum (and as singlets in a decoupled spectrum). Their chemical shifts are influenced by the combined ortho, meta, and para effects of the three substituents. C5 is predicted to be the most upfield-shifted aromatic carbon due to the strong shielding effect of the ortho-methoxy group.

  • Methoxy Carbon (-OCH₃): This aliphatic carbon will appear as a quartet in a proton-coupled spectrum and a singlet in a decoupled spectrum, in the characteristic region for methoxy groups.

The interpretation workflow for such a spectrum would follow a logical progression:

G A Acquire Proton-Decoupled ¹³C NMR Spectrum B Count the Number of Signals (7 expected) A->B C Identify Quaternary Carbons (C1, C2, C3) - Typically weaker signals B->C D Identify Protonated Carbons (C4, C5, C6) - Typically stronger signals B->D E Identify Aliphatic Methoxy Carbon (~55-60 ppm) B->E F Assign Chemical Shifts based on Predicted Values and Substituent Effects C->F D->F E->F G Confirm Assignments with 2D NMR (HSQC, HMBC) if necessary F->G

Figure 2: Workflow for the interpretation of the ¹³C NMR spectrum of this compound.

Experimental Protocol for ¹³C NMR Data Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 20-50 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

Instrument Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer (e.g., Bruker Avance series).[10][11]

  • Insert Sample: Place the NMR tube in a spinner and adjust the depth using a gauge. Insert the sample into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Load Standard ¹³C Experiment: Load a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).

  • Set Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift range (e.g., 0-220 ppm).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. For quantitative analysis, a longer delay (5-10 seconds) is necessary.[12]

    • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Acquire Data: Start the acquisition.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction algorithm.

    • Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Conclusion: The Value of Predictive Spectroscopy in Pharmaceutical Sciences

While experimental data remains the gold standard, the ability to accurately predict and interpret NMR spectra is a vital skill for scientists in the pharmaceutical industry. This guide has demonstrated a systematic approach to understanding the ¹³C NMR spectrum of this compound, a representative small molecule. By leveraging fundamental principles of substituent effects, a detailed and reliable spectral assignment can be achieved. This predictive capability accelerates research by allowing scientists to anticipate spectral features, confirm structural hypotheses, and troubleshoot unexpected experimental results. For drug development professionals, this in-depth structural insight is fundamental to ensuring the quality, safety, and efficacy of new therapeutic agents.

References

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  • SOP d
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  • D
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
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  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
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mass spectrometry of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Chloro-3-methoxy-2-nitrobenzene

Introduction

This compound is an important intermediate in various fields of organic synthesis, including the development of pharmaceuticals and agrochemicals.[1] Its multifaceted structure, incorporating a halogen, a methoxy group, and a nitro group on an aromatic ring, presents a unique and instructive case for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is critical for its unambiguous identification, purity assessment, and metabolic studies.

This guide provides a detailed examination of the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the analysis of this and structurally related molecules. We will move beyond simple spectral interpretation to explore the causality behind methodological choices, ensuring a robust and reliable analytical workflow.

Molecular and Physicochemical Properties

A thorough understanding of a molecule's properties is the foundation of any successful analytical method development. These characteristics influence choices in chromatography, ionization source, and interpretation of the resulting spectra.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃[1][2]
Average Molecular Weight 187.58 g/mol [1][2]
Monoisotopic Mass 187.00362 Da[2]
IUPAC Name This compound
CAS Number 5472-99-1[3]
Structure A benzene ring substituted with chloro, methoxy, and nitro groups at positions 1, 3, and 2, respectively.

The Analytical Cornerstone: Choosing the Right Ionization Technique

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of this compound. The energetic nature of the ionization process dictates whether we observe the intact molecule or a rich fingerprint of its fragments.

Electron Ionization (EI): For Structural Elucidation

Electron Ionization (EI) is a high-energy technique that involves bombarding the analyte with 70 eV electrons.[4] This energetic process reliably induces fragmentation, creating a detailed and reproducible mass spectrum that serves as a structural fingerprint.

  • Expertise & Causality: Why 70 eV? This standard energy level is well above the ionization potential of most organic molecules, ensuring that fragmentation patterns are consistent and repeatable across different instruments.[4] This consistency is paramount for building and searching spectral libraries, such as the NIST Mass Spectral Library. For a molecule like this compound, EI is the preferred method for initial identification because the resulting fragments provide a wealth of information about the constituent parts of the molecule (the chloro, methoxy, and nitro groups). The high charge-stabilizing ability of the aromatic ring means a molecular ion is likely to be observed, even with this high-energy technique.[5]

Soft Ionization (ESI & APCI): For Molecular Weight Confirmation and Quantitation

Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that impart significantly less energy to the analyte.[4] Their primary advantage is the preservation of the molecular ion, making them ideal for confirming molecular weight and for quantitative studies, especially when coupled with liquid chromatography.

  • Expertise & Causality: For nitroaromatic compounds, ESI is often performed in negative ion mode, where the molecule can be deprotonated or capture an electron.[6][7] APCI in negative mode can also be effective, sometimes leading to substitution reactions that can aid in identification.[8] The choice between EI and a soft ionization technique depends on the analytical goal. If the goal is to confirm the identity of a known compound via its fragmentation pattern, EI is superior. If the goal is to detect and quantify the compound in a complex matrix with minimal fragmentation, ESI or APCI is the better choice.

The Chlorine Isotopic Signature: A Self-Validating Tool

A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance), separated by two mass units.

  • Trustworthiness: This means that any ion containing a single chlorine atom will appear as a pair of peaks (an "M" peak and an "M+2" peak) with a relative intensity ratio of approximately 3:1. This signature is a powerful diagnostic tool. If a suspected molecular ion or fragment does not exhibit this 3:1 M/M+2 ratio, it cannot contain a chlorine atom. This provides a built-in validation system for every chlorine-containing peak in the spectrum.

Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is the workhorse technique for the analysis of volatile and semi-volatile compounds like this compound.

The Predicted EI Fragmentation Pathway

The 70 eV EI process initiates a cascade of fragmentation events. The molecular ion (M⁺˙) is formed, and its structure dictates the subsequent bond cleavages. The most probable fragmentations are driven by the loss of stable neutral molecules or radicals from the functional groups.

G M C₇H₆ClNO₃⁺˙ m/z 187/189 (M⁺˙) F1 C₇H₆ClO⁺˙ m/z 141/143 M->F1 - NO₂ F3 C₇H₅Cl(NO)O⁺˙ m/z 172/174 M->F3 - O F4 C₆H₆ClNO₂⁺˙ m/z 157/159 M->F4 - CH₂O F5 C₇H₃O₃⁺˙ m/z 139 M->F5 - Cl, -H F2 C₆H₃ClO⁺˙ m/z 126/128 F1->F2 - CH₃ F6 C₅H₂Cl⁺ m/z 97/99 F2->F6 - CO F3->F4 - CH₃ G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare Stock & Working Standards Inject Inject Sample (1 µL) Prep->Inject GC Chromatographic Separation (HP-5ms column) Inject->GC MS Ionization (EI, 70 eV) & Mass Analysis (m/z 40-350) GC->MS TIC Extract Total Ion Chromatogram (TIC) Spectrum Extract Mass Spectrum TIC->Spectrum Validate Validate: - M⁺˙ at m/z 187/189 (3:1 ratio) - Key Fragments (m/z 141, 126) - Library Match Spectrum->Validate

Sources

FTIR analysis of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FTIR Analysis of 1-Chloro-3-methoxy-2-nitrobenzene

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound, a key intermediate in various organic synthesis pathways. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures. It delves into the causal reasoning behind methodological choices, offers detailed, self-validating experimental protocols, and culminates in a thorough guide to spectral interpretation. By integrating foundational principles with practical application, this guide serves as an authoritative resource for ensuring the structural integrity and quality of this compound through FTIR analysis.

Introduction to this compound

This compound is a polysubstituted aromatic compound of significant interest in the chemical and pharmaceutical industries. Its molecular architecture, featuring a benzene ring functionalized with chloro, methoxy, and nitro groups, makes it a versatile precursor for the synthesis of more complex molecules, including dyes, pigments, and active pharmaceutical ingredients.[1] The precise arrangement of these substituents dictates the molecule's reactivity and its utility as a building block.

Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of this compound is paramount. FTIR spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique vibrational "fingerprint" of the molecule, allowing for the unambiguous confirmation of its functional groups and substitution pattern. This guide will elucidate the process of obtaining and interpreting this fingerprint with scientific rigor.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₃[1][2][3]
Molecular Weight 187.58 g/mol [1][2][3]
Appearance Solid (may appear as a brown oil or colorless/yellowish crystals)[1][3][4]
Solubility Insoluble in water; soluble in most organic solvents[1]
Primary Application Intermediate in organic synthesis[1]

Foundational Principles of FTIR Spectroscopy

FTIR spectroscopy measures the interaction of infrared radiation with a sample. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration (e.g., stretching, bending, wagging).

For a molecule like this compound, FTIR is exceptionally powerful. The spectrum is rich with information, as each of its functional groups—the aromatic ring, the nitro group (NO₂), the methoxy group (O-CH₃), and the carbon-chlorine bond (C-Cl)—gives rise to characteristic absorption bands. Analyzing the presence, position, and intensity of these bands allows for a detailed structural confirmation.

Experimental Protocol: Acquiring the FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, several methods are available. The Potassium Bromide (KBr) pellet technique is presented here as the primary protocol due to its ability to produce high-resolution spectra with minimal interference for pure, crystalline solids. An alternative, the Attenuated Total Reflectance (ATR) method, is also described as a rapid screening tool.

Rationale for Method Selection

The KBr pellet method is chosen for its "gold standard" status in transmission FTIR of solids. By dispersing the analyte in an IR-transparent matrix like KBr, scattering effects are minimized, and sharp, well-defined peaks are obtained. This method requires careful preparation but yields data of the highest quality for detailed structural analysis.[5] The primary caveat is the hygroscopic nature of KBr, which necessitates working in a low-humidity environment to avoid interfering water bands in the spectrum.[6]

The ATR method offers unparalleled speed and convenience, as it requires virtually no sample preparation.[7] The solid is simply pressed against a high-refractive-index crystal (often diamond or germanium). While excellent for rapid identification, ATR can sometimes result in minor peak shifts and changes in relative intensities compared to transmission spectra, due to the physics of the measurement. It is an excellent choice for high-throughput screening or when sample quantity is limited.[5]

Step-by-Step Protocol (KBr Pellet Method)

This protocol is designed to be self-validating. A transparent, nearly colorless pellet is the visual indicator of a well-prepared sample, which is a prerequisite for a high-quality spectrum.

  • Reagent and Equipment Preparation:

    • Place a small amount (approx. 100-200 mg) of high-purity, spectroscopic grade KBr powder in an oven at 100-110 °C for at least 2 hours to ensure it is completely dry.[6]

    • Ensure the this compound sample is also dry and free of solvent.

    • Thoroughly clean and dry an agate mortar and pestle.[8]

  • Sample Grinding and Mixing:

    • In a low-humidity environment (e.g., under a dry nitrogen stream or an infrared lamp), place approximately 1-2 mg of the this compound sample into the agate mortar.

    • Grind the sample into a fine, glossy powder. Proper grinding is crucial to reduce light scattering.[6]

    • Add the pre-dried KBr (approx. 100-200 mg) to the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together for several minutes until the mixture is a homogenous, fine powder.

  • Pellet Pressing:

    • Transfer the powder mixture to a pellet die assembly.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5]

  • Instrument Setup and Analysis:

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum, removing contributions from atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. A typical analysis involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry Sample & KBr B Grind Sample (1-2 mg) A->B C Add KBr (100-200 mg) & Mix Thoroughly B->C D Load into Pellet Die C->D E Press into Transparent Pellet D->E G Mount Pellet & Collect Sample Spectrum E->G F Collect Background Spectrum F->G H Process Data (Baseline Correction, etc.) G->H

Caption: KBr Pellet Preparation and Analysis Workflow.

Spectral Interpretation and Data Analysis

The FTIR spectrum of this compound is a composite of absorptions from its constituent parts. A systematic, region-by-region analysis is the most effective approach to interpretation.

Molecule_Functional_Groups cluster_groups Key IR-Active Functional Groups mol This compound Structure A Aromatic C-H mol->A > 3000 cm⁻¹ B Nitro Group (NO₂) mol->B ~1530 & 1350 cm⁻¹ C Methoxy Group (O-CH₃) mol->C ~2850-2950 & ~1050 cm⁻¹ D Aromatic C=C mol->D ~1400-1600 cm⁻¹ E C-Cl Bond mol->E Fingerprint Region (< 1100 cm⁻¹) F Substitution Pattern (C-H Bending) mol->F Fingerprint Region (700-900 cm⁻¹)

Caption: Molecular Structure and Corresponding IR Regions.

Table 2: Key Vibrational Assignments for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Characteristics
3100 - 3000C-H StretchAromatic RingWeak to medium, sharp peaks.[9]
2980 - 2840C-H StretchMethoxy (-OCH₃)Medium, sharp peaks.
1600 - 1450C=C StretchAromatic RingMultiple medium to strong, sharp peaks.[10]
1550 - 1475N=O Asymmetric StretchNitro (-NO₂)Very strong, one of the most prominent peaks in the spectrum.[11][12]
1360 - 1290N=O Symmetric StretchNitro (-NO₂)Strong, sharp peak.[11][12]
~1250C-O-C Asymmetric StretchAryl EtherStrong peak.
~1050C-O-C Symmetric StretchAryl EtherMedium to strong peak.[13]
1100 - 1000C-Cl StretchAryl HalideMedium to strong, can be difficult to assign definitively in the crowded fingerprint region.[14]
900 - 690C-H Out-of-Plane BendAromatic RingStrong peaks whose exact positions are highly diagnostic of the 1,2,3-trisubstitution pattern.[15]
Detailed Analysis:
  • C-H Stretching Region (3100-2800 cm⁻¹): The spectrum should exhibit two distinct sets of C-H stretching peaks. Weak, sharp bands appearing just above 3000 cm⁻¹ are characteristic of the hydrogens attached to the aromatic ring.[16] Just below 3000 cm⁻¹, peaks corresponding to the asymmetric and symmetric stretching of the methyl group in the methoxy substituent will be observed.

  • The Nitro Group Fingerprints (1600-1300 cm⁻¹): The most defining features of the spectrum will be the two strong absorption bands of the nitro group. The asymmetric stretch, typically around 1530 cm⁻¹, and the symmetric stretch, around 1350 cm⁻¹, are unmistakable indicators of the Ar-NO₂ moiety.[11][12] Their high intensity is due to the large change in dipole moment during these vibrations.

  • Aromatic and Ether Region (1600-1000 cm⁻¹): Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ confirm the presence of the benzene ring C=C stretching vibrations.[10] In this region, strong absorptions corresponding to the C-O stretching of the aryl ether linkage will also be prominent, typically around 1250 cm⁻¹ and 1050 cm⁻¹.[13] The C-Cl stretch may also appear in this region, often near 1100 cm⁻¹.[14]

  • The Fingerprint Region (< 1000 cm⁻¹): This region is complex but contains valuable structural information. Most importantly, strong bands from C-H out-of-plane bending ("wagging") vibrations are found here. The specific pattern and position of these bands are highly characteristic of the substitution pattern on the benzene ring, allowing for differentiation between isomers.[15][17]

Applications in Quality Control and Drug Development

In a regulated environment such as drug development, the application of this FTIR analysis is multifaceted:

  • Identity Confirmation: The FTIR spectrum serves as a definitive fingerprint. By comparing the spectrum of a newly synthesized batch against a verified reference standard, one can confirm the identity of this compound with high confidence.

  • Purity Assessment: The presence of unexpected peaks can indicate impurities, such as residual starting materials, byproducts, or degradation products. For example, the absence of a broad -OH band around 3300 cm⁻¹ would confirm the complete conversion from a potential precursor like 3-methoxy-2-nitrophenol.

  • Reaction Monitoring: In the synthesis of this compound, FTIR can be used as a process analytical technology (PAT) tool. By monitoring the disappearance of reactant peaks and the appearance of product peaks in real-time, the reaction endpoint can be determined accurately.[18]

Conclusion

FTIR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. Its ability to provide rapid, definitive information on all key functional groups within the molecule makes it ideal for identity confirmation, purity analysis, and quality control. By following a systematic protocol for sample preparation and a logical, region-by-region approach to spectral interpretation, researchers and scientists can leverage the full power of this technique to ensure the quality and integrity of this vital chemical intermediate, thereby upholding the standards of scientific integrity and product quality in research and development.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
  • Wasylyk, J. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online.
  • ChemBK. (2024, April 10). 1-chloro-2-methoxy-3-nitrobenzene.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
  • Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methoxy-3-nitrobenzene. PubChem Compound Database.
  • Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
  • ResearchGate. (2023, December 4). FTIR spectroscopic study of thioanisole and its two halogenated derivatives.
  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.
  • YouTube. (2013, January 10). FTIR Spectroscopy (Solid Sample Analysis).
  • Brown, J. F. Jr. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.
  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • ResearchGate. (n.d.). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid.
  • ResearchGate. (n.d.). FT-IR spectra of nitrocellulose which prepare by difference nitric acid concentration.
  • YouTube. (2021, March 3). 38a: Spectroscopy of benzene derivatives.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. PubChem Compound Database.
  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols.
  • The Good Scents Company. (n.d.). 1-Chloro-3-nitrobenzene.
  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE.
  • Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • ResearchGate. (n.d.). FTIR spectrum of NMOBA.
  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
  • SpectraBase. (n.d.). 1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum.
  • ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.

Sources

safety and handling of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Chloro-3-methoxy-2-nitrobenzene

Introduction

This compound is a substituted nitroaromatic compound utilized as an intermediate in complex organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1] Its molecular structure, featuring a nitro group ortho to a chlorine atom and meta to a methoxy group, imparts specific reactivity and, critically, a distinct toxicological and hazard profile. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for the safe laboratory and industrial use of this chemical. The causality behind each recommendation is explained to ensure a deep, working knowledge of the risks and mitigation strategies for researchers, chemists, and drug development professionals.

Section 1: Chemical and Physical Properties

A foundational understanding of a chemical's properties is paramount to anticipating its behavior and handling it safely. This compound is a solid at room temperature.[2] Its insolubility in water suggests that aqueous systems are not suitable for dissolution or cleanup, and highlights its potential for persistence in aquatic environments.[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 3-chloro-2-nitroanisole[2]
CAS Number 5472-99-1[2]
Molecular Formula C₇H₆ClNO₃[2][3]
Molecular Weight 187.58 g/mol [2][3]
Appearance Solid; may appear as colorless, yellowish, or brownish crystals.[1][2][4]
Melting Point 70-72 °C (for a related isomer)[1]
Boiling Point 241.5 °C (for a related isomer)[1]
Solubility Insoluble in water; soluble in most organic solvents.[1]
Vapor Pressure 5 Pa at 20°C (for 1-chloro-3-nitrobenzene)[5]
Vapor Density 5.44 (Air = 1) (for 1-chloro-3-nitrobenzene)[5]

Note: Data for closely related isomers are provided for context where specific data for this compound is not available.

Section 2: Hazard Identification and GHS Classification

Nitroaromatic compounds as a class are recognized for their potential toxicity. The primary hazards associated with this compound and structurally similar compounds are acute toxicity upon ingestion or skin contact, and significant environmental hazards.[4] The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3 / Category 4H301/H302: Toxic or Harmful if swallowed.[4]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin.
Skin Irritation Category 2H315: Causes skin irritation.[6]
Eye Irritation Category 2H319: Causes serious eye irritation.[6]
Carcinogenicity Category 2H351: Suspected of causing cancer.
Aquatic Hazard (Acute) Category 1 / Category 2H400/H401: Very toxic or Toxic to aquatic life.[4][7]
Aquatic Hazard (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects.

Key Mechanistic Insights:

  • Toxicity: The toxicity of nitroaromatic compounds can be linked to their metabolic reduction, which can lead to the formation of reactive intermediates. These intermediates can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[5] This explains the delayed onset of symptoms like cyanosis (blue lips and skin) and the critical need for immediate medical attention following exposure.[5]

  • Environmental Hazard: The compound's low water solubility and toxicity to aquatic organisms mean that releases to the environment must be strictly avoided.[4][7] It can persist and cause long-term damage to ecosystems.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, beginning with engineering controls and supplemented by robust PPE protocols.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate personnel from the hazard.

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area.[6] A certified chemical fume hood is mandatory for any procedure that may generate dust or vapors, such as weighing, transferring, or heating.[8]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[9] Their location should be clearly marked and regularly tested.

Personal Protective Equipment (PPE): A Self-Validating System

PPE selection must be based on a thorough risk assessment of the specific tasks being performed.[10] The following protocol ensures a comprehensive barrier against exposure.

  • Risk Assessment: Before beginning work, evaluate the procedure for potential splash, dust, or vapor generation.[10]

  • Eye and Face Protection:

    • For handling small quantities of solid, wear ANSI Z87.1-compliant safety glasses with side shields.[11]

    • For tasks with a splash hazard (e.g., dissolving in a solvent) or when handling larger quantities, wear chemical splash goggles.[10]

    • If there is a significant risk of splashing or exothermic reaction, a face shield must be worn over safety glasses or goggles.[10][11]

  • Skin and Body Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves provide adequate short-term protection for incidental contact.[11] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[12] Dispose of contaminated gloves immediately as hazardous waste.[12]

    • Lab Coat: A buttoned, long-sleeved lab coat is required to protect skin and clothing.[11]

    • Protective Clothing: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[11][13]

  • Respiratory Protection:

    • Engineering controls should be the primary method of respiratory protection.[11]

    • If dust generation is unavoidable and cannot be controlled within a fume hood, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[12] All respirator use requires prior medical evaluation and fit-testing.[11]

PPE_Selection Figure 1: PPE Selection Workflow cluster_assessment 1. Hazard Assessment cluster_ppe 2. PPE Selection cluster_verification 3. Final Check Start Start: Procedure with This compound Assess Assess Task: - Dust generation? - Splash potential? - Quantity used? Start->Assess Eyes Eye/Face Protection: - Goggles for splash risk - Face shield for high risk Assess->Eyes Gloves Hand Protection: - Chemical-resistant gloves - Inspect before use Assess->Gloves Body Body Protection: - Buttoned Lab Coat - Long Pants - Closed-toe Shoes Assess->Body Resp Respiratory Protection: - Use fume hood (primary) - Respirator if dust is unavoidable Assess->Resp Verify Verify Proper Fit and Function of all PPE Eyes->Verify Gloves->Verify Body->Verify Resp->Verify Proceed Proceed with Work Verify->Proceed

Caption: A workflow for assessing hazards and selecting appropriate PPE.

Section 4: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is non-negotiable to prevent exposure and environmental contamination.

Protocols for Safe Handling
  • Preparation: Read the Safety Data Sheet (SDS) thoroughly before the first use.[10] Ensure all necessary engineering controls and PPE are in place and functional.

  • Weighing and Transfer: Conduct all transfers of solid material within a fume hood or a ventilated enclosure to contain dust.[8] Use spatulas and other tools carefully to minimize aerosolization.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust.[4] After handling, wash hands and any exposed skin thoroughly with soap and water, especially before eating, drinking, or smoking.[4][9] Immediately change any contaminated clothing.

  • Heating: When heating is required, be aware that this will increase the vapor pressure. Ensure robust ventilation. Nitroaromatic compounds can decompose exothermically at elevated temperatures; strong heating should be avoided.

Storage Requirements

Proper storage is critical to maintaining chemical integrity and preventing accidental release.

  • Container: Keep the container tightly closed and dry.[6]

  • Location: Store in a cool, well-ventilated area designated for toxic chemicals.[6] The storage area should be secured and accessible only to authorized personnel.

  • Incompatibilities: Store separately from combustible materials, strong oxidizing agents, and reducing agents.[4][5]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: this compound and any materials contaminated with it (e.g., gloves, weighing paper, empty containers) must be treated as hazardous waste.

  • Procedure: Do not mix with other waste streams. Collect in a clearly labeled, sealed container.[12] Dispose of the waste through an approved hazardous waste disposal facility, adhering to all local, state, and federal regulations.[6][14] Do not dispose of it down the drain or in general trash.[6]

Section 5: Emergency Procedures

Preparedness and a clear, rehearsed plan are critical for effectively responding to emergencies.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always seek medical attention after any exposure and provide the attending physician with the SDS.

  • If Inhaled: Move the person to fresh air immediately.[14] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[14] Call a physician immediately.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[7] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[14] Never give anything by mouth to an unconscious person.[14] Call a POISON CENTER or physician immediately.

Accidental Release and Spill Cleanup

A swift and organized response can prevent a small spill from becoming a major incident.

  • Evacuate and Secure: Immediately alert others in the area. Evacuate all non-essential personnel from the spill zone.[12]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust into the air.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 3, including respiratory protection if necessary.[4]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[6][12]

  • Cleanup:

    • Carefully sweep or shovel the solid material into a suitable, labeled container for hazardous waste.[9][12]

    • Avoid generating dust during cleanup. If appropriate, moistening the material slightly may help prevent it from becoming airborne.[5]

    • Use an inert absorbent material like sand or diatomaceous earth for spills involving solutions.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Seal the container with the collected waste and dispose of it according to the protocol in Section 4.3.

Spill_Response Figure 2: Emergency Spill Response Workflow Spill Spill Occurs Alert 1. Alert & Evacuate Secure the Area Spill->Alert PPE 2. Don Full PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain 3. Contain Spill Prevent entry into drains PPE->Contain Cleanup 4. Clean Up - Sweep solid carefully - Use inert absorbent for liquid Contain->Cleanup Container 5. Collect Waste Place in a labeled, sealed container Cleanup->Container Decon 6. Decontaminate Area Container->Decon Disposal 7. Dispose as Hazardous Waste Decon->Disposal Report Report Incident Disposal->Report

Caption: A step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][14]

  • Specific Hazards: The compound is combustible. Burning may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[5][9] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[4][15]

References

  • 1-Chloro-2-methoxy-3-nitrobenzene | C7H6ClNO3 | CID 548512. PubChem.
  • 1-chloro-2-methoxy-3-nitrobenzene - Introduction. ChemBK.
  • 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Safety Data Sheet: ≥98,5 %. Carl ROTH.
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
  • 1-Chloro-3-methoxy-5-nitrobenzene | C7H6ClNO3 | CID 14026050. PubChem.
  • ICSC 1633 - 1-CHLORO-3-NITROBENZENE. International Chemical Safety Cards (ICSCs).
  • 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | C8H8ClNO3 | CID 22107462. PubChem.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
  • (PDF) 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate.
  • 1-Chloro-2-nitrobenzene CAS: 88-73-3. OECD Existing Chemicals Database.

Sources

The Synthetic Chemist's Guide to 1-Chloro-3-methoxy-2-nitrobenzene: Sourcing and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-methoxy-2-nitrobenzene is a polysubstituted aromatic compound of significant interest in the field of organic synthesis, particularly as a versatile building block for pharmaceutical and agrochemical development. Its strategic arrangement of a chloro, a methoxy, and a nitro group on the benzene ring offers a rich chemical handle for a variety of transformations. The interplay between the electron-withdrawing nature of the nitro and chloro groups and the electron-donating methoxy group dictates the reactivity of the molecule, allowing for selective and regiocontrolled modifications. This guide provides an in-depth overview of its commercial availability, physicochemical properties, key synthetic applications, and safe handling protocols, designed for the discerning researcher in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol []
CAS Number 5472-99-1
Appearance Solid[1]
Purity Typically ≥96-97%, [1][3]
Synonyms 3-Chloro-2-nitroanisole, Benzene, 1-chloro-3-methoxy-2-nitro-[1]

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of commercial suppliers who cater to the research and bulk chemical markets. When selecting a supplier, researchers should consider purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The following table provides a comparative overview of some notable suppliers.

SupplierPurity OfferedAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥97%Gram to kilogram scaleA well-established supplier with extensive quality control and documentation.
Thermo Fisher Scientific (Alfa Aesar) Typically ≥97%Gram to kilogram scaleOffers a wide range of research chemicals with detailed product information and safety data.[4]
BOC Sciences Custom synthesis availableMilligram to bulk scaleA global supplier of a wide range of chemical products and services for the pharmaceutical industry.[]
CymitQuimica 97%100mg to 5gA supplier of fine chemicals for research and development.[1]
Shanghai Aladdin Biochemical Technology Co., Ltd. 96.0%Milligram to gram scaleA reagent manufacturer with a focus on research chemicals.[3]

Synthetic Applications in Drug Discovery and Development

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The nitro group is a powerful electron-withdrawing group, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr). Subsequently, the nitro group can be readily reduced to an amine, which can then be further functionalized. This sequence of reactions opens up pathways to a wide array of complex molecules, including heterocyclic scaffolds that are prevalent in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group ortho to the chlorine atom significantly facilitates SNAr reactions.[5][6] The nitro group stabilizes the negatively charged Meisenheimer complex intermediate through resonance, thereby lowering the activation energy of the reaction.[5][7] This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities.

G cluster_0 S-N-Ar Pathway Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu- Product Substituted 3-methoxy-2-nitrobenzene Intermediate->Product - Cl- G Start This compound Step1 S-N-Ar with R-NH2 Start->Step1 Intermediate1 N-Substituted 3-methoxy-2-nitroaniline Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 Substituted 3-methoxy-1,2-phenylenediamine Step2->Intermediate2 Step3 Cyclization with R'-CHO or R'-COOH Intermediate2->Step3 Product Substituted Benzimidazole Step3->Product

Caption: Synthetic pathway to Benzimidazoles.

Key Experimental Protocol: A Case Study

The following protocol is a representative example of a Sandmeyer-type reaction for the synthesis of this compound from 3-methoxy-2-nitroaniline, based on a procedure described in the chemical literature. [8] Reaction Scheme:

3-Methoxy-2-nitroaniline → (1. NaNO₂, HCl, 0°C; 2. CuCl₂) → this compound

Materials and Reagents:

  • 3-Methoxy-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl, 37%)

  • Copper(II) chloride (CuCl₂)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 400 mg (2.38 mmol) of 3-methoxy-2-nitroaniline in 3.9 mL of 37% HCl at 0°C (using an ice bath).

    • Prepare a solution of 180 mg (2.60 mmol) of sodium nitrite in 0.5 mL of water.

    • Add the sodium nitrite solution dropwise to the stirred aniline solution over a period of one hour, maintaining the temperature at 0°C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a cold (0°C) solution of 640 mg (4.76 mmol) of CuCl₂ in 3.5 mL of 6N HCl.

    • Add the freshly prepared diazonium salt solution to the cold CuCl₂ solution.

    • Allow the resulting green solution to warm to room temperature and stir for 2 days.

  • Work-up and Purification:

    • Pour the reaction mixture onto ice.

    • Carefully neutralize the mixture with a saturated solution of NaHCO₃.

    • Extract the aqueous phase with ethyl acetate.

    • Wash the combined organic phases with brine.

    • Dry the organic phase over MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Characterization:

    • The product, this compound, is obtained as a brown oil. [8]The expected yield is approximately 66%. [8] * Confirm the identity and purity of the product using standard analytical techniques (e.g., NMR, GC-MS, IR).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is harmful if swallowed. [9]It is advisable to consult the supplier's Safety Data Sheet (SDS) for comprehensive hazard information. [4][10][11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [12]Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust or vapors. [4]Avoid contact with skin and eyes. [11]Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][13]Keep away from incompatible materials.

Conclusion

This compound is a strategically important and commercially accessible building block for organic synthesis. Its unique substitution pattern allows for a range of selective chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly in the realm of pharmaceutical and medicinal chemistry. A clear understanding of its reactivity, coupled with safe handling practices, will enable researchers to effectively leverage this versatile compound in their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 1-Chloro-2-methoxy-3-nitrobenzene. National Center for Biotechnology Information.
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Isomers of C7H6ClNO3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Isomers of C7H6ClNO3: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: The chemical formula C7H6ClNO3 represents a class of substituted aromatic compounds that serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific arrangement of the chloro, nitro, and carbonyl (or carboxyl) functional groups on the benzene ring gives rise to various isomers, each with distinct physicochemical properties and reactivity. This guide provides a comprehensive technical overview of the most salient isomers, focusing on their synthesis, characterization, and applications, with a particular emphasis on 4-Chloro-3-nitrobenzoic acid and 4-Chloro-3-nitrobenzaldehyde as exemplary building blocks in modern organic synthesis.

The constitutional isomers of C7H6ClNO3 primarily include chloronitrobenzoic acids and chloronitrobenzaldehydes. The strategic placement of the electron-withdrawing nitro group (-NO2), the halogen chloro group (-Cl), and the oxygen-containing functional group (either a carboxylic acid, -COOH, or an aldehyde, -CHO) dictates the molecule's electronic properties, reactivity, and utility.

Key isomers include:

  • 2-Chloro-3-nitrobenzoic acid

  • 4-Chloro-3-nitrobenzoic acid

  • 5-Chloro-2-nitrobenzoic acid

  • 2-Chloro-5-nitrobenzoic acid

  • 2-Chloro-5-nitrobenzaldehyde

  • 4-Chloro-3-nitrobenzaldehyde

The presence of these functional groups makes these compounds highly versatile precursors for a diverse range of chemical transformations.[1]

Visualization of Key Isomers

Caption: Prominent isomers of the chemical formula C7H6ClNO3.

Physicochemical Properties

The physical properties of these isomers, such as melting point and solubility, are critical for their purification and handling in a laboratory setting. Below is a summary of key data for several prominent isomers.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Chloro-3-nitrobenzoic acid 3970-35-2201.56183-187White to light yellow crystal powder
4-Chloro-3-nitrobenzoic acid 96-99-1201.56178-183Light yellow to white crystalline powder
5-Chloro-2-nitrobenzoic acid 2516-95-2201.56140-143Light yellow to yellowish-green crystalline powder
2-Chloro-5-nitrobenzaldehyde 6361-21-3185.5675-77Yellow crystalline solid
4-Chloro-3-nitrobenzaldehyde 16588-34-4185.5661-65White to light yellow powder

References for table data:[1][2][3][4][5][6][7][8][9]

Synthesis and Mechanistic Pathways

The synthesis of these isomers typically involves electrophilic aromatic substitution reactions, primarily nitration of a corresponding chlorobenzoic acid or chlorobenzaldehyde precursor. The choice of starting material and reaction conditions is crucial for achieving regioselectivity and high yields.

Case Study: Synthesis of 4-Chloro-3-nitrobenzoic Acid

A robust and widely used method for synthesizing 4-Chloro-3-nitrobenzoic acid is the direct nitration of p-chlorobenzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][10]

Mechanism Rationale: The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. In p-chlorobenzoic acid, the positions ortho to the chloro group are also meta to the carboxylic acid group. Therefore, the incoming electrophile (the nitronium ion, NO2+) is directed to the position ortho to the chlorine and meta to the carboxyl group, yielding the desired 4-chloro-3-nitro product. The sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive nitronium ion.[11]

Experimental Protocol: Nitration of p-Chlorobenzoic Acid

This protocol is adapted from established laboratory procedures.[1][10]

Materials:

  • p-Chlorobenzoic acid (400 g)

  • Concentrated Sulfuric Acid (H₂SO₄) (680 ml + 216 ml)

  • Concentrated Nitric Acid (HNO₃) (216 ml)

  • Crushed ice

  • 2-liter, 3-necked, round-bottom flask equipped with a stirrer and a constant temperature bath

Procedure:

  • Initial Setup: Add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid to the 2-liter flask.

  • Cooling: Stir the mixture and cool it to 0°C using the constant temperature bath.[10]

  • Nitrating Mixture Preparation: In a separate vessel, carefully prepare a nitrating mixture by combining 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄.

  • Addition: Add the nitrating mixture dropwise to the reaction flask. The rate of addition must be controlled to maintain the internal temperature between 10°C and 25°C.[1][10]

  • Reaction: After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[1]

  • Quenching and Precipitation: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product.[10]

  • Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry thoroughly. The expected yield is approximately 98.7%, with a melting point of 178°C -180°C.[10] This material is often of sufficient purity for subsequent use without further purification.[10]

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Work-up & Isolation start Combine p-Chlorobenzoic Acid and H₂SO₄ in Flask cool Cool Mixture to 0°C start->cool add_nitrating Dropwise Addition of HNO₃/H₂SO₄ Mixture (Maintain 10-25°C) cool->add_nitrating react Stir at 37°C for 10-14 hours add_nitrating->react quench Pour Mixture onto Crushed Ice react->quench filtrate Filter Precipitate quench->filtrate dry Wash with Water and Dry Product filtrate->dry product 4-Chloro-3-nitrobenzoic acid dry->product

Caption: Experimental workflow for the synthesis of 4-chloro-3-nitrobenzoic acid.

Applications and Biological Significance

The isomers of C7H6ClNO3 are valuable precursors in various fields, most notably in the synthesis of pharmaceuticals and agrochemicals.

  • 4-Chloro-3-nitrobenzoic acid is a key raw material for the synthesis of the BRAF inhibitor Dabrafenib, which is used in cancer therapy.[1][12] Its derivatives have also been explored for anti-inflammatory and antifungal properties.[1] The presence of the three distinct functional groups allows for a wide range of chemical modifications.[1]

  • 2-Chloro-5-nitrobenzaldehyde is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals.[13] It is a crucial intermediate for creating drug molecules to treat diseases like cancer and depression.[14] For instance, it can be used to synthesize 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde.[5]

  • 2-Chloro-3-nitrobenzoic acid is used as a reagent in the synthesis of complex heterocyclic scaffolds like tetracyclic indolo-benzodiazepines and indolo-quinoxalines.[2] It also participates in Ullmann condensations with aminoquinolines to produce phenylquinolylamines.[2]

  • 5-Chloro-2-nitrobenzoic acid has been used in the synthesis of potential anticancer agents such as 2-aryl 4(3H)-quinazolinones.[6] It is also an intermediate for dyes, pigments, and APIs.[15]

  • 4-Chloro-3-nitrobenzaldehyde is a potent inhibitor of VCAM-1 expression, making it a potential drug candidate for autoimmune and allergic inflammatory diseases.[4] It is also a versatile organic synthesis intermediate.[3]

Conclusion

The isomers of C7H6ClNO3 represent a class of highly functionalized and synthetically valuable aromatic compounds. Their utility is derived from the specific arrangement of chloro, nitro, and carbonyl/carboxyl groups, which allows for selective and diverse chemical transformations. A thorough understanding of their synthesis, particularly the mechanistic principles of electrophilic aromatic substitution, is essential for researchers. As demonstrated by their role in the synthesis of important pharmaceuticals like Dabrafenib, these molecules will continue to be indispensable building blocks in the fields of medicinal chemistry and materials science.

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Methodological & Application

Introduction: Synthesizing Complex Biaryls through Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 1-Chloro-3-methoxy-2-nitrobenzene

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3][4][5] This palladium-catalyzed reaction is particularly powerful for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][6]

This guide focuses on a specific and challenging substrate: This compound . As an aryl chloride, it is inherently less reactive than its bromide or iodide counterparts, presenting a significant hurdle for the initial step of the catalytic cycle.[7][8][9] However, the presence of the electron-withdrawing nitro group at the ortho position partially activates the C-Cl bond towards the catalyst. Understanding the interplay of these electronic effects is critical for developing a successful and high-yielding protocol. This document provides a deep dive into the reaction mechanism, strategic considerations for reaction optimization, a detailed experimental protocol, and troubleshooting advice tailored for this specific transformation.

The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Each step presents an opportunity for optimization.

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-chlorine bond of this compound. This step, which forms a Pd(II) complex, is typically the rate-determining step for aryl chlorides due to the high strength of the C-Cl bond.[1][2][9][10] The success of the entire reaction hinges on overcoming this initial activation barrier. The electron-withdrawing nitro group on the substrate helps to facilitate this otherwise difficult step.[8]

  • Transmetalation: This is the crucial step where the carbon framework is exchanged. The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is not spontaneous and requires activation by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as [Ar-B(OH)₃]⁻, which readily transfers its aryl group to the electrophilic palladium center.[12][13][14][15]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex—the aryl group from the original halide and the one from the boronic acid—couple to form the new biaryl product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[1][2][5][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-Cl (Ar = 2-nitro-3-methoxyphenyl) pd0->pd_complex Oxidative Addition oxidative_addition->pd_complex pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd_biaryl pd_biaryl->pd_complex Transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Product (Ar-Ar') reductive_elimination->product aryl_halide Ar-Cl (this compound) aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol Development and Optimization Strategy

The reduced reactivity of aryl chlorides necessitates careful selection of reaction components to achieve high efficiency.[7][8][16][17][18][19][20] The following parameters are critical for the successful coupling of this compound.

Key Reaction Parameters
ParameterRecommended OptionsRationale & Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ with a ligand. More advanced palladacycles or pre-formed catalysts (e.g., SPhos Precatalyst) are highly effective.Aryl chlorides require highly active catalysts. While simple palladium salts can work, they rely on in situ formation of the active Pd(0) species, which can be inefficient. Buchwald-type precatalysts provide a reliable source of the active L-Pd(0) species, leading to more consistent results.[16][21]
Ligand Bulky, Electron-Rich Phosphines: - Dialkylbiarylphosphines (SPhos, XPhos, RuPhos)[6]- Trialkylphosphines (P(t-Bu)₃)[11]N-Heterocyclic Carbenes (NHCs): - IPr, SImesThis is the most critical variable. Electron-rich ligands increase the electron density on the palladium center, which promotes the difficult oxidative addition step.[5][17] Steric bulk on the ligand facilitates the final reductive elimination step.[6][18]
Base Inorganic Bases: - K₃PO₄, Cs₂CO₃, K₂CO₃- Weaker bases like KF or KHCO₃ can be used to minimize side reactions.[22]A strong base is generally needed to form the active boronate species for transmetalation.[13][14] K₃PO₄ is often an excellent choice as it is effective but less harsh than hydroxides, which can promote decomposition of some boronic acids.[13][23]
Solvent Anhydrous, Degassed Solvents: - Toluene, 1,4-Dioxane, THF, CPME- Often used with a small amount of water (e.g., 10:1 organic:water).[2][5][24]The solvent must solubilize the reagents and be stable at the required reaction temperature. The addition of water helps dissolve the inorganic base and facilitates the formation of the boronate.[5][24] It is crucial to degas the solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Temperature 80 - 110 °CElevated temperatures are required to provide the necessary activation energy for the oxidative addition of the C-Cl bond.[2] The optimal temperature will depend on the specific catalyst system and solvent used.
Boron Reagent Arylboronic Acids or Arylboronic Esters (e.g., pinacol esters).Boronic acids are common, but pinacol esters offer greater stability and can be advantageous if the corresponding boronic acid is prone to protodeboronation (decomposition).[5][9]

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the coupling of this compound with phenylboronic acid.

Reaction: Synthesis of 3-methoxy-2-nitro-1,1'-biphenyl

Materials:

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass / Volume
This compound187.581.01.0188 mg
Phenylboronic Acid121.931.21.2146 mg
Pd₂(dba)₃915.720.01 (1 mol%)0.019.2 mg
SPhos (Ligand)410.530.022 (2.2 mol%)0.0229.0 mg
K₃PO₄ (Base)212.272.02.0425 mg
Toluene (Solvent)---4.0 mL
Water (Co-solvent)---0.4 mL
Procedure:
  • Vessel Preparation: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (188 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Briefly remove the septum and add the palladium precatalyst Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the SPhos ligand (9.0 mg, 0.022 mmol) under a positive flow of argon.

  • Solvent Addition: Degas the toluene and water by bubbling argon through them for at least 20 minutes. Using a syringe, add the degassed toluene (4.0 mL) and degassed water (0.4 mL) to the Schlenk tube.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-methoxy-2-nitro-1,1'-biphenyl product.

Workflow start Combine Solid Reagents (Aryl Chloride, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂ x3) start->inert catalyst Add Pd Precatalyst & Ligand inert->catalyst solvent Add Degassed Solvents (Toluene/Water) catalyst->solvent react Heat and Stir (100 °C, 12-24h) solvent->react workup Cool & Perform Aqueous Work-up (EtOAc/Water Extraction) react->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Deactivated catalyst (exposure to air).2. Insufficient temperature.3. Inappropriate base or solvent system.1. Use fresh catalyst/ligand; ensure rigorous inert atmosphere technique.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Dioxane).
Protodeboronation of Boronic Acid 1. Base is too harsh.2. Reaction time is too long or temperature is too high.3. Presence of excess water.1. Switch to a milder base like KF or K₂CO₃.2. Monitor the reaction closely and stop it upon completion. Consider using a more active catalyst to shorten the reaction time.3. Use a boronic ester (pinacol or MIDA) which is more stable.[5][9]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Ensure solvents are thoroughly degassed and maintain a positive pressure of inert gas throughout the reaction setup and additions.
Formation of Palladium Black 1. Ligand decomposition or insufficient ligand.2. Inefficient catalyst system.1. Increase the ligand-to-palladium ratio slightly (e.g., from 2.2:1 to 3:1 L:Pd).2. Switch to a more robust ligand system, such as a Buchwald-type biarylphosphine or an NHC ligand.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly achievable transformation. Success is predicated on a rational approach to catalyst selection, emphasizing the use of bulky, electron-rich ligands to overcome the high activation barrier of the C-Cl bond. By carefully controlling the reaction parameters—particularly the catalyst system, base, and temperature—researchers can effectively synthesize valuable biaryl compounds from this readily available starting material. This protocol serves as a validated starting point for further exploration and application in the fields of medicinal chemistry, materials science, and beyond.

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  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Ghaffari, B., et al. (2019). Optimization of conditions for the Suzuki-Miyaura coupling.
  • Al-Masri, A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon.
  • Marion, N., et al. (2004). Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. Tetrahedron Letters. [Link]
  • Chen, J., et al. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Sharma, I., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances. [Link]
  • Fleck, C., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
  • Synform. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
  • Vasilev, A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal. [Link]
  • Valdés, C. A., et al. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Valdés, C. A., et al. (2011). 1-Chloro-2-methyl-3-nitrobenzene.
  • Touré, B. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic functionalization of aromatic scaffolds is paramount. 3-Chloro-2-nitroanisole stands out as a valuable and versatile building block. Its structure is primed for diversification: the chloro group serves as an excellent handle for cross-coupling, while the ortho-nitro group not only activates the C-Cl bond but also offers a pathway to further transformations, such as reduction to an aniline. The presence of these functionalities makes it a key intermediate in the synthesis of complex molecules, including potential therapeutics for conditions like leishmaniasis and Chagas disease.[1][2][3]

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[4] However, the application of these powerful methods to aryl chlorides like 3-chloro-2-nitroanisole presents a distinct set of challenges. The inherent strength of the C-Cl bond necessitates the use of highly active catalyst systems, typically involving bulky, electron-rich ligands that can facilitate the difficult oxidative addition step.[5][6][7]

This guide provides a comprehensive technical overview and detailed, field-proven protocols for the successful application of key palladium-catalyzed cross-coupling reactions to 3-chloro-2-nitroanisole. We will delve into the mechanistic rationale behind experimental choices, offering researchers, scientists, and drug development professionals the insights needed to confidently employ this substrate in their synthetic campaigns.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions hinges on the rigorous exclusion of oxygen and moisture, which can deactivate the catalyst. The following workflow represents a generalized procedure applicable to the protocols detailed in this guide.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Oven-dry glassware prep2 Assemble reaction vessel (e.g., Schlenk flask) prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 reagent1 Add solid reagents: 3-chloro-2-nitroanisole, coupling partner, base prep3->reagent1 reagent2 Add Pd catalyst & ligand reagent1->reagent2 reagent3 Add anhydrous, degassed solvent reagent2->reagent3 rxn1 Heat to specified temperature with vigorous stirring reagent3->rxn1 rxn2 Monitor progress (TLC, GC-MS, LC-MS) rxn1->rxn2 workup1 Cool to room temperature rxn2->workup1 workup2 Quench and perform aqueous extraction workup1->workup2 workup3 Dry organic layer and concentrate in vacuo workup2->workup3 workup4 Purify via column chromatography workup3->workup4 final_product Pure Product workup4->final_product Characterization (NMR, MS)

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the stability and low toxicity of its organoboron reagents.[8][9] For an electron-deficient aryl chloride like 3-chloro-2-nitroanisole, this reaction provides a powerful route to biaryl structures, which are prevalent in pharmaceuticals. The key to success lies in choosing a catalyst system potent enough to cleave the C-Cl bond.

Mechanistic Principle

The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex, a step that is often rate-limiting for chlorides.[8] The electron-withdrawing nitro group on our substrate helps to facilitate this step. Subsequently, transmetalation occurs, where an organic group is transferred from the activated boronic acid (as a boronate species) to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[10]

Suzuki_Cycle center Pd(II) Intermediate pd0 L L-Pd(0) ox_add Ar-Pd(II)-Cl(L)₂ pd0->ox_add Oxidative Addition + Ar-Cl trans Ar-Pd(II)-R(L)₂ ox_add->trans Transmetalation + [R-B(OR)₃]⁻ red_elim trans->red_elim Reductive Elimination red_elim->pd0 Ar-R base_activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ Buchwald_Hartwig_Cycle center Pd(II) Intermediate pd0 L-Pd(0) ox_add Ar-Pd(II)-Cl(L) pd0->ox_add Oxidative Addition + Ar-Cl amido_complex Ar-Pd(II)-NR₂(L) ox_add->amido_complex Amine Coordination & Deprotonation + HNR₂, + Base red_elim amido_complex->red_elim Reductive Elimination red_elim->pd0 Ar-NR₂ Heck_Cycle center Pd(II) Intermediate pd0 L-Pd(0) ox_add Ar-Pd(II)-Cl(L) pd0->ox_add Oxidative Addition + Ar-Cl insertion R-CH₂-CH(Ar)-Pd(II)-Cl(L) ox_add->insertion Migratory Insertion + Alkene elimination H-Pd(II)-Cl(L) insertion->elimination β-Hydride Elimination + Substituted Alkene elimination->pd0 Base-mediated Reductive Elimination Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-Cl(L)₂ pd0->pd_ox Oxidative Addition (Ar-Cl) pd_alk Ar-Pd(II)-C≡CR(L)₂ pd_ox->pd_alk Transmetalation pd_alk->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)-Cl cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide + R-C≡CH + Base cu_acetylide->pd_ox Transmetalation Partner cu_acetylide->cu_x

Sources

Application Note: A Guide to the Catalytic Hydrogenation of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Selective Synthesis of 2-amino-3-chloroanisole

Abstract

The selective reduction of 1-Chloro-3-methoxy-2-nitrobenzene to 2-amino-3-chloroanisole is a critical transformation in the synthesis of high-value intermediates for the pharmaceutical and agrochemical industries. Catalytic hydrogenation stands as a premier method for this conversion due to its efficiency and atom economy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing two robust protocols: classical hydrogenation with hydrogen gas (H₂) and catalytic transfer hydrogenation (CTH). It delves into the underlying reaction mechanism, catalyst selection rationale, process optimization, and critical safety protocols to ensure a safe, selective, and high-yield synthesis.

Introduction: Significance of the Transformation

Aromatic amines, such as 2-amino-3-chloroanisole, are indispensable building blocks in organic synthesis. The reduction of the corresponding nitroarenes is one of the most fundamental and widely used methods for their preparation.[1] The primary challenge in the hydrogenation of this compound lies in achieving high chemoselectivity—reducing the nitro group while preserving the synthetically valuable chloro-substituent, which is susceptible to hydrogenolysis (dehalogenation). This guide provides the expertise-driven protocols necessary to navigate this challenge effectively.

Reaction Mechanism and Chemoselectivity

The catalytic hydrogenation of a nitro group to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C).

The generally accepted mechanism involves the following key stages:

  • Adsorption: Both the nitroaromatic compound and hydrogen are adsorbed onto the catalyst surface.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. This proceeds through a nitroso (-NO) intermediate, followed by a hydroxylamine (-NHOH) intermediate.[2]

  • Final Product Formation: The hydroxylamine intermediate is further reduced to the final amine product (-NH₂).

  • Desorption: The final product, 2-amino-3-chloroanisole, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

A competing side reaction is the dehalogenation of the aromatic ring, which can occur on the starting material but is often faster on the more electron-rich aniline product.[3] Catalyst choice and reaction conditions are therefore paramount to suppress this unwanted pathway.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Start This compound Nitroso Nitroso Intermediate Start->Nitroso +H₂, -H₂O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H₂ Product 2-amino-3-chloroanisole Hydroxylamine->Product +H₂, -H₂O Dehalogenated 2-aminoanisole Product->Dehalogenated +H₂, -HCl

Caption: Reaction pathway for nitro group reduction and potential dehalogenation.

Catalyst Selection and Rationale

The choice of catalyst is the most critical parameter for achieving high selectivity in this reaction.

CatalystAdvantagesDisadvantages & Mitigation
Palladium on Carbon (Pd/C) Highly active and cost-effective for nitro reductions.[4]Prone to causing dehalogenation, especially with aryl chlorides, bromides, and iodides.[4] Selectivity can sometimes be improved with modifiers.
Platinum on Carbon (Pt/C) Often exhibits higher selectivity and is less prone to dehalogenation than Pd/C for certain substrates.[5][6] Effective for reducing functionalized nitroarenes while leaving other groups intact.[5]Generally more expensive than Pd/C.
Raney Nickel Significantly less likely to cause dehalogenation of aromatic chlorides, making it a strong candidate for this specific transformation.[4][7] It is also a cost-effective option.[8]Can be less active than precious metal catalysts, requiring higher temperatures or pressures. Its pyrophoric nature requires careful handling.[8]

Recommendation: For the hydrogenation of this compound, Platinum on Carbon (Pt/C) or Raney Nickel are the recommended starting points to maximize selectivity and minimize the undesired dehalogenation side reaction.

Experimental Protocols

Two distinct protocols are provided below. Protocol A utilizes high-pressure hydrogen gas for maximum reactivity, while Protocol B employs a transfer hydrogenation method suitable for standard laboratory setups.

Protocol A: Catalytic Hydrogenation with H₂ Gas in a High-Pressure Reactor

This protocol is designed for use with a specialized high-pressure hydrogenation apparatus.

Materials & Equipment:

  • This compound

  • 5% Platinum on Carbon (Pt/C, 50% water-wet) or Raney Nickel (in water slurry)

  • Solvent: Ethanol or Ethyl Acetate

  • High-pressure autoclave reactor with gas inlet, pressure gauge, rupture disc, thermocouple, and magnetic or mechanical stirring.

  • Inert gas supply (Nitrogen or Argon)

  • Hydrogen gas supply (high purity)

  • Filtration setup (e.g., Büchner funnel with Celite® pad)

Procedure:

  • Reactor Charging: To the clean, dry reactor vessel, add this compound (1.0 eq). Add the solvent (e.g., Ethanol, ~10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add the Pt/C catalyst (1-5 mol% Pt) or Raney Nickel slurry. Safety: Handle the catalyst in a fume hood and ensure it remains wet to prevent ignition.[9]

  • Assembly and Leak Test: Seal the reactor according to the manufacturer's instructions. Tighten bolts diagonally and gradually to ensure a proper seal.[10] Pressurize the system with nitrogen to the intended maximum reaction pressure and hold for at least 30 minutes to check for leaks.[10]

  • Inert Gas Purge: After confirming the vessel is leak-free, safely vent the nitrogen. Purge the reactor by pressurizing with nitrogen to ~3 bar and venting. Repeat this cycle 3-5 times to remove all oxygen.[9][10]

  • Hydrogenation: Purge the vessel with hydrogen gas by pressurizing to ~3 bar and venting (repeat 3 times). Finally, pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 40-60 °C). The reaction is exothermic, so monitor the temperature closely.[8] Hydrogen uptake will be observed as a pressure drop; the reactor can be refilled as needed.

  • Monitoring: Monitor the reaction's progress by taking aliquots (after stopping stirring and carefully depressurizing) and analyzing via TLC or GC-MS.

  • Shutdown and Workup: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system 3-5 times with nitrogen.[10]

  • Catalyst Filtration: Open the reactor and dilute the mixture with additional solvent. Immediately filter the mixture through a pad of Celite® to remove the catalyst. Critical Safety: Do not allow the filter cake to dry, as the spent catalyst is pyrophoric.[11][12] Keep it wet with solvent or water and dispose of it in a dedicated, labeled waste container.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-chloroanisole, which can be purified by crystallization or column chromatography.

Protocol B: Catalytic Transfer Hydrogenation (CTH) with Hydrazine Hydrate

This method avoids the use of high-pressure hydrogen gas and can be performed in standard glassware.[1]

Materials & Equipment:

  • This compound

  • 5% or 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol or Ethanol

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Round-bottom flask with a reflux condenser and magnetic stirring

  • Inert gas supply (Nitrogen or Argon)

  • Filtration setup (e.g., Büchner funnel with Celite® pad)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the solvent (e.g., Methanol, ~15-20 mL per gram of substrate).

  • Inert Atmosphere: Flush the system with nitrogen or argon.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add the Pd/C catalyst (1-5 mol% Pd).

  • Reaction Initiation: Heat the mixture to reflux (or a target temperature, e.g., 60-80 °C).

  • Hydrazine Addition: Add hydrazine monohydrate (3-5 eq) dropwise via a syringe or dropping funnel. Caution: The reaction is often exothermic; control the addition rate to maintain a steady reflux.[11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. Critical Safety: As in Protocol A, keep the catalyst filter cake wet at all times and handle it with extreme care due to its pyrophoric nature.[11]

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine for further purification.

G cluster_setup Setup & Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Charge Charge Reactor with Substrate & Solvent Add_Cat Add Catalyst (Wet) Charge->Add_Cat Seal Seal & Leak Test (N₂ Pressure) Add_Cat->Seal Purge Purge O₂ with N₂ Seal->Purge Introduce_H2 Introduce H₂ Source (Gas or CTH Reagent) Purge->Introduce_H2 React Stir & Heat (Monitor T & P) Introduce_H2->React Monitor Monitor Progress (TLC, GC-MS) React->Monitor Cooldown Cool & Purge with N₂ Monitor->Cooldown Filter Filter Catalyst (Keep Wet!) Cooldown->Filter Isolate Concentrate Filtrate & Purify Filter->Isolate

Caption: Generalized experimental workflow for catalytic hydrogenation.

Critical Safety Considerations

Catalytic hydrogenation is a high-energy process that demands strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is colorless, odorless, and highly flammable, forming explosive mixtures with air.[11][13] All operations must be conducted in a well-ventilated fume hood, away from any ignition sources.[9][10] Ensure all connections are leak-proof before introducing hydrogen.[13]

  • Pyrophoric Catalysts: Both fresh and, especially, spent hydrogenation catalysts (Pd/C, Pt/C, Raney Ni) are pyrophoric and can ignite spontaneously upon exposure to air, particularly when dry.[8][12]

    • ALWAYS handle catalysts in an inert atmosphere or as a wet slurry.

    • NEVER allow the filtered catalyst cake to dry on the funnel.[11] Keep it wetted with water or solvent.

    • Transfer the spent, wet catalyst immediately to a dedicated, labeled waste container partially filled with water.

  • High-Pressure Equipment: Never exceed the rated pressure or temperature of the reactor.[10] Always inspect the equipment for damage or cracks before use.[9]

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic.[8] Ensure adequate cooling is available and monitor the reaction temperature closely to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves when conducting these reactions.[13]

References

  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry (RSC Publishing).
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linquip.
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega.
  • Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroaromatics. BenchChem.
  • Hydrogenation SOP. University of Wisconsin-Madison.
  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate.
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. ACS Publications.
  • Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. PMC - NIH.
  • What are the safety precautions for operating a Hydrogenation Test Unit?. Blog.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • FEDIOL Guide to good practice on safe operation of Hydrogenation units. FEDIOL.
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.

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Application Notes and Protocols for the Utilization of 1-Chloro-3-methoxy-2-nitrobenzene as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive technical guide details the strategic application of 1-chloro-3-methoxy-2-nitrobenzene as a pivotal intermediate in modern organic synthesis. The unique electronic and steric arrangement of its substituents—a chloro leaving group, a methoxy directing group, and a strongly activating nitro group—renders it a highly valuable scaffold for the construction of complex molecular architectures. This document provides not only detailed, step-by-step protocols for key transformations but also delves into the underlying mechanistic principles to empower researchers in their experimental design. We will explore its utility in nucleophilic aromatic substitution (SNAr), reduction of the nitro moiety to a synthetically useful amine, and palladium-catalyzed cross-coupling reactions.

Introduction: Chemical Profile and Strategic Significance

This compound, with a molecular formula of C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol , is a crystalline solid at room temperature.[1] Its strategic importance in synthesis is derived from the electronically activated nature of the benzene ring. The potent electron-withdrawing nitro group, positioned ortho to the chlorine atom, significantly polarizes the C-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack.[2][3] This activation is crucial for facilitating nucleophilic aromatic substitution, a reaction that is typically challenging for unactivated aryl chlorides.

Furthermore, the methoxy group, while sterically influential, also plays a role in directing subsequent reactions. The presence of these three distinct functional groups in a specific arrangement allows for a sequence of selective transformations, making this compound a versatile building block for a variety of target molecules, including pharmaceuticals and functional materials.[4]

PropertyValueSource
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance Solid[1]
CAS Number 5472-99-1[5]

Core Synthetic Transformations and Mechanistic Insights

The true synthetic power of this compound is realized through a series of high-yield and selective chemical transformations. Below, we dissect the most critical of these reactions, providing both the "how" and the "why" of the experimental protocols.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The SNAr reaction is arguably the most powerful tool in the chemist's arsenal when working with this intermediate. The nitro group's ability to stabilize the anionic Meisenheimer complex via resonance is the key to the facile displacement of the chloride.[6] This opens the door to the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates.

Causality Behind Experimental Choices: The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity. The reaction temperature is also a key parameter to control, with more reactive nucleophiles often proceeding at room temperature, while less reactive ones may require heating.

SNAr_Mechanism start This compound intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ (slow) product Substituted Product intermediate->product - Cl⁻ (fast) nucleophile Nu⁻ leaving_group Cl⁻

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: Synthesis of N-Benzyl-2-methoxy-3-nitroaniline

This protocol provides a representative example of an SNAr reaction using an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with this compound and potassium carbonate, add DMF.

  • Add benzylamine dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Nucleophile BenzylamineA common and moderately reactive amine nucleophile.
Base K₂CO₃To neutralize the HCl formed during the reaction.
Solvent DMFA polar aprotic solvent to enhance nucleophilicity.
Temperature 80 °CTo accelerate the reaction with a moderately reactive amine.
Reduction of the Nitro Group: Unmasking the Amine

The nitro group, after serving its purpose as an activating group, can be readily reduced to a primary amine. This transformation is fundamental, as the resulting aniline derivative is a key precursor for the synthesis of a vast number of compounds, including heterocycles and amides.[7]

Causality Behind Experimental Choices: Several methods exist for nitro group reduction. Catalytic hydrogenation is a clean method, but can sometimes lead to dehalogenation. Metal/acid combinations, such as iron in acetic acid or tin(II) chloride in HCl, are robust and often used when other reducible functional groups are present.[8] The choice of reducing agent can be tailored to the specific substrate and desired chemoselectivity.

Reduction_Workflow start This compound product 3-Chloro-2-methoxyaniline start->product Reduction reagents Fe / Acetic Acid reagents->product Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + Ar'B(OH)₂ / Base pd_biaryl Ar-Pd(II)-Ar'L₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Synthesis of 4'-Methoxy-3-methoxy-2-nitro-1,1'-biphenyl

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of activated aryl chlorides.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd(OAc)₂ / SPhosA common and effective system for the coupling of aryl chlorides.
Base K₃PO₄A strong base often used to facilitate transmetalation.
Solvent System Toluene / WaterA biphasic system commonly employed in Suzuki couplings.
Temperature 100 °CTo overcome the activation barrier for oxidative addition of the C-Cl bond.

Applications in Multistep Synthesis: A Case Study in Phenothiazine Synthesis

The true utility of this compound is demonstrated in its application in the synthesis of more complex, biologically active molecules. For example, derivatives of this intermediate can be used in the synthesis of phenothiazines, a class of compounds with a wide range of pharmacological activities. [5][9] The synthesis could proceed via an initial SNAr reaction of this compound with a substituted 2-aminothiophenol. The resulting diphenyl sulfide can then undergo reductive cyclization to form the phenothiazine core.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is an irritant and should be used in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its unique substitution pattern allows for a range of selective and high-yielding transformations, including nucleophilic aromatic substitution, nitro group reduction, and Suzuki-Miyaura cross-coupling. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in the synthesis of complex molecules for a variety of applications in the chemical and pharmaceutical sciences.

References

  • Semantic Scholar. (n.d.). A NEW SYNTHESIS OF PHENOTHIAZINES.
  • YouTube. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.
  • Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Google Patents. (n.d.). EP0635483A1 - Process for preparing nitroaniline derivatives.
  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution.
  • Ataman Kimya. (n.d.). 3-CHLOROANILINE.
  • Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenze...

Sources

reaction conditions for Sonogashira coupling with 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for Sonogashira Coupling with 1-Chloro-3-methoxy-2-nitrobenzene

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Navigating the Sonogashira Coupling of a Deactivated Aryl Chloride

The Sonogashira cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This reaction is invaluable for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1] This guide provides a detailed examination of the Sonogashira coupling as applied to a particularly challenging substrate: this compound.

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the high dissociation energy of the C-Cl bond, making the initial oxidative addition to the palladium catalyst the rate-limiting step.[4][5][6] However, the target substrate possesses a strong electron-withdrawing nitro group ortho to the chlorine, which significantly facilitates this crucial activation step.[7] This electronic feature makes the coupling feasible, provided that an appropriately robust catalytic system is employed.

This document moves beyond a simple recitation of steps. It delves into the mechanistic rationale for selecting specific catalysts, ligands, and conditions, offering both a standard thermal protocol and a rapid microwave-assisted alternative. By understanding the "why" behind the protocol, researchers can better troubleshoot unforeseen challenges and adapt the methodology to related substrates.

The Catalytic Cycle and Mechanistic Considerations

The Sonogashira reaction proceeds through a synergistic interplay of two catalytic cycles in its classic form: a palladium cycle and a copper cycle.[8] However, to circumvent common side reactions like the homocoupling of terminal alkynes (Glaser coupling), which is promoted by copper salts, modern protocols for challenging substrates often employ copper-free conditions.[6][9] The protocols detailed herein focus on a more robust copper-free pathway.

The copper-free mechanism proceeds as follows:

  • Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The electron-rich Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound, forming a Pd(II)-aryl complex. This is the most challenging step for aryl chlorides.[4] The presence of the electron-withdrawing nitro group on the substrate is critical for promoting this step.

  • Deprotonation: The terminal alkyne is deprotonated by a base to form an acetylide.

  • Transmetalation: The acetylide displaces a ligand on the Pd(II)-aryl complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Sonogashira_Copper_Free_Cycle Figure 1: Copper-Free Sonogashira Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) ArPdX L₂Pd(II)(Ar)(X) (Aryl-Pd Complex) Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition ArPdX->Pd0 Reductive Elimination Transmetal Transmetalation ArPdAlkyne L₂Pd(II)(Ar)(C≡CR) (Aryl-Alkynyl-Pd Complex) ArPdAlkyne->ArPdX Transmetalation RedElim Reductive Elimination Product_out Ar-C≡C-R BaseH_out Base-H⁺ + X⁻ ArX_in Ar-Cl Alkyne_in R-C≡C-H + Base

Sources

Application Notes and Protocols for the Derivatization of 1-Chloro-3-methoxy-2-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

1-Chloro-3-methoxy-2-nitrobenzene is a versatile scaffold in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of key derivatization strategies, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are presented alongside mechanistic insights to empower researchers in drug discovery and development to effectively utilize this valuable building block.

Introduction: The Strategic Value of this compound

The strategic placement of three distinct functional groups—a chloro leaving group, a methoxy directing group, and a nitro activating/modifiable group—makes this compound a highly valuable starting material for the synthesis of complex, biologically active molecules.[1][2] The electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aryl ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing a wide array of functionalities.[3][4] Furthermore, the nitro group itself can be readily reduced to an aniline, opening up a vast landscape of subsequent chemical transformations. The methoxy group, in addition to its electronic influence, can also be a site for modification in later synthetic stages. This trifecta of reactivity allows for a modular and efficient approach to building libraries of compounds for structure-activity relationship (SAR) studies.

Core Derivatization Pathways

The derivatization of this compound can be logically categorized into three primary transformations, which can often be employed in a sequential manner to achieve complex target molecules.

Derivatization_Pathways A 1-Chloro-3-methoxy- 2-nitrobenzene B S N Ar Products (Diverse Nucleophiles) A->B  Nucleophilic Aromatic  Substitution (S N Ar) C Amino Derivatives (Nitro Reduction) A->C  Nitro Group  Reduction D Cross-Coupling Products (Suzuki, Buchwald-Hartwig) A->D  Pd-Catalyzed  Cross-Coupling E Further Functionalization B->E C->E D->E

Caption: Key derivatization pathways for this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

Mechanistic Rationale

The SNAr reaction is a two-step addition-elimination process.[5] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is paramount for the reaction to proceed efficiently. In the case of this compound, the powerful electron-withdrawing nitro group at the ortho position provides significant resonance stabilization to the Meisenheimer complex, thereby facilitating the reaction.[4][6] The subsequent fast step involves the elimination of the chloride ion, restoring the aromaticity of the ring.

SNAr_Mechanism reactant 1-Chloro-3-methoxy- 2-nitrobenzene + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Slow) product Substituted Product + Cl⁻ intermediate->product Elimination (Fast)

Caption: Simplified workflow of the SNAr mechanism.

Protocol 1.1: General Procedure for SNAr with Amines (Amination)

This protocol describes a general method for the displacement of the chloro group with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-2.0 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0-3.0 equiv)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the amine, and the base.

  • Add the solvent to the reaction vessel.

  • Flush the vessel with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant AmineBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1006>95
PiperidineCs₂CO₃DMSO1204>90
AnilineK₂CO₃NMP15012~75

Note: The choice of base, solvent, and temperature will depend on the nucleophilicity and boiling point of the amine. For less reactive amines, a stronger base and higher temperatures may be required.

Part 2: Reduction of the Nitro Group

Mechanistic Rationale

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in medicinal chemistry, as the resulting amino group is a versatile handle for a wide range of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.[7] Common methods for this reduction include catalytic hydrogenation and the use of metal reductants in acidic or neutral media.[8] Catalytic hydrogenation typically proceeds via a series of intermediates, including nitroso and hydroxylamine species.[9]

Protocol 2.1: Catalytic Hydrogenation

This protocol provides a clean and efficient method for the reduction of the nitro group using hydrogen gas and a palladium catalyst.

Materials:

  • Nitro-substituted derivative of this compound (1.0 equiv)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the nitro compound in the chosen solvent in a reaction vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can be purified further if necessary.

Protocol 2.2: Reduction with Tin(II) Chloride

This method is a classic and reliable alternative to catalytic hydrogenation, particularly when other reducible functional groups are present.[10]

Materials:

  • Nitro-substituted derivative of this compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equiv)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Concentrated Hydrochloric Acid (optional, for acidic conditions)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the nitro compound in the solvent in a reaction vessel.

  • Add the tin(II) chloride dihydrate to the solution.

  • If acidic conditions are desired, add concentrated HCl.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant.[11][12]

Protocol 3.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl chloride with a boronic acid or ester.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, with water)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[15][16]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Quench D->E F Extraction E->F G Purification (Chromatography) F->G

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds.[12][17]

Materials:

  • This compound (1.0 equiv)

  • Amine or Amide (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Add the solvent, followed by the amine/amide and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.

Conclusion

This compound serves as a powerful and versatile platform for the synthesis of a wide array of chemical entities relevant to medicinal chemistry. The strategic application of nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions provides a robust toolkit for generating novel molecular scaffolds. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers and scientists in the field of drug discovery and development, facilitating the efficient and rational design of new therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
  • National Center for Biotechnology Information. (1996). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.
  • Filo. (2025). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.
  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methylbenzonitrile Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.

Sources

Application Note: Synthesis of Azo Dyes Utilizing 1-Chloro-3-methoxy-2-nitrobenzene as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a detailed technical guide for researchers and chemical development professionals on the utilization of 1-Chloro-3-methoxy-2-nitrobenzene as a versatile precursor in the synthesis of azo dyes. We elucidate the strategic importance of its functional groups and provide comprehensive, field-tested protocols for its conversion into a diazonium salt intermediate and subsequent coupling to form a representative azo dye. The narrative emphasizes the chemical rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the synthesis. This guide covers the core chemical transformations, detailed experimental procedures, characterization data, safety protocols, and troubleshooting.

Introduction

This compound is an aromatic organic compound whose molecular architecture makes it a valuable intermediate in the synthesis of complex chemical structures, particularly in the dye industry.[1][2] Its benzene core is substituted with three key functional groups: a nitro group (-NO₂), a chloro group (-Cl), and a methoxy group (-OCH₃). The strategic placement of these groups dictates the compound's reactivity and its utility as a dye precursor.

The nitro group serves as a masked amine; its reduction to an amino group (-NH₂) is a fundamental transformation that unlocks its potential for diazotization.[1] The resulting aromatic amine is the cornerstone of azo dye synthesis. The chloro and methoxy substituents act as powerful auxochromes, influencing the electronic properties of the molecule and, consequently, the color, intensity, and fastness properties of the final dye.[3] Azo dyes, characterized by the (-N=N-) linkage, constitute the largest class of synthetic colorants due to their straightforward synthesis, wide range of achievable colors, and excellent stability.[4]

This application note details the complete workflow, from the initial reduction of this compound to the final isolation of a vibrant azo dye, providing the scientific community with a robust and well-validated methodology.

Strategic Importance and Chemical Rationale

The efficacy of this compound as a dye precursor is not coincidental; it is a direct result of the interplay between its functional groups.

  • The Nitro Group as an Amine Precursor: The primary reactive pathway begins with the reduction of the electron-withdrawing nitro group to an electron-donating amino group. This transformation is pivotal, as primary aromatic amines are the essential starting materials for generating diazonium salts—the electrophilic species in azo coupling reactions.[5]

  • Nucleophilic Aromatic Substitution (SNAr) Potential: The strong electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution, making the chloro group susceptible to displacement. While not the primary focus of this note, this reactivity offers potential for further functionalization to create more complex dye structures.[2]

  • Auxochromic Influence of Chloro and Methoxy Groups: The methoxy group (-OCH₃) is an electron-donating group, while the chloro group (-Cl) is electron-withdrawing via induction but electron-donating via resonance. This electronic push-pull system modulates the electron density of the aromatic ring. In the final dye structure, these groups influence the wavelength of maximum absorption (λmax), thereby determining the perceived color.[3] They also play a critical role in the dye's affinity for specific fabrics and its resistance to fading from light, washing, and chemical exposure.

Diagram 1: Structure of the Key Intermediate

Caption: Chemical structure of this compound.

Core Synthetic Pathway: A Three-Stage Workflow

The synthesis of an azo dye from this compound is a sequential, three-stage process. Each stage is a distinct chemical transformation that builds upon the last, culminating in the formation of the final colored compound.

  • Reduction: Conversion of the nitroaromatic precursor to the corresponding primary aromatic amine, 3-Chloro-2-methoxyaniline.

  • Diazotization: Transformation of the primary amine into a reactive diazonium salt using nitrous acid at low temperatures.

  • Azo Coupling: Electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich coupling component (e.g., a phenol or naphthol) to form the stable azo linkage and the final dye.[5][6]

Diagram 2: Overall Synthetic Workflow

G cluster_1 Stage 1: Reduction cluster_2 Stage 2: Diazotization cluster_3 Stage 3: Azo Coupling A This compound (Starting Material) B 3-Chloro-2-methoxyaniline (Amine Intermediate) A->B  SnCl2 / HCl or H2 / Pd-C C Diazonium Salt (Reactive Electrophile) B->C  NaNO2 / HCl  (0-5 °C) D Final Azo Dye (Colored Product) C->D E Coupling Component (e.g., 2-Naphthol) E->D

Caption: The three-stage workflow for converting the precursor to a final azo dye.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.

Protocol 1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride, a reliable and high-yielding method for lab-scale synthesis.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH), 5 M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 26.6 mmol).

  • Add ethanol (60 mL) to dissolve the starting material.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (30.0 g, 133 mmol) in concentrated HCl (40 mL). This step is exothermic and should be performed with care.

  • Slowly add the acidic tin(II) chloride solution to the flask containing the nitro compound.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the mixture by adding 5 M NaOH solution. The goal is to precipitate tin salts (as hydroxides) and liberate the free amine. The mixture will become thick and basic (confirm with pH paper).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-Chloro-2-methoxyaniline, which can be used directly in the next step or purified further by column chromatography.

Protocol 2: Synthesis of a Representative Azo Dye

This protocol details the diazotization of the synthesized amine and its subsequent coupling with 2-naphthol to produce a vibrant red-orange dye.

Part A: Diazotization of 3-Chloro-2-methoxyaniline

  • Dissolve the crude 3-Chloro-2-methoxyaniline (2.0 g, 12.7 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL) in a 100 mL beaker. Stir until a clear solution of the amine salt is formed.

  • Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C. This is critical as diazonium salts are unstable at higher temperatures.[5]

  • In a separate test tube, dissolve sodium nitrite (NaNO₂) (0.9 g, 13.0 mmol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 10 minutes, ensuring the temperature does not exceed 5 °C. Stir continuously.

  • The formation of the diazonium salt is complete after stirring for an additional 10 minutes in the ice bath. This solution should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 2-naphthol (1.8 g, 12.5 mmol) in 20 mL of 2 M NaOH solution. This deprotonates the hydroxyl group to form the more reactive sodium naphthoxide.

  • Cool this coupling solution in an ice bath to below 5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Collect the solid dye precipitate by vacuum filtration using a Büchner funnel.[5]

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

  • Wash the cake with a small amount of cold ethanol to remove any unreacted 2-naphthol.

  • Allow the solid to air-dry. The crude dye can be further purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.

Data Presentation and Characterization

The successful synthesis can be validated through various analytical techniques.

ParameterThis compound3-Chloro-2-methoxyanilineAzo Dye (with 2-Naphthol)
Molecular Formula C₇H₆ClNO₃C₇H₈ClNOC₁₇H₁₂ClN₂O₂
Molar Mass ( g/mol ) 187.58157.60311.75
Appearance Typically a solid[7]Brown oil or low-melting solidRed-orange solid
Expected Yield N/A (Starting Material)>85% (Reduction)>90% (Coupling)

Characterization:

  • UV-Visible Spectroscopy: The final dye, dissolved in a suitable solvent (e.g., ethanol), should exhibit a strong absorbance in the visible region (typically 450-550 nm), which confirms its identity as a colored compound.

  • FT-IR Spectroscopy: Key stretches to identify include the N=N bond (azo linkage) around 1450-1500 cm⁻¹ (often weak) and the broad O-H stretch from the naphthol moiety.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the final product.

Safety and Handling

  • This compound: Nitroaromatic compounds are toxic and should be handled with care, avoiding skin contact and inhalation.[8]

  • Acids and Bases: Concentrated HCl and strong NaOH solutions are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium Salts: While stable in cold aqueous solution, isolated diazonium salts can be explosive when dry. Never attempt to isolate the diazonium salt from the solution.

  • General Precautions: All procedures should be performed in a well-ventilated fume hood.[8]

Troubleshooting

ProblemPossible CauseSolution
Low or no dye formation Diazonium salt decomposed due to high temperature.Maintain reaction temperature strictly between 0-5 °C during diazotization and coupling.
Incomplete reduction of the nitro group.Ensure the reduction reaction has gone to completion using TLC before proceeding.
Product is a dark, tarry solid Side reactions due to incorrect pH or temperature.Ensure the coupling medium is sufficiently basic. Control the rate of addition of the diazonium salt.
Self-coupling of the diazonium salt.Use the diazonium salt solution immediately after preparation.
Poor yield after filtration Dye is partially soluble in the reaction medium.Add a saturated NaCl solution ("salting out") to the mixture before filtration to decrease the dye's aqueous solubility.

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of azo dyes. The protocols outlined in this application note demonstrate a reliable pathway for its conversion into a valuable colored product. The true power of this intermediate lies in its adaptability; by simply substituting the 2-naphthol coupling component with other electron-rich aromatic compounds (such as other naphthols, phenols, anilines, or pyrazolones), a vast library of dyes with diverse colors and properties can be synthesized. This makes it an invaluable tool for researchers in materials science, medicinal chemistry, and industrial dye development.

References

  • China High Quality Chemicals. 1-Chloro-2-Methoxy-4-Nitrobenzene - Chlorinated Benzene Manufacturer in China.
  • Giménez, D. et al. (2020). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.
  • University of Toronto. The Synthesis of Azo Dyes.
  • ResearchGate. Scheme 1: General route for the synthesis of azo dyes.
  • NileRed. (2021). Synthesis of an azo dye. YouTube.
  • PubChem. 1-Chloro-2-methoxy-3-nitrobenzene. National Center for Biotechnology Information.
  • Matrix Fine Chemicals. 1-CHLORO-4-METHOXY-2-NITROBENZENE | CAS 10298-80-3.
  • Al-Adilee, K. J. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impactfactor.
  • Google Patents. CN105038296A - Preparation method of heterocyclic azo dye.
  • Google Patents. United States Patent Office.
  • Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Royal Society of Chemistry. (2024). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Publishing.
  • PubChem. 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene. National Center for Biotechnology Information.
  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. 4-Chloro-1-methoxy-2-nitrobenzene.
  • Glidewell, C. et al. (2011). 1-Chloro-2-methyl-3-nitrobenzene. PubMed Central.
  • ResearchGate. (PDF) 1-Chloro-2-methyl-3-nitrobenzene.
  • PubChem. 1-Chloro-3-nitrobenzene. National Center for Biotechnology Information.
  • Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.
  • Plant Archives. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
  • ResearchGate. (PDF) Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

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Protocol for the Regioselective Ether Cleavage of 1-Chloro-3-methoxy-2-nitrobenzene to Synthesize 2-Chloro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive technical guide for the demethylation of 1-chloro-3-methoxy-2-nitrobenzene, a critical transformation for accessing the valuable synthetic intermediate, 2-chloro-6-nitrophenol. The protocol focuses on the use of boron tribromide (BBr₃), a highly effective but hazardous reagent, necessitating a detailed examination of the reaction mechanism, experimental parameters, and rigorous safety procedures. This guide is intended for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure a safe, efficient, and successful reaction.

Introduction and Strategic Importance

The selective cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, particularly in the modification of complex molecules and natural products.[1] The substrate, this compound, is an electron-deficient aromatic compound where the methoxy group must be cleaved to unmask a phenolic hydroxyl group. The product, 2-chloro-6-nitrophenol, is a key building block in the synthesis of pharmaceuticals and agrochemicals.[2]

The challenge in this transformation lies in the substrate's electronic nature. The presence of two electron-withdrawing groups (nitro and chloro) deactivates the aromatic ring, influencing the reactivity of the methoxy group. While classical methods like heating with strong hydrohalic acids (HBr, HI) can cleave ethers, they often require harsh conditions that may not be compatible with sensitive functional groups.[3][4] Boron tribromide (BBr₃) has emerged as a superior reagent for this purpose, known for its ability to cleave aryl methyl ethers under significantly milder conditions.[3][5]

Reaction Principle and Mechanistic Insights

The cleavage of aryl methyl ethers with BBr₃ is a robust and widely utilized reaction. The high reactivity of BBr₃ is attributed to its strong Lewis acidic boron center.[6] The mechanism proceeds through several well-elucidated steps:

  • Lewis Acid-Base Adduct Formation: The reaction initiates with the lone pair of electrons on the ether oxygen acting as a Lewis base, coordinating to the electron-deficient boron atom of BBr₃. This forms a reversible Lewis acid-base adduct.[5][6] This step activates the ether, making the methyl group susceptible to nucleophilic attack.

  • Nucleophilic Attack: A bromide ion (Br⁻), either from the dissociation of the initial adduct or from another molecule of BBr₃, acts as a nucleophile. It attacks the electrophilic methyl carbon in an Sₙ2-like fashion.[7] The C-O bond of the ether is consequently cleaved.

  • Intermediate Formation: This attack results in the formation of methyl bromide (CH₃Br) and a dibromoboryl-oxyphenoxy intermediate (Ar-O-BBr₂).

  • Hydrolysis (Workup): The reaction is quenched with water in a crucial workup step. The Ar-O-BBr₂ intermediate is hydrolyzed to liberate the final phenol product (2-chloro-6-nitrophenol), along with boric acid and hydrobromic acid.[5]

Recent computational studies suggest that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, proceeding through di- and triphenoxyborane intermediates before hydrolysis.[6][8][9] However, for practical laboratory applications, a 1:1 or slight excess of BBr₃ is often employed to ensure complete conversion.

BBr3_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_products Products (Post-Hydrolysis) start_substrate This compound adduct Lewis Acid-Base Adduct (Oxonium Intermediate) start_substrate->adduct Coordination (Step 1) bbr3 BBr₃ (Lewis Acid) bbr3->adduct phenol 2-Chloro-6-nitrophenol adduct->phenol Hydrolysis (Workup) mebr Methyl Bromide adduct->mebr SN2 Attack by Br⁻ (Step 2)

Caption: BBr₃-mediated ether cleavage mechanism.

Safety First: Handling Boron Tribromide

WARNING: Boron tribromide is an extremely hazardous, corrosive, and water-reactive substance.[10][11] It is fatal if inhaled or swallowed and causes severe skin burns and eye damage.[11] All operations must be conducted under the direct supervision of experienced personnel and in strict adherence to safety protocols.

HazardPrevention and Mitigation
Extreme Reactivity with Water Boron tribromide reacts violently with moisture to produce HBr gas.[12] All glassware must be rigorously flame-dried or oven-dried. The reaction must be run under an inert atmosphere (Nitrogen or Argon).
Corrosive & Toxic Vapors All handling must occur inside a certified chemical fume hood with a face velocity between 80-125 feet per minute.[10]
Severe Burns Wear appropriate Personal Protective Equipment (PPE): a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (double-gloving with nitrile is recommended).[10][13]
Spills Do not attempt to clean up a BBr₃ spill yourself. Evacuate the area and alert emergency personnel.[12] Keep a neutralizing agent like sodium bicarbonate or a specialized spill kit for acidic halides nearby.
Waste Disposal Unquenched BBr₃ and reaction residues are hazardous waste. Quench any residual reagent carefully before consolidating into a designated hazardous waste container.[12]

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

4.1 Materials and Reagents

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mmol)Notes
This compound1.876 g187.5610Substrate
Boron Tribromide (BBr₃)1.1 mL (3.0 g)250.52121.2 equivalents
Dichloromethane (DCM)50 mL--Anhydrous, reaction solvent
Methanol (MeOH)20 mL--For quenching
Saturated Sodium Bicarbonate (NaHCO₃)50 mL--Aqueous workup
Brine30 mL--Aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)---Drying agent

4.2 Equipment Setup

  • 100 mL three-neck round-bottom flask, flame-dried.

  • Magnetic stirrer and stir bar.

  • Septa for two necks, one with a nitrogen/argon inlet.

  • Glass stopper for the third neck.

  • Syringes and needles for liquid transfer.

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C).

4.3 Step-by-Step Procedure

  • Inert Atmosphere Setup: Assemble the flame-dried glassware. Place this compound (1.876 g, 10 mmol) and a magnetic stir bar into the three-neck flask. Seal the flask with septa and a glass stopper, and purge the system with nitrogen or argon for 10-15 minutes.

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the substrate.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir the solution for 5-10 minutes to ensure thermal equilibrium.

  • Addition of BBr₃: (Perform this step slowly and carefully in the fume hood) . Using a dry glass syringe, slowly add boron tribromide (1.1 mL, 12 mmol) dropwise to the cold, stirring solution over 15-20 minutes. A color change and/or the formation of a precipitate (the Lewis adduct) may be observed.

  • Reaction: Once the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Then, remove the cooling bath and let the mixture slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours at room temperature).

  • Quenching: (Caution: Exothermic reaction, potential for HBr gas evolution) . Cool the reaction mixture to 0 °C using an ice-water bath. Very slowly and carefully, add 20 mL of methanol dropwise to quench the excess BBr₃. Vigorous gas evolution may occur. Stir for 15 minutes.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Add 50 mL of water. Carefully add saturated sodium bicarbonate solution portion-wise until gas evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product, 2-chloro-6-nitrophenol, can be purified by column chromatography on silica gel or by recrystallization to yield a yellow solid.[2]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble & Purge Flame-Dried Glassware dissolve 2. Dissolve Substrate in Anhydrous DCM setup->dissolve cool 3. Cool to -78 °C dissolve->cool add_bbr3 4. Add BBr₃ Dropwise cool->add_bbr3 react 5. Stir & Warm to RT (Monitor by TLC) add_bbr3->react quench 6. Quench with MeOH at 0 °C react->quench workup 7. Aqueous Workup (NaHCO₃) quench->workup extract 8. Extract with DCM workup->extract purify 9. Dry, Concentrate, & Purify extract->purify char 10. Characterize Product (NMR, MP, etc.) purify->char

Caption: Experimental workflow for ether cleavage.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution
Incomplete Reaction 1. Insufficient BBr₃ (degraded by moisture).2. Reaction time too short.1. Use a fresh bottle of BBr₃; ensure anhydrous conditions.2. Allow the reaction to stir longer at room temperature.
Low Yield 1. Product loss during aqueous workup.2. Incomplete reaction.1. Ensure the aqueous layer is thoroughly extracted.2. See "Incomplete Reaction".
Formation of Byproducts 1. Reaction temperature too high.2. "Wet" solvent or glassware hydrolyzed the reagent prematurely.1. Maintain low temperatures during BBr₃ addition.2. Rigorously dry all glassware and use anhydrous solvents.
Violent Quenching 1. Quenching agent added too quickly.2. Reaction not cooled sufficiently before quenching.1. Add methanol/water very slowly, dropwise.2. Ensure the reaction is cooled to 0 °C before quenching.

References

  • Boron Tribromide Standard Operating Procedure. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
  • Safety Data Sheet: Boron tribromide. (n.d.). OXFORD LAB FINE CHEM LLP.
  • Safety Data Sheet: Boron tribromide solution. (2023). Sigma-Aldrich.
  • Standard Operating Procedures (SOP) for Working with Boron Tribromide. (2022). Amherst College, Environmental Health & Safety.[12]
  • Safety Data Sheet: Boron Tribromide 99% Extra Pure. (2019). Loba Chemie.[11]
  • Demethylation. (n.d.). In Wikipedia. Retrieved January 9, 2026.[5]
  • 2-CHLORO-6-NITROPHENOL. (n.d.). Guidechem. Retrieved January 9, 2026.[2]
  • Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health Public Access.[6]
  • Demethylating Reaction of Methyl Ethers. (n.d.).
  • Demethylation of Methyl Ethers (O-Demethylation). (n.d.). Common Organic Chemistry. Retrieved January 9, 2026.[3]
  • Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Semantic Scholar.[8]
  • Srivastava, S., & Bhattacharya, A. K. (2005). A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System.
  • Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.[7]
  • Reactions of Ethers- Acidic Cleavage. (2023). Chemistry LibreTexts.[4]
  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.[16]
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3 -Facilitated Demethylation of Aryl Methyl Ethers. (2015).
  • Ether cleavage. (n.d.). In Wikipedia. Retrieved January 9, 2026.[17]

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Application Notes & Protocols: A Strategic Synthesis of Substituted 4-Methoxybenzofurans from 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds of significant pharmacological importance.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Specifically, methoxy-substituted benzofurans have emerged as a particularly promising class of compounds, with studies indicating that the presence and position of the methoxy group can significantly enhance their therapeutic efficacy, particularly in the realm of oncology.[4][5] These compounds often exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[5] Furthermore, certain methoxy-substituted benzofurans have been investigated as antagonists for adenosine A1 and A2A receptors, suggesting their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[6]

This guide provides a detailed, two-step synthetic pathway for the preparation of substituted 4-methoxybenzofurans, starting from the readily available 1-Chloro-3-methoxy-2-nitrobenzene. This protocol is designed for researchers and scientists in drug development, offering a robust and well-elucidated methodology for accessing this valuable class of compounds.

Synthetic Strategy: A Two-Step Approach

The synthesis of substituted 4-methoxybenzofurans from this compound is strategically designed as a two-step process. The first step involves the introduction of a carbon-carbon bond at the C1 position via a Sonogashira coupling reaction. This is followed by a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the furan ring.

Synthetic Pathway start This compound intermediate 1-(Alkynyl)-3-methoxy-2-nitrobenzene start->intermediate Step 1: Sonogashira Coupling (Pd/Cu catalysis, Base) product Substituted 4-Methoxybenzofuran intermediate->product Step 2: Reductive Cyclization (Reducing Agent)

Caption: Overall synthetic workflow.

Part 1: Sonogashira Coupling of this compound

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9] In this protocol, we will couple this compound with a terminal alkyne using a palladium-copper co-catalytic system. The presence of the electron-withdrawing nitro group can influence the reactivity of the aryl chloride.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Schlenk flask and standard glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Add anhydrous toluene to the flask, followed by triethylamine (2.0 eq).

  • To this stirring mixture, add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(alkynyl)-3-methoxy-2-nitrobenzene derivative.

Data Table: Sonogashira Coupling Parameters

ParameterValue
Temperature80-100 °C
SolventToluene
BaseTriethylamine
Catalyst SystemPd(OAc)₂/PPh₃/CuI
Reaction Time4-12 hours (TLC monitored)

Part 2: Reductive Cyclization to Form the Benzofuran Ring

The second step involves the reductive cyclization of the 1-(alkynyl)-3-methoxy-2-nitrobenzene intermediate. The nitro group is reduced to an amino group, which then undergoes an intramolecular nucleophilic attack on the adjacent alkyne, leading to the formation of the benzofuran ring. Various reducing agents can be employed for this transformation, such as iron powder in acetic acid or sodium dithionite.

Reductive Cyclization Mechanism A 1-(Alkynyl)-3-methoxy-2-nitrobenzene B Reduction of Nitro Group A->B [Reducing Agent] C 1-(Alkynyl)-3-methoxy-2-aminobenzene B->C D Intramolecular Nucleophilic Attack C->D Cyclization E Substituted 4-Methoxybenzofuran D->E Tautomerization

Caption: Mechanism of reductive cyclization.

Experimental Protocol: Reductive Cyclization

Materials:

  • 1-(Alkynyl)-3-methoxy-2-nitrobenzene derivative from Part 1

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask and condenser

  • Sodium bicarbonate solution

Procedure:

  • To a round-bottom flask, add the 1-(alkynyl)-3-methoxy-2-nitrobenzene derivative (1.0 eq) and ethanol.

  • To this solution, add iron powder (5.0 eq) and glacial acetic acid (catalytic amount).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron powder, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the substituted 4-methoxybenzofuran.

Data Table: Reductive Cyclization Parameters

ParameterValue
Reducing AgentIron powder
SolventEthanol
Acid CatalystGlacial acetic acid
TemperatureReflux
Reaction Time2-6 hours (TLC monitored)

Troubleshooting

  • Low yield in Sonogashira coupling: Ensure all reagents and solvents are anhydrous. The quality of the palladium catalyst and ligands is crucial. Consider using a more reactive aryl halide if the chloride proves to be too unreactive, or explore alternative catalyst/ligand systems.

  • Incomplete reductive cyclization: Increase the amount of reducing agent and prolong the reaction time. Ensure the reaction is maintained at a steady reflux.

  • Side products: Purification by column chromatography is essential to remove any side products formed during the reactions. Careful monitoring by TLC will help in optimizing the reaction conditions to minimize side product formation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of substituted 4-methoxybenzofurans from this compound. By following this two-step synthetic strategy, researchers can efficiently access a range of valuable benzofuran derivatives for further investigation in drug discovery and development. The methodologies described are based on well-established and reliable chemical transformations, offering a practical approach for the synthesis of these pharmacologically relevant compounds.

References

  • Legoabe, L. J., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459.
  • ResearchGate. (n.d.). Synthesis of 4-methoxy-2-phenyl-4,5,6,7-tetrahydrobenzofuran.
  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27366-27383.
  • Huang, C-Y., et al. (2016). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. European Journal of Organic Chemistry, 2016(16), 2813-2821.
  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4784.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Li, Z., et al. (2019). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Chemical Communications, 55(82), 12332-12335.
  • S. S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • S. S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Kim, J-G., et al. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Archives of Pharmacal Research, 27(1), 19-24.
  • Wikipedia. (n.d.). Sonogashira coupling.

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The Strategic Role of 1-Chloro-3-methoxy-2-nitrobenzene in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern agrochemical development, the strategic selection of starting materials is paramount to achieving novel molecular architectures with enhanced biological activity and favorable environmental profiles. 1-Chloro-3-methoxy-2-nitrobenzene has emerged as a key building block in the synthesis of a variety of agrochemicals, particularly fungicides. Its unique substitution pattern, featuring a reactive chlorine atom, a directing methoxy group, and a versatile nitro group, provides a powerful platform for the construction of complex active ingredients. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and data-driven discussions to empower researchers and professionals in the field.

Core Directive: A Versatile Intermediate for Agrochemical Innovation

This compound is a highly functionalized aromatic compound that serves as a linchpin in the synthesis of targeted agrochemicals. The interplay of its substituents governs its reactivity and makes it a valuable precursor for several classes of pesticides. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains. The nitro group can be readily reduced to an amine, opening pathways to a diverse range of heterocyclic and other complex structures. Furthermore, the methoxy group influences the regioselectivity of these reactions, guiding the synthetic pathway towards the desired product.

Scientific Integrity & Logic: Key Reactions and Mechanistic Considerations

The utility of this compound in agrochemical synthesis is primarily centered around two key transformations: nucleophilic aromatic substitution (SNA_r_) and the reduction of the nitro group.

1. Nucleophilic Aromatic Substitution (SNA_r_):

The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom. This reaction is a cornerstone for introducing the core structural motifs of many fungicides. The general mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product.[1]

Diagram: Generalized SNA_r_ Mechanism

G reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Attack at C-Cl nucleophile Nucleophile (Nu-) nucleophile->intermediate product Substituted Product intermediate->product Loss of Leaving Group leaving_group Chloride Ion (Cl-) intermediate->leaving_group

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

2. Reduction of the Nitro Group:

The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl). This transformation is pivotal for the synthesis of aniline derivatives, which are key intermediates for a wide array of herbicides and fungicides. The resulting amine is a versatile functional group that can participate in a multitude of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic rings.

Diagram: Reduction of the Nitro Group

G reactant This compound product 1-Chloro-3-methoxy-2-aminobenzene reactant->product reducing_agent Reducing Agent (e.g., H2/Pd-C) reducing_agent->product

Caption: Reduction of the nitro group to form an aniline derivative.

Application Notes and Protocols: Synthesis of a Strobilurin Fungicide Precursor

Strobilurin fungicides are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi.[2][3] The synthesis of many strobilurin analogues relies on the construction of a substituted phenyl acrylate scaffold. Here, we detail the synthesis of a key precursor, 2-amino-3-methoxyphenol, from this compound. This intermediate is a valuable building block for the synthesis of various strobilurin-type fungicides.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the starting material from 3-methoxy-2-nitroaniline.

Materials:

  • 3-methoxy-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 37%)

  • Copper(II) chloride (CuCl₂)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium nitrite (2.60 mmol) in water (0.5 mL).

  • In a separate flask, dissolve 3-methoxy-2-nitroaniline (2.38 mmol) in HCl (37%, 3.9 mL) at 0°C.

  • Add the sodium nitrite solution dropwise to the 3-methoxy-2-nitroaniline solution at 0°C over a period of one hour.

  • In another flask, prepare a cold (0°C) solution of CuCl₂ (4.76 mmol) in 6 N HCl (3.5 mL).

  • Add the reaction mixture from step 3 to the cold CuCl₂ solution.

  • Stir the resulting green solution at room temperature for 2 days.

  • Pour the reaction mixture onto ice and carefully neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic phases with brine, dry over MgSO₄, filter, and evaporate the solvent to yield this compound.

Expected Yield: Approximately 66%.

Protocol 2: Synthesis of 2-Amino-3-methoxyphenol

This protocol describes the conversion of this compound to the key agrochemical intermediate, 2-amino-3-methoxyphenol, via a two-step process involving reduction of the nitro group followed by nucleophilic substitution of the chlorine atom.

Step 1: Reduction of this compound

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, create a suspension of this compound (10 mmol) and iron powder (30 mmol) in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-amino-1-chloro-3-methoxybenzene.

Step 2: Hydrolysis of 2-Amino-1-chloro-3-methoxybenzene

Materials:

  • 2-Amino-1-chloro-3-methoxybenzene

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude 2-amino-1-chloro-3-methoxybenzene in an aqueous solution of sodium hydroxide.

  • Heat the mixture under pressure in an autoclave to facilitate the nucleophilic substitution of the chlorine atom by a hydroxyl group.

  • After the reaction is complete, cool the mixture and neutralize with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-3-methoxyphenol.

Data Summary:

CompoundStarting MaterialKey ReagentsYield (%)
This compound3-Methoxy-2-nitroanilineNaNO₂, HCl, CuCl₂~66
2-Amino-3-methoxyphenolThis compoundFe/NH₄Cl, NaOH-

Yield for the synthesis of 2-Amino-3-methoxyphenol is dependent on the purity of the intermediate and reaction conditions.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern agrochemical synthesis. Its versatile reactivity allows for the efficient construction of complex molecular frameworks, particularly those found in the highly effective strobilurin class of fungicides. The protocols detailed herein provide a practical foundation for researchers to explore the potential of this valuable intermediate in the development of next-generation crop protection agents. As the demand for more effective and sustainable agricultural solutions continues to grow, the importance of such well-defined synthetic pathways and the intermediates they employ will undoubtedly increase.

References

  • A new approach for the synthesis of strobilurin fungicide analogues. Open Research@CSIR-NIScPR. URL
  • Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Asian Journal of Chemistry. URL
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. Walailak Journal of Science and Technology. URL
  • Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank. URL
  • Method for preparing strobilurin fungicide.
  • How can I synthesize 2-amino-5-methoxyphenol?
  • A Technical Guide to the Synthesis of Flufenoxystrobin from Methoxyacrylate Intermedi
  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Comput
  • Fungicidal compounds and mixtures.
  • 3-Methoxy-2-nitroaniline | 16554-47-5. Benchchem. URL
  • 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene. Benchchem. URL
  • FUNGICIDAL COMPOSITIONS.
  • Fungicides.
  • Fungicidal compositions containing N-(3'-(1'-chloro-3'-methyl-2'-oxopentan))-3,5-dichloro-4-methylbenzamide and.
  • Synthesis routes of 4-Amino-3-methoxyphenol. Benchchem. URL
  • 3-Methoxy-2-nitroaniline. PubChem. URL
  • 3-Methoxy-N-methyl-2-nitroaniline. Biosynth. URL
  • Include the composition of biocontrol agent and the fungicide selected from Cell wall synthesis inhibitor.
  • 3-Methoxy-2-nitroaniline. BLD Pharm. URL
  • Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. URL
  • Process for preparing nitroaniline derivatives.
  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL
  • 1-Chloro-2-nitrobenzene. PubChem. URL
  • 1-Chloro-2-methyl-3-nitro-benzene. PubMed. URL
  • 1-Chloro-2-methyl-3-nitrobenzene.

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Application Notes and Protocols: Navigating Regioselectivity in Reactions of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-methoxy-2-nitrobenzene is a versatile trifunctional aromatic building block with significant potential in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The strategic placement of a chloro, methoxy, and nitro group on the benzene ring presents a fascinating case study in regioselectivity, where the interplay of electronic and steric effects dictates the outcome of various chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on nucleophilic aromatic substitution (SNAr), chemoselective reduction of the nitro group, and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols and an in-depth analysis of the underlying mechanistic principles are presented to empower researchers to effectively utilize this valuable synthetic intermediate.

Understanding the Regiochemical Landscape

The reactivity of this compound is governed by the distinct electronic properties of its three substituents. A thorough understanding of these directing effects is paramount for predicting and controlling the regioselectivity of its reactions.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through induction and resonance. It strongly deactivates the benzene ring towards electrophilic aromatic substitution. However, and more importantly for the applications of this molecule, it is a strong activator for nucleophilic aromatic substitution, particularly at the ortho and para positions. The nitro group can stabilize the negative charge of the Meisenheimer intermediate, a key step in the SNAr mechanism.[1][2] In this compound, the nitro group is at the 2-position, making the chloro group at the 1-position highly susceptible to nucleophilic attack.

  • Chloro Group (-Cl): As a halogen, the chloro group is an electron-withdrawing group through induction but a weak electron-donating group through resonance. Overall, it is a deactivating group for electrophilic substitution but is an ortho, para-director. In the context of nucleophilic aromatic substitution, it is an excellent leaving group.

  • Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. It is a strong activating group and an ortho, para-director for electrophilic substitution. Conversely, its electron-donating nature deactivates the ring for nucleophilic aromatic substitution.

The Interplay of Substituents: In this compound, the powerful activating effect of the ortho-nitro group on the chloro leaving group dominates the reactivity in nucleophilic aromatic substitution reactions. The electron-donating methoxy group at the 3-position has a lesser influence on this specific reaction but can affect the overall electron density and the reactivity of the resulting products in subsequent transformations. Steric hindrance between the adjacent substituents can also play a role in modulating reactivity.

Synthesis of this compound

The target compound can be reliably synthesized from commercially available precursors. The following protocol describes a Sandmeyer-type reaction starting from 3-methoxy-2-nitroaniline.

Protocol 1: Synthesis via Diazotization-Sandmeyer Reaction

This protocol is adapted from a procedure described in patent literature.[3]

Reaction Scheme:

Synthesis_of_1_Chloro_3_methoxy_2_nitrobenzene Starting_Material 3-Methoxy-2-nitroaniline Intermediate Diazonium Salt Starting_Material->Intermediate NaNO₂, HCl, 0 °C Product This compound Intermediate->Product CuCl₂, rt

Caption: Synthesis of this compound.

Materials:

  • 3-Methoxy-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 37%)

  • Copper(II) chloride (CuCl₂)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 3-methoxy-2-nitroaniline (1.0 eq) in 37% hydrochloric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the reaction mixture, maintaining the temperature at 0 °C. Stir for 1 hour.

  • In a separate flask, prepare a cold (0 °C) solution of copper(II) chloride (2.0 eq) in 6 N HCl.

  • Add the diazonium salt solution to the CuCl₂ solution.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Pour the reaction mixture onto ice and carefully neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic phases, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Expected Yield: ~66%[3]

Regioselective Reactions and Protocols

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution at the C1 position, displacing the chloride. The ortho-nitro group is the key to this high reactivity, as it stabilizes the intermediate Meisenheimer complex.

SNAr_Mechanism Reactant This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Nucleophilic Attack Product Substituted Product + Cl⁻ Meisenheimer->Product Loss of Leaving Group

Caption: General mechanism for SNAr.

Protocol 2: SNAr with Morpholine

This protocol is based on established methods for the reaction of halonitrobenzenes with amines.[4][5]

Reaction Scheme:

SNAr_Morpholine Reactant This compound Product 4-(3-Methoxy-2-nitrophenyl)morpholine Reactant->Product Morpholine, Na₂CO₃, 100 °C

Caption: SNAr with morpholine.

Materials:

  • This compound

  • Morpholine

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction flask, add this compound (1.0 eq), morpholine (5.0 eq), and sodium carbonate (0.6 eq).[4]

  • Heat the mixture to 100 °C and stir for 5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and stir for 20 minutes.

  • Filter the resulting solid, wash the filter cake with water, and dry to obtain the product.

Expected Product Characterization for 4-(3-Methoxy-2-nitrophenyl)morpholine:

Technique Expected Data
¹H NMR Aromatic protons, two sets of triplets for morpholine protons, and a singlet for the methoxy group.
¹³C NMR Aromatic carbons, morpholine carbons, and the methoxy carbon.
MS (ESI) [M+H]⁺ corresponding to the product's molecular weight.
Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation, yielding 2-chloro-6-methoxyaniline, a valuable building block. The challenge lies in achieving this reduction without affecting the chloro substituent (hydrodehalogenation). Iron powder in the presence of an acidic or neutral salt like ammonium chloride is a classic and effective method for this chemoselective reduction.[6][7][8][9]

Protocol 3: Reduction with Iron and Ammonium Chloride

This protocol is adapted from established procedures for the chemoselective reduction of nitroarenes.[6][9]

Reaction Scheme:

Nitro_Reduction Reactant This compound Product 2-Chloro-6-methoxyaniline Reactant->Product Fe, NH₄Cl, EtOH/H₂O, Reflux

Caption: Chemoselective nitro group reduction.

Materials:

  • This compound

  • Iron powder (<10 µm)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, prepare a suspension of this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (as a 25% aqueous solution) in ethanol.

  • Heat the reaction mixture to reflux and stir vigorously for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and add Celite®.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Expected Product Characterization for 2-Chloro-6-methoxyaniline:

Technique Expected Data (based on similar compounds)
¹H NMR Aromatic protons, a broad singlet for the amine protons, and a singlet for the methoxy group.
¹³C NMR Aromatic carbons (with characteristic shifts for carbons attached to Cl, N, and O), and the methoxy carbon.
MS (ESI) [M+H]⁺ corresponding to the product's molecular weight.
Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of C-C and C-N bonds, respectively. The reactivity of aryl chlorides is generally lower than that of bromides or iodides, often requiring more specialized catalyst systems.[10]

The Suzuki-Miyaura reaction couples the aryl chloride with a boronic acid or ester to form a biaryl product. The choice of palladium catalyst and ligand is crucial for achieving good yields with an aryl chloride substrate.[11][12][13][14]

Protocol 4: Representative Suzuki-Miyaura Coupling

This is a generalized protocol based on modern methods for the coupling of aryl chlorides.

Reaction Scheme:

Suzuki_Coupling Reactant1 This compound Product Biaryl Product Reactant1->Product Pd Catalyst, Ligand, Base Reactant2 Arylboronic Acid Reactant2->Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene/Water (e.g., 10:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine.[15][16][17][18]

Protocol 5: Representative Buchwald-Hartwig Amination

This is a generalized protocol for the amination of aryl chlorides.

Reaction Scheme:

Buchwald_Hartwig Reactant1 This compound Product Arylamine Product Reactant1->Product Pd Catalyst, Ligand, Base Reactant2 Amine (R₂NH) Reactant2->Product

Caption: Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (e.g., morpholine) (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add toluene, seal the vessel, and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Summary and Outlook

This compound is a richly functionalized aromatic compound whose reactivity is dominated by the powerful activating effect of the nitro group in nucleophilic aromatic substitution reactions. This allows for the selective displacement of the chloro group with a variety of nucleophiles. Furthermore, the nitro group can be chemoselectively reduced to an amine, providing access to another class of valuable intermediates. While palladium-catalyzed cross-coupling at the C-Cl bond is more challenging than with other aryl halides, modern catalyst systems make these transformations feasible. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to exploit the synthetic potential of this versatile building block in their drug discovery and materials science endeavors.

References

  • CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone - Google Patents. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron - Sciencemadness.org. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2005, February 1). Semantic Scholar. [Link]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025, August 9).
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
  • Suzuki Cross-Coupling Procedure | PDF | Organic Chemistry - Scribd. (n.d.).
  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar. (1992, December 1). [Link]
  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. (n.d.).
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (n.d.).
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool - Juniper Publishers. (2017, March 17). [Link]
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (2020, October 20). [Link]
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.).
  • Dabco as an Inexpensive and Highly Efficient Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - AWS. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you improve your reaction yield and product purity.

Foundational Principles: The Nitration of 3-Chloroanisole

The most common and direct route to synthesizing this compound is through the electrophilic aromatic substitution (EAS) nitration of 3-chloroanisole. The success of this synthesis hinges on controlling the regioselectivity of the reaction. The starting material, 3-chloroanisole, has two substituents on the benzene ring: a methoxy group (-OCH₃) and a chlorine atom (-Cl). Their directing effects are crucial to the outcome of the reaction.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

  • Chlorine Atom (-Cl): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing ortho, para).

The interplay of these two groups determines where the incoming electrophile, the nitronium ion (NO₂⁺), will add to the ring. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3]

The methoxy group's strong activating effect dominates, directing the nitration primarily to its ortho and para positions. The positions on the 3-chloroanisole ring are:

  • Position 2: ortho to -OCH₃, ortho to -Cl

  • Position 4: para to -Cl, ortho to -OCH₃

  • Position 6: ortho to -OCH₃, meta to -Cl

  • Position 5: meta to both groups

Given these directing effects, the primary products are expected at positions 2, 4, and 6. Our goal is to maximize substitution at the C2 position.

Reaction Pathway Visualization

G cluster_start Starting Materials cluster_intermediate Electrophile Generation 3-Chloroanisole 3-Chloroanisole Product_Desired This compound (Desired Product) 3-Chloroanisole->Product_Desired Nitration at C2 Isomer_4 1-Chloro-3-methoxy-4-nitrobenzene (Isomer) 3-Chloroanisole->Isomer_4 Nitration at C4 Isomer_6 1-Chloro-3-methoxy-6-nitrobenzene (Isomer) 3-Chloroanisole->Isomer_6 Nitration at C6 Dinitro Dinitro Products 3-Chloroanisole->Dinitro Over-nitration HNO3_H2SO4 HNO₃ / H₂SO₄ Nitronium_Ion Nitronium Ion (NO₂⁺) HNO3_H2SO4->Nitronium_Ion Generates

Caption: Reaction scheme for the nitration of 3-chloroanisole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Category 1: Low Yield & Poor Conversion

Q1: My final isolated yield of this compound is consistently below 30%. What are the most likely causes and how can I fix this?

A1: Low yield is a multifaceted problem. Let's break it down into key areas:

  • Cause A: Incomplete Reaction. The nitration may not be going to completion.

    • Solution 1: Reagent Quality & Stoichiometry. Ensure your nitric and sulfuric acids are concentrated and of high purity. Use a slight excess of nitric acid (e.g., 1.1 to 1.2 equivalents) to ensure the starting material is fully consumed.

    • Solution 2: Reaction Time & Temperature. While low temperatures are crucial for selectivity, the reaction might proceed very slowly. If you observe significant starting material after the standard reaction time (monitored by TLC or GC), consider extending the time. A slight, controlled increase in temperature (e.g., from 0-5°C to 10°C) can also increase the rate, but monitor for isomer formation carefully.

  • Cause B: Suboptimal Workup. Significant product loss can occur during the quenching and extraction phase.

    • Solution 1: Careful Quenching. The reaction mixture is highly acidic and exothermic upon quenching. Pouring the reaction mixture slowly onto crushed ice with vigorous stirring is critical. This prevents localized heating that can degrade the product.

    • Solution 2: Efficient Extraction. this compound is soluble in many organic solvents.[4] Dichloromethane or ethyl acetate are commonly used. Perform multiple extractions (at least 3x) with fresh solvent to ensure complete recovery from the aqueous layer. Combine the organic layers, wash with a saturated sodium bicarbonate solution to remove residual acid, then with brine, and dry thoroughly over anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.

  • Cause C: Loss During Purification. The desired product can be lost if the purification method is not optimized.

    • Solution 1: Recrystallization Solvent. Finding the right solvent system for recrystallization is key. A common approach is using a solvent in which the desired isomer is less soluble than the others, especially upon cooling. A mixture of ethanol and water or isopropanol can be effective.

    • Solution 2: Column Chromatography. If recrystallization fails to provide pure product, column chromatography on silica gel is the best alternative. Use a solvent system like hexane/ethyl acetate or petroleum ether/ethyl acetate, starting with a low polarity to elute less polar impurities first.

Category 2: Impurity Formation & Isomer Control

Q2: My product is contaminated with significant amounts of other isomers. How can I improve the selectivity for the desired 2-nitro product?

A2: This is the central challenge of this synthesis. Selectivity is governed by a combination of electronic and steric factors.

  • The Problem: The strongly activating -OCH₃ group directs to positions 2, 4, and 6. The -Cl group also directs ortho/para, which corresponds to positions 2 and 4. Position 2 is sterically hindered by being flanked by both the -OCH₃ and -Cl groups. Position 4 is less hindered, and position 6 is the least hindered of the activated positions. Therefore, a mixture is almost inevitable.

  • The Strategy: Leverage Steric Hindrance and Temperature.

    • Temperature Control: This is your most powerful tool. Electrophilic aromatic substitution reactions are kinetically controlled. Lowering the reaction temperature (e.g., maintaining it strictly between -5°C and 5°C) increases selectivity. At lower temperatures, the reaction is more sensitive to the subtle electronic differences between the positions, favoring the electronically rich C2 and C6 positions. The formation of the C4 isomer is often less temperature-sensitive.

    • Choice of Nitrating Agent: Using a milder nitrating agent can sometimes improve selectivity. For example, using acetyl nitrate (generated from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent might offer different selectivity profiles compared to the aggressive mixed acid system. However, mixed acid (HNO₃/H₂SO₄) remains the most common industrial method.[3]

Q3: I am observing di-nitrated byproducts in my final product. How can I prevent this?

A3: The formation of di-nitro compounds is a clear sign that the reaction conditions are too harsh.

  • Cause: The product, this compound, is still an activated ring (due to the -OCH₃ group) and can undergo a second nitration, although it is deactivated by the first nitro group.[2]

  • Solution 1: Strict Temperature Control. This is the most critical factor. Do not allow the reaction temperature to exceed 10°C. Runaway temperatures dramatically increase the rate of the second nitration.

  • Solution 2: Control Nitric Acid Stoichiometry. Use only a small excess of nitric acid (1.05-1.1 equivalents). A large excess will drive the reaction towards di-nitration once the starting material is consumed.

  • Solution 3: Slow Addition. Add the nitrating agent (or the 3-chloroanisole, depending on your procedure) dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) while vigorously monitoring the internal temperature. This maintains a low concentration of the nitrating species and allows the heat to dissipate.

Category 3: Purification Challenges

Q4: I have a mixture of isomers that are difficult to separate by recrystallization. What are the key parameters to optimize for chromatographic separation?

A4: When isomers have similar polarities, purification can be challenging.

  • Solution: Column Chromatography Optimization.

    • Stationary Phase: Standard silica gel (60-120 mesh or 230-400 mesh for higher resolution) is typically sufficient.

    • Mobile Phase: A non-polar/polar solvent mixture is required. Start with a low polarity eluent and gradually increase the polarity. A good starting point is a gradient of 5% to 20% ethyl acetate in hexane or petroleum ether.

    • Monitoring: Use Thin Layer Chromatography (TLC) to identify a solvent system that gives good separation (ΔRf > 0.2) between your desired product and the major impurities.

    • Loading: Adsorb your crude product onto a small amount of silica gel and dry-load it onto the column. This generally provides better resolution than wet-loading in solvent.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 3-Chloroanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloroanisole (1.0 eq) and cool the flask in an ice-salt bath to -5°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not rise above 5°C.

  • Nitrating Mixture Preparation: In a separate beaker, cool a mixture of concentrated sulfuric acid (1.0 eq) and concentrated nitric acid (1.1 eq) to 0°C.

  • Nitration: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred 3-chloroanisole solution over 1-2 hours. Crucially, maintain the internal temperature between -5°C and 0°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by either recrystallization (e.g., from ethanol/water) or silica gel column chromatography (e.g., hexane/ethyl acetate gradient).

Data Summary & Troubleshooting Logic

Table 1: Effect of Reaction Parameters on Synthesis Outcome
ParameterConditionEffect on YieldEffect on Purity (Selectivity)Recommendation
Temperature > 20°CMay increase rateDrastically decreases; promotes di-nitration and side reactionsAVOID. High risk of runaway reaction.
5°C to 10°CGood conversion rateModerate; increased formation of isomers 4 and 6Acceptable, but monitor purity closely.
-5°C to 5°CSlower rate, but good conversion with timeOptimal; favors formation of the 2-nitro isomerRECOMMENDED. Best balance of rate and selectivity.
Nitric Acid > 1.5 eqHigh conversionLow; significant di-nitration productsAVOID. Difficult to control.
(Equivalents) 1.1 - 1.2 eqExcellent conversionGood; minimizes di-nitrationRECOMMENDED. Ensures full consumption of starting material.
1.0 eqMay be incompleteHigh; no risk of over-nitrationUse if starting material is easily separable from product.
Addition Rate Fast (< 30 min)N/APoor; causes temperature spikes, leading to low selectivityAVOID. Unsafe and leads to poor results.
Slow (1-2 hours)N/AOptimal; allows for effective heat dissipation and controlRECOMMENDED. Critical for safety and selectivity.
Troubleshooting Decision Tree

G Start Problem with Synthesis LowYield Low Overall Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No IncompleteRxn Check TLC/GC for Starting Material LowYield->IncompleteRxn Yes Dinitration Di-nitrated Products Present? ImpureProduct->Dinitration Yes ExtendRxnTime Extend Reaction Time at 0-5°C IncompleteRxn->ExtendRxnTime Yes CheckReagents Verify Reagent Concentration & Stoichiometry (1.1 eq HNO₃) IncompleteRxn->CheckReagents Yes WorkupLoss Review Workup: Quench Slowly, Extract 3x IncompleteRxn->WorkupLoss No Isomers Mixture of Isomers? Dinitration->Isomers No TempTooHigh Lower Temperature to < 5°C Dinitration->TempTooHigh Yes ExcessHNO3 Reduce HNO₃ to 1.1 eq Dinitration->ExcessHNO3 Yes ControlTemp Maintain Temp Strictly at -5 to 0°C Isomers->ControlTemp Yes SlowAddition Ensure Slow, Dropwise Addition of Nitrating Mix Isomers->SlowAddition Yes Purify Optimize Purification: - Recrystallization - Column Chromatography Isomers->Purify Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • ChemBK: 1-chloro-2-methoxy-3-nitrobenzene.
  • Master Organic Chemistry: Nitration and Sulfonation Reactions. Explains the mechanism of electrophilic aromatic substitution for nitration, including the generation of the nitronium ion from nitric and sulfuric acids.[1] URL: [Link]
  • Chemistry Steps: Nitration of Benzene.
  • Chemguide: The Nitration of Benzene. A guide on the standard procedure for nitrating benzene, including the importance of temperature control to prevent multiple substitutions.[3] URL: [Link]
  • Good Scents Company: 1-Chloro-3-nitrobenzene.
  • Chemistry LibreTexts: Electrophilic Aromatic Substitution of Substituted Benzenes.

Sources

Technical Support Center: Recrystallization of 3-Chloro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-chloro-2-nitroanisole via recrystallization. This document provides a comprehensive, experience-driven protocol and a detailed troubleshooting guide designed for researchers, chemists, and drug development professionals. Our goal is to move beyond a simple list of steps and empower you with the scientific rationale behind each stage of the process, ensuring a successful and efficient purification.

Introduction: The Rationale for Purity

3-Chloro-2-nitroanisole is a substituted aromatic compound whose purity is critical for subsequent synthetic steps or final applications. Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds. The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. A successful recrystallization yields a highly pure, crystalline solid, leaving impurities behind in the solution (mother liquor).

Core Protocol: Recrystallization of 3-Chloro-2-nitroanisole

This protocol is a foundational workflow. The ideal solvent is one that dissolves 3-chloro-2-nitroanisole poorly at low temperatures but very well at its boiling point. Given the molecule's moderate polarity (due to the chloro, nitro, and methoxy groups), alcohols are an excellent starting point.

Step 1: Solvent Selection & Screening

The choice of solvent is the most critical parameter for successful recrystallization.

  • Rationale: The ideal solvent will exhibit a steep solubility curve, meaning it dissolves the compound extensively when hot but sparingly when cold. This maximizes the recovery of the purified product upon cooling.

  • Screening Procedure:

    • Place approximately 20-30 mg of your crude 3-chloro-2-nitroanisole into three separate small test tubes.

    • To the first, add 0.5 mL of ethanol. To the second, add 0.5 mL of methanol. To the third, add 0.5 mL of isopropanol.

    • Observe the solubility at room temperature. The compound should be largely insoluble.

    • Gently heat the test tubes in a warm water or sand bath. The compound should dissolve completely at or near the boiling point of the solvent.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.

    • Optimal Choice: The best solvent is the one that shows poor solubility at room temperature but complete solubility when hot, and which yields a large quantity of crystalline precipitate upon cooling. Ethanol is often a reliable first choice for compounds of this nature.[1]

Step 2: The Recrystallization Procedure (Single Solvent)
  • Dissolution: Place the crude 3-chloro-2-nitroanisole (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL). Add a magnetic stir bar or a boiling chip.

  • Add Hot Solvent: In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point.[2] Add the hot solvent to the Erlenmeyer flask in small portions, swirling or stirring, until the solid just dissolves.

    • Expert Insight: The key is to use the minimum amount of hot solvent necessary to fully dissolve the compound. Using too much solvent is the most common reason for poor yield, as a significant amount of product will remain in the mother liquor even after cooling.[3]

  • Decoloration (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight of your compound) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): This step removes the charcoal or any insoluble impurities. It must be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol cluster_troubleshoot Troubleshooting cluster_outcome Outcome start Crude 3-Chloro-2-nitroanisole solvent_screen Solvent Screening (Ethanol, Methanol, IPA) start->solvent_screen Select Solvent dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Slow Cool to RT, then Ice Bath dissolve->cool oiling_out Compound Oils Out? dissolve->oiling_out Issue filtrate Vacuum Filtration & Wash (Cold Solvent) cool->filtrate no_crystals No Crystals Form? cool->no_crystals Issue dry Dry Crystals filtrate->dry low_yield Poor Yield? filtrate->low_yield Issue end Pure Product dry->end no_crystals->dissolve Add seed crystal Scratch flask Reduce solvent oiling_out->dissolve Add more solvent Re-heat & cool slower low_yield->filtrate Concentrate mother liquor for second crop

Sources

Technical Support Center: Purifying Nitroaromatic Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography of nitroaromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of purifying this unique class of molecules. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the lab.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up a chromatographic separation for nitroaromatic compounds.

Q1: What is the best stationary phase for purifying my nitroaromatic compound?

The choice of stationary phase is critical and depends on the polarity of your target compound and any impurities.[1][2]

  • Silica Gel (SiO₂): This is the most common and versatile stationary phase for normal-phase chromatography.[2] Its slightly acidic nature makes it suitable for a wide range of nitroaromatics.[3] However, be aware that highly sensitive nitroaromatics can sometimes decompose on silica.[4][5]

  • Alumina (Al₂O₃): Available in acidic, neutral, and basic forms, alumina can be a good alternative to silica, especially for compounds that are sensitive to the acidic nature of silica gel.[3][6] Basic alumina is particularly useful for purifying basic compounds or those that might otherwise interact strongly with silica.[6]

  • Reversed-Phase Silica (e.g., C18, Phenyl-Hexyl): For non-polar or moderately polar nitroaromatics, reversed-phase chromatography is often the method of choice.[7][8] A C18-bonded silica is a common starting point.[9][10] Phenyl-hexyl phases can offer unique selectivity for aromatic compounds due to π-π interactions.[11]

  • Florisil: This is a mild, neutral adsorbent (magnesium silicate) that can be used for compounds that are unstable on silica or alumina.[3][5]

Q2: How do I choose the right mobile phase (eluent)?

The mobile phase selection is directly linked to your choice of stationary phase. The goal is to find a solvent system that provides a good separation between your desired compound and any impurities, ideally with a retention factor (Rf) of around 0.2-0.4 on a Thin Layer Chromatography (TLC) plate for the target compound.[12]

  • Normal-Phase (Silica/Alumina): You will use a non-polar solvent or a mixture of a non-polar and a more polar solvent. Common solvent systems include:

    • Hexanes/Ethyl Acetate

    • Hexanes/Dichloromethane

    • Toluene/Ethyl Acetate The polarity of the eluent is increased by adding more of the polar solvent to decrease the retention time of your compounds.[13]

  • Reversed-Phase (C18/Phenyl-Hexyl): A polar mobile phase is used. Typically, this is a mixture of water and a water-miscible organic solvent like:

    • Methanol/Water[9]

    • Acetonitrile/Water[14] Buffers may be added to control the pH and improve peak shape.[15]

Q3: My nitroaromatic compound is a solid with poor solubility. How should I load it onto the column?

For compounds with limited solubility in the mobile phase, dry loading is the preferred method to ensure a concentrated band at the start of the chromatography, which leads to better separation.[16]

  • Wet Loading: This involves dissolving the sample in a minimal amount of the initial mobile phase and carefully adding it to the top of the column.[16] This is suitable for highly soluble compounds.

  • Dry Loading: The compound is pre-adsorbed onto a small amount of the stationary phase (e.g., silica gel) by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under vacuum.[16] The resulting free-flowing powder is then carefully added to the top of the column.

Q4: How can I detect my nitroaromatic compound as it elutes from the column?

Most nitroaromatic compounds possess a chromophore, making them readily detectable by UV-Vis spectroscopy.

  • UV Detection: This is the most common method.[9] A UV detector set at a wavelength where the compound has strong absorbance (often around 254 nm) is typically used.[9]

  • Visual Inspection: Many nitroaromatic compounds are colored (typically yellow or orange), allowing for visual tracking of the colored band as it moves down the column.

  • Thin-Layer Chromatography (TLC): Fractions are collected and then spotted on a TLC plate to determine which fractions contain the desired product.[17]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of nitroaromatic compounds.

Problem 1: My nitroaromatic compound is decomposing on the column.

Possible Causes:

  • Acid-Sensitivity: The slightly acidic nature of silica gel can catalyze the decomposition of sensitive nitroaromatic compounds.[4][5]

  • Strong Adsorption: Prolonged contact time with the stationary phase due to very strong adsorption can lead to degradation.

Solutions:

  • Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. If you observe a new spot or streaking, your compound may be unstable on silica.

  • Deactivate the Silica Gel: Add a small amount of a base, like triethylamine (~0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: This is a good first alternative.[3]

    • Florisil: A milder, neutral option for very sensitive compounds.[5]

    • Reversed-Phase Chromatography: If applicable to your compound's polarity, this can be a much gentler technique.

Experimental Protocol: Silica Gel Stability Test

  • Dissolve a small amount of your crude nitroaromatic compound in a suitable solvent.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate with an appropriate eluent system.

  • Visualize the spot under a UV lamp and circle it.

  • Let the TLC plate sit on the benchtop, exposed to air and light, for 2-4 hours.

  • Re-visualize the plate under the UV lamp. The appearance of new spots, significant streaking from the original spot, or a noticeable decrease in the intensity of the original spot suggests instability on silica gel.

Problem 2: I'm getting poor separation of my nitroaromatic isomers.

Possible Causes:

  • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute too quickly, or not polar enough, leading to broad peaks and long retention times.

  • Co-elution: Isomers often have very similar polarities, making them difficult to separate.[11]

Solutions:

  • Optimize the Mobile Phase:

    • Systematic TLC Analysis: Run a series of TLC plates with varying solvent ratios to find the optimal mobile phase composition that gives the best separation between your isomers.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the column run. This can help to sharpen peaks and improve the resolution of closely eluting compounds.

  • Change the Stationary Phase:

    • Phenyl-Hexyl Column: For aromatic isomers, a phenyl-based stationary phase can provide enhanced separation through π-π stacking interactions.[11]

  • Improve Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your column is packed uniformly.

Workflow for Optimizing Isomer Separation

Caption: A decision-making workflow for improving the separation of nitroaromatic isomers.

Problem 3: My compound is not eluting from the column.

Possible Causes:

  • Mobile Phase is Not Polar Enough: The solvent system is too weak to move the compound down the column.

  • Irreversible Adsorption: The compound may be reacting with or binding irreversibly to the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. If the compound still doesn't move, a significant jump in polarity (a "flush") with a very polar solvent like methanol or ethyl acetate might be necessary.

  • Check Compound Stability: As in Problem 1, your compound may have decomposed on the column.

  • Consider Reversed-Phase: If your compound is highly polar and strongly adsorbs to silica, it might be a better candidate for reversed-phase chromatography where it will elute earlier.

Problem 4: The column is running very slowly.

Possible Causes:

  • Fine Particles: The stationary phase may contain too many fine particles, which can clog the column frit.

  • Column Overloading: Loading too much sample can lead to precipitation at the top of the column, blocking flow.

  • High Viscosity of Mobile Phase: Some solvent mixtures are more viscous than others, leading to slower flow rates.

Solutions:

  • Use High-Quality Stationary Phase: Ensure you are using chromatography-grade silica or alumina with a consistent particle size.

  • Reduce Sample Load: Use an appropriate amount of stationary phase for the amount of sample being purified (a common rule of thumb is a 30:1 to 100:1 ratio of stationary phase to sample by weight).

  • Apply Positive Pressure: For flash chromatography, use a gentle stream of compressed air or nitrogen to increase the flow rate.

  • Check Solvent Viscosity: If using a particularly viscous mobile phase, consider switching to a less viscous alternative with similar polarity.

Data & Protocols

Table 1: Common Solvents for Normal-Phase Chromatography on Silica Gel (in order of increasing polarity)
SolventPolarity Index
Hexane/Pentane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Methanol5.1

Note: Polarity indices are approximate and can vary slightly depending on the source.

Experimental Protocol: Step-by-Step Guide to Packing a Silica Gel Column

  • Select Column Size: Choose a column with an appropriate diameter and length for the amount of sample you need to purify.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a Layer of Sand: Pour a thin layer (about 1 cm) of sand over the plug.

  • Prepare the Slurry: In a separate beaker, mix the required amount of silica gel with the initial, least polar mobile phase to create a slurry.

  • Pour the Slurry: Carefully and in one continuous motion, pour the silica slurry into the column. Gently tap the side of the column to help the silica settle evenly and remove any air bubbles.

  • Open the Stopcock: Once the slurry is added, open the stopcock to allow the solvent to drain, which will help to pack the silica bed. Never let the solvent level drop below the top of the silica.

  • Add More Solvent: Continuously add more of the initial mobile phase to the top of the column as the silica packs.

  • Finalize Packing: Once the silica has settled into a stable bed, add a final layer of sand on top to protect the surface from being disturbed during sample loading.

  • Equilibrate the Column: Run 2-3 column volumes of the initial mobile phase through the packed column before loading your sample.

Safety First: Handling Nitroaromatic Compounds

Nitroaromatic compounds should be handled with care due to their potential toxicity and, in some cases, explosive nature.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents or dusty solids.[19][21]

  • Waste Disposal: Dispose of all chemical waste, including used columns and contaminated solvents, according to your institution's hazardous waste procedures.[20]

  • Consult Safety Data Sheets (SDS): Always review the SDS for each chemical you are using to be aware of its specific hazards and handling precautions.[20]

Safety Workflow for Chromatography

Caption: A workflow outlining the key safety steps for performing column chromatography.

References

  • U.S. Patent No. US3931347A. (1976). Purification of dinitrotoluene.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]
  • Restek. (n.d.). Troubleshooting Guide. Restek. [Link]
  • MP Biomedicals. (n.d.).
  • TutorChase. (n.d.). What safety precautions are necessary for chromatography experiments?. TutorChase. [Link]
  • TutorChase. (n.d.). What safety precautions are necessary in chromatography experiments?. TutorChase. [Link]
  • Biocompare. (2023). Chromatography Column Selection Guide. Biocompare. [Link]
  • Basch, A., & Kraus, S. (1979). Analysis and Characterization of Military-Grade Trinitrotoluene by Gas Chromatography. Journal of Forensic Sciences, 24(4), 870-873.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • ChemistryViews. (2012).
  • Hawach Scientific. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Hawach Scientific. [Link]
  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column: (a) self-optimization....
  • AirClean Systems. (n.d.). Chromatography Safety. AirClean Systems. [Link]
  • Columbia University. (n.d.).
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Studylib. [Link]
  • University of Alberta. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. University of Rochester. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. University of Rochester. [Link]
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. University of Rochester. [Link]

Sources

Technical Support Center: Synthesis of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-chloro-3-methoxy-2-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this electrophilic aromatic substitution. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides to help you optimize your reaction outcomes, enhance product purity, and increase yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered before or during the synthesis.

Q1: What is the primary synthetic route to this compound?

A1: The most direct and widely used method is the electrophilic aromatic substitution (EAS) nitration of 3-chloroanisole (1-chloro-3-methoxybenzene). This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile that attacks the aromatic ring.[1][2][3]

Q2: I am getting a mixture of products. What are the most common isomeric side products I should expect?

A2: Due to the directing effects of the substituents on the 3-chloroanisole starting material, the formation of several isomers is a primary challenge. The two main side products are:

  • 1-Chloro-3-methoxy-4-nitrobenzene

  • 1-Chloro-5-methoxy-2-nitrobenzene

The formation of these isomers is a direct consequence of the reaction mechanism, which is governed by the electronic properties of the chloro and methoxy groups.

Q3: Why exactly do I get these specific isomers?

A3: The regioselectivity of the nitration is determined by the two substituents on the benzene ring: the methoxy group (-OCH₃) and the chloro group (-Cl).

  • The methoxy group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • The chloro group is a deactivating, ortho, para-director. It withdraws electron density inductively but can donate via resonance.[4]

The strongly activating methoxy group dominates the directing effects. It directs the incoming nitro group to its ortho positions (C2 and C6) and its para position (C4). This leads to the formation of the desired C2 product and the C4 and C6 isomeric side products.

Q4: My reaction mixture turned dark brown or black and became very viscous. What causes this?

A4: The formation of dark, tarry substances is typically a result of over-nitration (dinitration) or oxidative side reactions.[5] This is often caused by reaction conditions that are too harsh, such as excessively high temperatures, a high concentration of the nitrating agent, or a prolonged reaction time. Concentrated nitric and sulfuric acids are strong oxidizing agents and can degrade the aromatic starting material or products at elevated temperatures.

Q5: Is it possible to completely avoid the formation of these side products?

A5: While completely eliminating side product formation is extremely difficult in this specific reaction, you can significantly suppress their formation to achieve high selectivity for the desired 2-nitro isomer. The key is precise control over reaction parameters, particularly temperature, the rate of addition of the nitrating agent, and the molar ratios of the reactants.

Section 2: Troubleshooting Guide: Identification & Mitigation of Side Products

This guide provides detailed solutions to specific experimental problems.

Problem 1: Low Yield of Desired Product and High Levels of Isomeric Impurities

Q: My post-reaction analysis (GC-MS, ¹H NMR) shows that the desired this compound is a minor component in a mixture of isomers. How can I improve the regioselectivity?

A: This is the most common issue and stems from the inherent directing effects of the starting material. The key to maximizing the yield of the desired 2-nitro isomer is kinetic control.

Causality: The positions ortho and para to the methoxy group are all electronically activated for electrophilic attack. However, the position between the two existing substituents (the C2 position) is sterically hindered. While electronically favorable, this steric hindrance increases the activation energy for the formation of the 2-nitro isomer compared to the less hindered C4 and C6 positions. At higher temperatures, the reaction has enough energy to overcome all activation barriers, leading to a product mixture that reflects thermodynamic stability and statistical distribution. At lower temperatures, the reaction will preferentially follow the path with the lowest activation energy, which can be manipulated to favor one isomer over another.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at or below 0-5 °C during the addition of the nitrating agent and for the duration of the reaction. This is the single most critical parameter for improving selectivity. Lower temperatures favor the kinetically controlled product distribution.

  • Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of 3-chloroanisole in an appropriate solvent (often sulfuric acid or an inert solvent like dichloromethane). A slow addition rate prevents localized temperature spikes and maintains a low concentration of the nitronium ion, which helps to prevent side reactions.

  • Choice of Nitrating Agent: For highly activated systems, a milder nitrating agent can improve selectivity. Consider using acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) under carefully controlled conditions.

Product NamePosition of NitrationNotes on Formation
This compound (Desired) C2ortho to -OCH₃, ortho to -Cl. Electronically favored but sterically hindered.
1-Chloro-3-methoxy-4-nitrobenzene (Side Product)C4para to -OCH₃, ortho to -Cl. Electronically and sterically favored. Often a major byproduct.
1-Chloro-3-methoxy-6-nitrobenzene (Side Product)C6ortho to -OCH₃, para to -Cl. Electronically favored and less sterically hindered than C2.

The following diagram illustrates the formation of the main products from the nitration of 3-chloroanisole.

G cluster_reactants Reactants cluster_products Products 3-Chloroanisole 3-Chloroanisole Product_Desired This compound (Desired Product) 3-Chloroanisole->Product_Desired Nitration at C2 (Sterically Hindered) Product_Side1 1-Chloro-3-methoxy-4-nitrobenzene (Isomeric Side Product) 3-Chloroanisole->Product_Side1 Nitration at C4 (Para to -OCH3) Product_Side2 1-Chloro-3-methoxy-6-nitrobenzene (Isomeric Side Product) 3-Chloroanisole->Product_Side2 Nitration at C6 (Ortho to -OCH3) NitratingMixture HNO3 / H2SO4 Nitronium NO2+ (Electrophile) NitratingMixture->Nitronium Generates G start_node Post-Reaction Analysis: Low Yield / High Impurities problem_node What is the primary issue? start_node->problem_node Identify Issue cause_node cause_node problem_node->cause_node Determine Cause problem1 High Isomer Content problem_node->problem1 Isomers problem2 Dinitration Observed problem_node->problem2 High MW problem3 Tar Formation problem_node->problem3 Dark Tar solution_node solution_node cause_node->solution_node Implement Solution cause1 Poor Kinetic Control (High Temp) problem1->cause1 cause2 Harsh Conditions (Excess HNO3, High Temp) problem2->cause2 cause3 Runaway Reaction (Oxidation) problem3->cause3 solution1 Maintain Temp at 0-5°C Slow Addition Rate cause1->solution1 solution2 Use 1.05 eq. HNO3 Monitor with TLC Maintain Low Temp cause2->solution2 solution3 Improve Cooling Capacity Ensure Slow Addition Dilute Reaction cause3->solution3

Sources

Technical Support Center: Troubleshooting Suzuki Coupling of Deactivated Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low conversion rates in Suzuki-Miyaura coupling reactions involving deactivated (electron-rich) or sterically hindered aryl chlorides. As these substrates are notoriously difficult coupling partners due to the strength of the C-Cl bond and the slow rate of oxidative addition, a systematic and mechanistically informed approach to troubleshooting is essential.

This document moves beyond standard protocols to provide in-depth, cause-and-effect explanations for common failures, helping you to rationally design and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Catalyst System - Overcoming the Oxidative Addition Barrier

The single most critical factor for successfully coupling deactivated aryl chlorides is the catalyst system. The oxidative addition of the palladium(0) species into the strong C-Cl bond is typically the rate-limiting step of the catalytic cycle.[1] If this step is inefficient, the entire cycle stalls, resulting in low conversion.

Question: I am seeing very low conversion or only starting material with my electron-rich aryl chloride using standard catalysts like Pd(PPh₃)₄. Why is this happening and what should I do?

Answer: Your observation is a classic symptom of a failed oxidative addition. Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) do not create a palladium center that is electron-rich enough to effectively break the strong, inert C-Cl bond of a deactivated arene.[2] The electron-donating groups on your aryl chloride further compound this issue by increasing the electron density on the carbon bearing the chlorine, making it less electrophilic and thus less susceptible to attack by the Pd(0) catalyst.[3]

Causality & Solution: To overcome this high activation barrier, you must use a catalyst system featuring both bulky and highly electron-donating ligands .

  • Electronic Effect: Electron-donating ligands increase the electron density on the Pd(0) center, making it more nucleophilic and better able to engage in the oxidative addition step.[4]

  • Steric Effect: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0)L₂ or even a 12-electron Pd(0)L species. This low-coordination environment is essential for the aryl chloride to access the metal center. Furthermore, the steric bulk facilitates the final, product-releasing reductive elimination step.[4][5]

Troubleshooting Steps:

  • Switch to Advanced Ligands: Immediately replace PPh₃ with a state-of-the-art ligand designed for challenging couplings. Buchwald's biaryl phosphine ligands or highly basic alkylphosphine ligands are the industry standard.

  • Use Precatalysts: To ensure the efficient generation of the active Pd(0) species, use modern palladium precatalysts. These are air-stable Pd(II) sources that are rapidly and reliably reduced in situ.[1] This avoids issues with catalyst decomposition or inefficient activation that can occur with sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][4]

Table 1: Recommended Ligands for Deactivated Aryl Chlorides

Ligand Class Examples Key Features & Use Cases
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhos The gold standard for a wide range of challenging couplings. Excellent balance of electron-donating ability and steric bulk. A primary choice for initial screening.[4]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(tBu)₃), Tricyclohexylphosphine (PCy₃) Extremely electron-rich and sterically demanding. Particularly effective for highly deactivated and hindered aryl chlorides. P(tBu)₃ is often used as a 10% solution in hexanes due to its reactivity.[5][6]

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form very stable palladium complexes. Can be effective alternatives to phosphines, especially in high-temperature reactions.[2][7] |

Section 2: The Critical Role of the Base and Solvent System

While the ligand choice is paramount for oxidative addition, the base and solvent system governs the equally crucial transmetalation step. In this step, the organic group is transferred from the boron atom to the palladium center. The base's primary role is to activate the boronic acid, forming a more nucleophilic borate species ([R-B(OH)₃]⁻) that can readily transmetalate.[8][9][10]

Question: I've switched to a better ligand (XPhos), but my conversion is still stalled at ~30-40%. I'm also seeing significant amounts of deboronated starting material. What's wrong?

Answer: This scenario points towards a suboptimal base/solvent combination or issues with the stability of your boronic acid. Stalled conversion suggests that the transmetalation step is slow or incomplete. The formation of deboronated arene (protodeboronation) is a common side reaction where the boronic acid is replaced by a proton from the solvent (often water), especially under harsh basic conditions or with sensitive heteroaryl boronic acids.[1][4]

Causality & Solution: The choice of base is a delicate balance. It must be strong enough to form the borate species but not so harsh that it promotes decomposition of the boronic acid or other functional groups on your substrates. The solvent must solubilize all components and can influence the reactivity of the base.[11][12]

Troubleshooting Steps:

  • Re-evaluate Your Base:

    • Aqueous Carbonates (K₂CO₃, Cs₂CO₃): These are common starting points. Cs₂CO₃ is more soluble and basic than K₂CO₃ and can sometimes accelerate slow reactions. However, the aqueous conditions can promote protodeboronation.[13]

    • Anhydrous Phosphates (K₃PO₄): For water-sensitive substrates or when protodeboronation is a major issue, switching to anhydrous conditions with a strong but non-nucleophilic base like K₃PO₄ is a highly effective strategy.[4] It is often the base of choice for difficult couplings.

    • Fluoride Sources (KF, CsF): Fluoride can also activate boronic acids, sometimes under milder conditions than carbonates, but its efficacy is substrate-dependent.[9]

  • Optimize the Solvent System:

    • Ethereal Solvents (Dioxane, THF, 2-MeTHF): These are excellent general-purpose solvents for Suzuki couplings. Dioxane is a traditional choice, while 2-MeTHF is a greener alternative with a good temperature range.[4]

    • Aprotic Polar Solvents (DMF, NMP): Use these with caution. While they can aid solubility for polar substrates, they can sometimes favor different reaction pathways or lead to side reactions.[12][14]

    • Toluene: A good non-polar choice, often used with K₃PO₄ under anhydrous conditions.

  • Protect Your Boronic Acid: If protodeboronation persists, the issue may be the inherent instability of the boronic acid itself.[15][16]

    • Switch to a Boronate Ester: Pinacol (BPin) or neopentyl glycol esters are significantly more stable towards protodeboronation.[16][17] They react more slowly but can provide higher yields in complex syntheses due to their stability.[16] Note that the coupling of boronate esters often requires a strong base like K₃PO₄ to facilitate the initial hydrolysis/activation.

Suzuki_Troubleshooting_Flowchart

Section 3: Side Reactions and How to Mitigate Them

Question: My reaction is clean, but I'm getting a lot of homocoupled boronic acid (Ar-Ar from the boron side). What causes this?

Answer: The homocoupling of boronic acids to form a biaryl side product is most often caused by the presence of oxygen in your reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a rapid reaction with two equivalents of your boronic acid to produce the homocoupled product, regenerating Pd(0) in the process.[1] It can also occur if you use a Pd(II) source and the initial reduction to Pd(0) is inefficient, leaving residual Pd(II) to catalyze the homocoupling.[1]

Mitigation Strategy:

  • Rigorous Degassing: This is non-negotiable. The solvent and the reaction headspace must be thoroughly deoxygenated. The most effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes, followed by assembling the reaction under a positive pressure of the inert gas. Three cycles of vacuum/backfill with inert gas are also effective.

  • Use a Precatalyst: As mentioned before, using a well-defined Pd(II) precatalyst that cleanly converts to Pd(0) in situ minimizes the amount of free Pd(II) that could drive homocoupling.

  • Check Boronic Acid Purity: Impurities in the boronic acid can sometimes interfere with the catalytic cycle and promote side reactions.[15]

Suzuki_Catalytic_Cycle

Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol is a robust starting point for a deactivated aryl chloride using an advanced catalyst system under anhydrous conditions.

  • Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, finely ground, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst with the ligand incorporated, e.g., SPhos, 1.1 eq. relative to Pd).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M).

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl chloride is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 2: Parallel Screening of Ligands

This workflow allows for the rapid identification of an optimal ligand for your specific substrate combination.

  • Setup: Arrange a set of identical reaction vials in a parallel synthesis block.

  • Stock Solutions: To ensure consistency, prepare stock solutions of your aryl chloride in the chosen solvent and your boronic acid/base mixture in the solvent.

  • Reagent Dispensing:

    • To each vial, add the appropriate amount of the aryl chloride stock solution.

    • Add the boronic acid/base slurry.

    • Add a different palladium/ligand combination to each vial (e.g., Vial 1: XPhos Pd G3; Vial 2: SPhos Pd G2; Vial 3: Pd₂(dba)₃ + P(tBu)₃; etc.). Ensure the mol% of palladium is consistent across all reactions.

  • Execution: Seal the vials, place them in the reaction block, and run the reaction under identical temperature and time conditions.

  • Analysis: After the reaction, take an aliquot from each vial, dilute, and analyze by a quantitative method like LC-MS or GC with an internal standard to determine the conversion and yield for each ligand system.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Vertex AI Search.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
  • Vantourout, J. C., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Request PDF. Solvent effects in palladium catalysed cross-coupling reactions.
  • Semantic Scholar. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(20), 6115-6121.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
  • Bedford, R. B., et al. (2018). The iron-catalysed Suzuki coupling of aryl chlorides.
  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • BenchChem. (2025).
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13241-13253.
  • YouTube. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1042-1053.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

Sources

Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 1-chloro-3-methoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific and often challenging transformation. The unique electronic and steric properties of this substrate necessitate a careful and informed approach to reaction optimization, particularly in the selection of the base.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical for the amination of this compound?

A1: The substrate, this compound, presents a unique set of challenges that make base selection a pivotal factor for a successful reaction.

  • Electron-Deficient Aryl Chloride: The presence of a strong electron-withdrawing nitro group significantly activates the aryl chloride towards nucleophilic attack. However, this activation can also promote undesirable side reactions. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1][2]

  • Steric Hindrance: The ortho-nitro group provides significant steric hindrance around the reaction center, which can impede the approach of the amine and the palladium catalyst.

  • Sensitivity of the Nitro Group: Nitro groups can be sensitive to certain reaction conditions, particularly strongly basic and reducing environments, which can lead to undesired side products.[3]

Therefore, the chosen base must be strong enough to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle but not so strong as to cause degradation of the starting material or product.

Q2: Can I use common inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)?

A2: While weaker inorganic bases like K2CO3 and Cs2CO3 are sometimes used in Buchwald-Hartwig aminations to improve functional group tolerance, they are often less effective for challenging substrates like aryl chlorides.[1][3] The lower basicity of these carbonates may result in a slow reaction rate or incomplete conversion.[3] However, for substrates that are particularly sensitive to strong bases, a weaker base like Cs2CO3, which has good solubility in common organic solvents, could be a reasonable starting point for optimization.[1]

Q3: What is the recommended starting point for a base for this reaction?

A3: For the amination of an electron-deficient and sterically hindered aryl chloride like this compound, a strong, non-nucleophilic base is generally the best starting point. Sodium tert-butoxide (NaOtBu) is a widely used and effective base in many Buchwald-Hartwig reactions.[1] Its strong basicity facilitates the crucial deprotonation step, and its bulky nature minimizes its potential to act as a nucleophile.

However, it is important to be aware that strong alkoxide bases can sometimes promote side reactions.[4] Therefore, careful monitoring of the reaction is essential.

Q4: How does the solvent choice influence the effectiveness of the base?

A4: The choice of solvent plays a crucial role in the effectiveness of the base.

  • Nonpolar Solvents (e.g., Toluene, Dioxane): In nonpolar solvents, the formation of charged intermediates is less favorable.[5][6] Therefore, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[5][6] Toluene is a commonly used solvent for Buchwald-Hartwig aminations.[7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): In polar aprotic solvents, the dissociation of the halide from the palladium complex is more facile.[5] However, the base can also coordinate to the palladium center, potentially forming a stable, off-cycle intermediate that can inhibit the reaction.[5][6]

For this specific substrate, starting with a nonpolar solvent like toluene or dioxane is recommended to minimize potential complications arising from solvent-base-catalyst interactions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or low conversion 1. Insufficiently basic conditions: The chosen base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively. 2. Catalyst inhibition: The base or other species in the reaction mixture may be inhibiting the palladium catalyst. 3. Poor solubility of the base: The base may not be soluble enough in the reaction solvent to be effective.1. Switch to a stronger base: If using a weak base like K2CO3, consider switching to NaOtBu or KOtBu.[8][9] 2. Change the solvent: If solubility is an issue, consider a solvent in which the base is more soluble. 3. Use a pre-catalyst: Pre-catalysts can be more robust and less prone to inhibition.
Dehalogenation of the starting material 1. β-hydride elimination: This is a common side reaction in Buchwald-Hartwig aminations, leading to the formation of a hydrodehalogenated arene.[10] 2. Reduction of the aryl chloride: The reaction conditions may be promoting the reduction of the C-Cl bond.1. Use a bulkier ligand: Sterically demanding ligands can disfavor β-hydride elimination. 2. Lower the reaction temperature: This can sometimes reduce the rate of side reactions. 3. Change the base: The nature of the base can influence the propensity for dehalogenation.
Formation of side products (e.g., from reaction with the nitro group) 1. The nitro group is sensitive to the reaction conditions: Strong bases or reducing conditions can lead to the reduction of the nitro group or other unwanted transformations.[3]1. Use a weaker base: If side reactions involving the nitro group are observed, consider switching to a weaker base like Cs2CO3 or K3PO4.[1] 2. Lower the reaction temperature: Milder conditions may help to preserve the nitro group. 3. Carefully degas the reaction mixture: Oxygen can sometimes participate in side reactions.
Inconsistent results 1. Catalyst deactivation: The palladium catalyst may be deactivating over the course of the reaction. 2. Impurities in reagents or solvents: Trace impurities can have a significant impact on catalytic reactions. 3. Inefficient stirring: In heterogeneous reaction mixtures, inefficient stirring can lead to poor reproducibility.[1]1. Use a more robust ligand or pre-catalyst: Some ligands and pre-catalysts are more resistant to deactivation. 2. Use high-purity reagents and dry, degassed solvents: Ensure all components of the reaction are of the highest possible quality. 3. Ensure vigorous stirring: This is particularly important when using insoluble inorganic bases.

Experimental Protocol: A Recommended Starting Point

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for a specific amine coupling partner.

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd2(dba)3 or a suitable pre-catalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)[11]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to a dry reaction vessel.

  • Add the this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the sodium tert-butoxide (1.4 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the reaction vessel and remove it from the glovebox.

  • Heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination + Base (-HX) Pd(II)_Complex->Ligand_Exchange + HNR'R'' + Base Amido_Complex L-Pd(II)(Ar)(NR'R'') Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Base Selection Decision Workflow

Base_Selection_Workflow Start Start: Amination of This compound Initial_Choice Initial Choice: Strong, non-nucleophilic base (e.g., NaOtBu) Start->Initial_Choice Reaction_Outcome Evaluate Reaction Outcome Initial_Choice->Reaction_Outcome Good_Yield Good Yield & Clean Reaction Reaction_Outcome->Good_Yield Success Low_Conversion Low Conversion Reaction_Outcome->Low_Conversion Problem Side_Products Side Products (e.g., dehalogenation, nitro reduction) Reaction_Outcome->Side_Products Problem Try_Stronger_Base Consider Stronger Base (e.g., KHMDS, LHMDS) or different ligand/solvent Low_Conversion->Try_Stronger_Base Try_Weaker_Base Try Weaker, Soluble Base (e.g., Cs2CO3, K3PO4) Side_Products->Try_Weaker_Base

Caption: Decision workflow for optimizing base selection.

References

  • Buchwald–Hartwig amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
  • Buchwald-Hartwig Amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry
  • Role of the base in Buchwald-Hartwig amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Public
  • Role of the Base in Buchwald–Hartwig Amin
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing)
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - RSC Publishing
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Buchwald-Hartwig Amin
  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing)
  • Buchwald-Hartwig Amin
  • The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchG
  • Buchwald–Hartwig Amination of Nitroarenes - Okayama University
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing)

Sources

Technical Support Center: Managing Exothermic Reactions in the Nitration of Chloroanisoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of chloroanisoles. The electrophilic nitration of aromatic compounds is a cornerstone of organic synthesis, yet it is notoriously exothermic and presents significant thermal hazards.[1][2] A failure to manage the heat generated can lead to a thermal runaway, a dangerous situation where the reaction rate accelerates uncontrollably, potentially causing equipment failure, fire, or explosion.[3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles and safety protocols. Our goal is to empower you to conduct these reactions safely, efficiently, and with high selectivity.

Troubleshooting Guide

This section addresses specific, critical issues that can arise during the nitration of chloroanisoles. Each problem is followed by immediate actions, an analysis of potential causes, and long-term preventative measures.

Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)

Question: My reaction temperature is rising rapidly and is not responding to the cooling bath. What should I do?

Answer:

This is a critical situation indicative of a potential thermal runaway.[3] The reaction is generating heat faster than the cooling system can remove it, creating a dangerous feedback loop where higher temperatures further accelerate the reaction rate.[4]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[3]

  • Maximize Cooling: Increase the coolant flow to the reactor jacket to its maximum capacity. If the primary cooling bath is insufficient, supplement it with an emergency cooling medium like a dry ice-acetone bath.[5]

  • Ensure Agitation: Verify that the mechanical stirrer is functioning at high speed. Proper agitation is critical for heat transfer to the cooling surfaces and preventing localized hot spots.[3]

  • Prepare to Quench (Last Resort): If the temperature continues to rise unabated, prepare for an emergency quench. This involves transferring the reaction mixture to a large volume of crushed ice and water.[6] Caution: This procedure is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic. It should only be performed as a final measure according to established laboratory safety protocols.[6]

  • Alert Personnel: Inform your supervisor and any nearby colleagues of the situation and follow all site-specific emergency procedures.

Potential Causes and Preventative Measures:

Potential Cause Explanation & Preventative Measures
Rapid Reagent Addition Adding the nitrating agent too quickly is the most common cause of thermal runaway.[6] The rate of heat generation overwhelms the cooling system's capacity. Solution: Employ slow, dropwise addition using an addition funnel or a syringe pump.[4][5] Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple, and ensure it remains within the pre-defined safe limits (e.g., 0-10°C for chloroanisole nitration).[5][7]
Inadequate Cooling The cooling bath may lack the capacity to handle the reaction's total heat output (enthalpy). Solution: Before starting, ensure your cooling system (e.g., ice-salt bath, recirculating chiller) can achieve and maintain the target temperature under load.[5] For new or scaled-up reactions, perform a reaction calorimetry analysis to determine the precise heat of reaction (ΔHr) and the adiabatic temperature rise (ΔTad), which are critical indicators of runaway potential.[3]
Poor Agitation Inefficient stirring creates localized regions of high reactant concentration ("hot spots") where the temperature can spike, initiating a runaway.[3] Solution: Use an overhead mechanical stirrer for viscous mixtures or larger volumes. Ensure the stirring is vigorous enough to create a vortex and maintain a homogenous mixture throughout the addition process.
Reactant Accumulation If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent, minor temperature increase can then trigger a sudden, delayed, and highly exothermic reaction.[6] Solution: Maintain the temperature in a range that is low enough to control the reaction but sufficient for the reaction to proceed as the nitrating agent is added. Real-time monitoring via reaction calorimetry can detect the accumulation of unreacted reagents.[3]

digraph "Troubleshooting_Temperature_Excursion" {
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Start [label="Temperature rises above set limit", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Action1 [label="IMMEDIATELY stop addition\nof nitrating agent", fillcolor="#FBBC05", fontcolor="#202124"];
Action2 [label="Increase cooling to maximum"];
Action3 [label="Verify vigorous agitation"];
Check1 [label="Is temperature decreasing?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Outcome_Stable [label="Continue monitoring until stable.\nResume slow addition ONLY if safe.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Check2 [label="Is temperature still rising?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Action4 [label="Prepare for emergency quench\n(Follow lab protocol)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Action5 [label="Alert supervisor & evacuate area"];
Outcome_Quench [label="Reaction terminated safely"];

Start -> Action1;
Action1 -> Action2;
Action2 -> Action3;
Action3 -> Check1;
Check1 -> Outcome_Stable [label="Yes"];
Check1 -> Check2 [label="No"];
Check2 -> Action4 [label="Yes"];
Action4 -> Action5;
Action5 -> Outcome_Quench;

}

Caption: Decision tree for managing a temperature excursion.

Issue 2: Low Yield or Incomplete Reaction

Question: My reaction has a very low yield of the desired nitro-chloroanisole, or it seems to have stalled. What could be wrong?

Answer:

Low yields can result from an incomplete reaction or the formation of side products.[7] Since the chloroanisole ring is deactivated by the chlorine atom, reaction conditions must be carefully optimized.[8]

Potential Causes and Solutions:

Potential Cause Explanation & Solutions
Incomplete Reaction The deactivating effect of the substituents may require more forcing conditions than anticipated. Solutions: 1. Increase Reaction Time: Monitor the reaction's progress using TLC or GC to ensure the starting material is fully consumed before work-up.[7] 2. Cautiously Increase Temperature: After the initial exothermic addition is complete, allowing the reaction to slowly warm to room temperature may help drive it to completion. However, this risks increasing byproduct formation.[8] 3. Use a Stronger Nitrating Agent: Increasing the proportion of sulfuric acid or using fuming nitric acid can increase the concentration of the active nitronium ion (NO₂⁺), but this also significantly increases the reaction's hazard profile and must be approached with extreme caution.[8]
Loss During Work-up The nitro-chloroanisole product may have some solubility in the acidic aqueous layer after quenching. Solution: After quenching the reaction in ice-water, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[9] Wash the combined organic layers with a sodium bicarbonate solution to remove residual acids before drying and solvent evaporation.[6]
Incorrect Isomer Formation The reaction conditions may favor an undesired regioisomer. Solution: Temperature control is paramount for regioselectivity in this reaction. Low temperatures (0-10°C) favor nitration at the position ortho to the activating methoxy group and meta to the deactivating chloro group, yielding the desired 2-nitro-4-chloroanisole or 4-nitro-2-chloroanisole.[7]
Issue 3: Significant Byproduct Formation

Question: My final product is contaminated with significant impurities, such as dinitrated compounds or dark-colored tars. How can I prevent this?

Answer:

The formation of byproducts is typically caused by reaction conditions that are too harsh, leading to over-nitration, oxidation, or decomposition.[8][10]

Potential Causes and Solutions:

Potential Cause Explanation & Solutions
Over-nitration (Dinitration) The initial mononitrated product is still susceptible to a second nitration, especially at higher temperatures or with an excess of nitrating agent. Solution: Strictly control the stoichiometry, using only a slight excess of the nitrating agent. Maintain low reaction temperatures (0-10°C) throughout the process, as higher temperatures significantly increase the rate of dinitration.[7][8]
Oxidation (Tar Formation) Hot, concentrated nitric acid is a powerful oxidizing agent. Localized hot spots or excessively high temperatures can cause oxidative degradation of the aromatic ring, leading to tars. Solution: Maintain strict temperature control and ensure efficient agitation to prevent hot spots.[8] Slow, controlled addition of the nitrating agent is crucial.[5]
Rearrangement/Side Reactions In some cases, side reactions such as dealkylation (loss of the methyl group from the anisole) can occur, particularly in certain solvent systems.[11] Solution: Adhering to established protocols using a sulfuric acid/nitric acid mixture at low temperatures generally minimizes these alternative pathways.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the nitration of chloroanisoles? A1: The primary hazard is the highly exothermic nature of the reaction, which carries a significant risk of thermal runaway if not properly controlled.[1][2] Additionally, the reagents used—concentrated nitric and sulfuric acids—are extremely corrosive. The reaction can also produce toxic nitrogen oxide (NOx) fumes, especially if overheating occurs.[3][10]

Q2: Why is a mixed acid (H₂SO₄/HNO₃) system the standard for this reaction? A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[7][12] The sulfuric acid also acts as a water scavenger, removing the water molecule produced during the reaction, which helps to drive the equilibrium forward.[13]

Q3: How does temperature critically influence the regioselectivity of the reaction? A3: In chloroanisoles, you have competing directing effects. The methoxy (-OCH₃) group is a strong ortho-, para-director, while the chloro (-Cl) group is a weaker ortho-, para-director. Both direct the incoming nitro group to specific positions. Low temperatures (typically 0-10°C) are crucial because they allow the reaction to be kinetically controlled, favoring nitration at the most electronically favorable position, which is typically ortho to the powerful methoxy group.[7] At higher temperatures, the reaction becomes less selective, leading to a mixture of isomers.[8][14]

Q4: What is the fundamental role of agitation in managing the exotherm? A4: Vigorous agitation is essential for two main reasons. First, it ensures that the reactants are homogeneously mixed, preventing localized concentrations that can lead to hot spots.[3] Second, it maximizes the contact between the reaction mixture and the cooled surface of the reactor, promoting efficient heat transfer and dissipation to the cooling bath.[5] Without effective stirring, a layer of hot reaction mixture can become insulated from the cooling jacket, initiating a runaway.

Q5: How can I safely monitor the reaction's progress? A5: The safest method is to take small, periodic aliquots from the reaction mixture. Quench the aliquot immediately in a vial containing ice and a suitable solvent (e.g., ethyl acetate). This sample can then be analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material and the appearance of the product.[7] This avoids interrupting the reaction's thermal management while providing crucial kinetic data.

Key Experimental Protocols

Protocol 1: Controlled Nitration of 4-Chloroanisole

This protocol details the lab-scale synthesis of 4-chloro-2-nitroanisole. All operations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 4-chloroanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

Equipment:

  • Three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Thermometer or thermocouple probe

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Setup: Equip a three-neck flask with a mechanical stirrer, a thermometer placed into the reaction mixture, and a dropping funnel. Place the entire setup in an ice-salt bath.

  • Charge Substrate: Add 4-chloroanisole to the flask, followed by concentrated sulfuric acid, while stirring and maintaining the temperature below 10°C.

  • Prepare Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully and slowly add the required amount of concentrated nitric acid to concentrated sulfuric acid. This mixing process is highly exothermic. Allow this "mixed acid" to cool to 0°C.[6]

  • Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred chloroanisole solution over 1-2 hours.[4] Crucially, maintain the internal reaction temperature between 0-5°C throughout the entire addition. [6][7] If the temperature rises above this range, immediately stop the addition until it is controlled.

  • Reaction: After the addition is complete, let the mixture stir in the cold bath for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up (Quenching): In a large beaker, prepare a stirred slurry of crushed ice and water (at least 10 times the volume of the reaction mixture). Very slowly pour the reaction mixture into the ice slurry with vigorous stirring.[6][9]

  • Isolation: If a solid precipitates, collect it via vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. If no solid forms or to ensure full recovery, transfer the quenched mixture to a separatory funnel and perform a liquid-liquid extraction with DCM or ethyl acetate.[9]

  • Purification: Wash the organic extracts with saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.

Caption: General experimental workflow for aromatic nitration.

Protocol 2: Outline for Reaction Calorimetry (RC1) Safety Study

A reaction calorimeter provides quantitative data on heat flow, allowing for a robust assessment of thermal risk before scaling up.[3][5]

Objective: To determine the heat of reaction (ΔHr), heat capacity (Cp), and adiabatic temperature rise (ΔTad) for the nitration of chloroanisole.

Procedure Outline:

  • Calibration: Calibrate the calorimeter to determine the overall heat transfer coefficient (UA) at different process temperatures. This value is essential for calculating heat flow.[3]

  • Charge Substrate: Charge the reactor with the chloroanisole and sulfuric acid.

  • Establish Isothermal Conditions: Bring the reactor contents to the desired starting temperature (e.g., 5°C) and allow the system to stabilize.[3]

  • Controlled Dosing: Add the nitrating agent at a pre-defined, controlled rate that simulates the planned process scale. The calorimeter's software will measure the heat evolved in real-time.[3]

  • Calculate Heat Flow (Qr): The instrument continuously calculates the heat flow from the reaction based on the temperature difference between the reactor and the cooling jacket, and the pre-determined UA value.

  • Post-Reaction Analysis: After the addition is complete, hold the reaction at temperature to measure any residual heat flow, ensuring the reaction has gone to completion.[3]

  • Data Interpretation: Integrate the heat flow over time to find the total heat of reaction (ΔHr). Calculate the adiabatic temperature rise using the formula: ΔTad = ΔHr / (m * Cp) , where 'm' is the total mass and 'Cp' is the heat capacity of the final mixture.[3] A high ΔTad indicates a high potential for thermal runaway.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). BenchChem.
  • Technical Support Center: Managing Thermal Runaway in Nitration Reactions. (n.d.). BenchChem.
  • Technical Support Center: Synthesis of 2-Chloro-5-nitroanisole. (n.d.). BenchChem.
  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. (n.d.). Chemical Engineering Journal.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Effect of solvents on regioselectivity of anisole nitration. (2025, August 7). ResearchGate.
  • Nitration in inert Fluids. (n.d.). Durham E-Theses.
  • Nitration and aromatic reactivity. (n.d.). Cambridge University Press.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). JACS Au.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022, August 31). NIH.
  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (2025, August 7). ResearchGate.
  • Nitroglycerin. (n.d.). Wikipedia.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (n.d.). BenchChem.
  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (n.d.). Biblioteka Nauki.
  • Technical Support Center: Managing Exothermic Reactions During Nitration. (n.d.). BenchChem.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 15). PMC - NIH.
  • An In-depth Technical Guide to the Safety of 2-Chloroanisole. (n.d.). BenchChem.
  • Adiabatic calorimetry for safety studies in nitration processes. (n.d.). Thermochimica Acta.
  • Temperature dependence of regioselectivity in nucleophilic photosubstitution of 4-nitroanisole. The activation energy criterion for regioselectivity. (2010, November 19). PubMed.
  • Kinetics and Mechanism of the Nitration of Chlorobenzene with Nitric Acid. (2025, August 9). ResearchGate.
  • Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innovative microdevices. (n.d.). ResearchGate.
  • Troubleshooting guide for the nitration of fluorinated benzoic acids. (n.d.). BenchChem.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Worcester Polytechnic Institute.
  • Chemistry, Process Design, and Safety for the Nitration Industry. (n.d.). DOKUMEN.PUB.
  • NITRATION. (n.d.). vpscience.org.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 15). PubMed.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 14). Frontiers.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (n.d.). MDPI.
  • Material Safety Data Sheet - 3-Chloroanisole. (n.d.). Cole-Parmer.
  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia.
  • Di-nitration troubleshooting. (2023, November 28). Reddit.
  • Solvent effects in the two-phase nitration of anisole. (n.d.). RSC Publishing.
  • SAFETY DATA SHEET - 3-Chloroanisole. (2025, December 21). Fisher Scientific.
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Technical Support Center: A Researcher's Guide to the Purification of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 1-Chloro-3-methoxy-2-nitrobenzene, a key intermediate in various synthetic pathways. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is almost entirely dictated by its synthesis route. The most common synthesis involves the electrophilic nitration of 3-chloroanisole using a mixture of nitric and sulfuric acid (HNO₃/H₂SO₄)[1][2].

The directing effects of the substituents on the starting material (3-chloroanisole) are key to understanding the potential byproducts:

  • Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.

  • Chloro Group (-Cl): A deactivating, but still ortho, para-directing group.

The powerful activating effect of the methoxy group dominates the reaction. Therefore, nitration will occur at positions ortho and para to it.

Common Impurities Include:

  • Isomeric Byproducts: The primary impurities are other isomers formed during nitration.

    • 1-Chloro-3-methoxy-4-nitrobenzene: Nitration occurs at the C4 position (ortho to -OCH₃ and para to -Cl).

    • 1-Chloro-3-methoxy-6-nitrobenzene: Nitration occurs at the C6 position (para to -OCH₃ and ortho to -Cl).

  • Starting Material: Unreacted 3-chloroanisole.

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to highly polar impurities.

  • Residual Acids: Traces of sulfuric and nitric acid from the reaction workup.

Q2: How can I quickly assess the purity and complexity of my crude sample?

A2: Thin Layer Chromatography (TLC) is the most efficient preliminary technique. It provides a rapid, qualitative snapshot of the number of components in your mixture and helps in selecting an appropriate purification strategy.[3][4]

Recommended TLC Protocol:

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of Hexane and Ethyl Acetate.

    • Test 1: 9:1 Hexane:Ethyl Acetate

    • Test 2: 4:1 Hexane:Ethyl Acetate

    • Test 3: 1:1 Hexane:Ethyl Acetate

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Nitroaromatic compounds are typically UV-active.

Interpreting the TLC Plate:

  • One Spot: Your sample may be relatively pure, or impurities are co-eluting. Recrystallization is a potential next step.

  • Multiple Spots: Your sample is a mixture. The separation between the spots gives an indication of the polarity difference. If spots are well-separated, column chromatography will be highly effective.[5]

Q3: Which purification method is best for my this compound sample?

A3: The choice depends on your preliminary purity assessment. This decision tree outlines the recommended workflow.

G start Crude Product (this compound) tlc Perform TLC Analysis (e.g., 4:1 Hexane:EtOAc) start->tlc decision How many spots? tlc->decision one_spot One major spot (Purity likely >90%) decision->one_spot One multi_spot Multiple distinct spots (Significant isomeric impurities) decision->multi_spot > One recrystallize Proceed to Recrystallization one_spot->recrystallize chromatography Proceed to Column Chromatography multi_spot->chromatography end_product Pure Product (Verify by NMR, GC-MS, MP) recrystallize->end_product chromatography->end_product

Caption: Purification method selection workflow.

Troubleshooting Guide & Protocols

Q4: My sample is over 90% pure based on TLC. How do I perform a final purification by recrystallization?

A4: Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound. The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the solvent.

Key Data: Solvent Selection

SolventBoiling Point (°C)Properties & Rationale
Ethanol78Good solubility when hot, lower when cold. Often used in combination with water.
Methanol65Similar to ethanol; its higher volatility makes it easier to remove.[6]
Isopropanol82Less polar than ethanol/methanol; may offer better selectivity.
Water100The compound is insoluble in water, making it an ideal anti-solvent.[7]

Step-by-Step Recrystallization Protocol (Ethanol/Water System):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate in a fume hood.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat. Slowly add water dropwise to the hot solution until it just begins to turn cloudy (this is the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Q5: My crude product is a complex mixture of isomers. How do I perform a separation using column chromatography?

A5: Column chromatography is the premier technique for separating compounds with different polarities, making it ideal for isolating your desired isomer from its side-products.[4][5] The stationary phase (silica gel) is polar, and compounds are separated based on their differential adsorption to it. Less polar compounds travel down the column faster, while more polar compounds are retained longer.[5]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Optimization (Find eluent for Rf ≈ 0.3) column_packing 2. Column Packing (Slurry pack with silica gel) tlc->column_packing sample_prep 3. Sample Preparation (Dry loading recommended) column_packing->sample_prep loading 4. Load Sample onto Column sample_prep->loading elution 5. Elute with Solvent System loading->elution collection 6. Collect Fractions elution->collection frac_analysis 7. Analyze Fractions via TLC collection->frac_analysis pooling 8. Combine Pure Fractions frac_analysis->pooling evaporation 9. Evaporate Solvent pooling->evaporation

Caption: Experimental workflow for column chromatography.

Detailed Column Chromatography Protocol:

  • Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your desired product a Retention Factor (Rf) of 0.25-0.35 . This Rf value typically provides the best separation on a column.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (100-200 mesh) in your starting eluent.[3] Pour the slurry into the column and tap gently to ensure even packing without air bubbles.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

    • Carefully add this powder to the top of the packed column. This method prevents band broadening and improves separation.[3]

  • Elution and Collection:

    • Begin eluting with your chosen solvent system.

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Analysis and Pooling:

    • Spot every few fractions on a TLC plate to monitor the separation.

    • Once you have identified the fractions containing only your pure product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified this compound.

Q6: I'm having trouble with recrystallization. My compound is 'oiling out' instead of crystallizing. What should I do?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the flask until the oil completely redissolves.

  • Add More Solvent: Add a small amount more of the primary solvent (e.g., ethanol) to reduce the saturation level.

  • Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask with glass wool can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q7: How do I confirm the purity and identity of my final product?

A7: After purification, you must verify the purity and confirm the structure of the compound.

  • Melting Point Analysis: A sharp melting point range (within 1-2 °C) is a strong indicator of high purity. Compare your result to the literature value. The melting point for a related isomer, 1-chloro-2-methoxy-3-nitrobenzene, is 70-72 °C[7].

  • Spectroscopic Analysis:

    • ¹H NMR: This will confirm the isomeric structure by showing the specific electronic environments and coupling patterns of the aromatic protons.

    • GC-MS: Gas Chromatography-Mass Spectrometry can confirm the molecular weight and provide a quantitative measure of purity.[8]

  • Final TLC: Run a final TLC of your purified product against the crude material. You should see a single, clean spot for your final product.

Q8: What are the critical safety precautions for this experiment?

A8: Safety is paramount in the laboratory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[7][9]

  • Ventilation: Handle all nitroaromatic compounds and organic solvents in a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Toxicity: Nitroaromatic compounds are classified as toxic and are harmful if swallowed or absorbed through the skin.[10][11][12][13] Avoid direct contact. In case of skin contact, wash the affected area immediately with soap and water.[9]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

References

  • ChemBK. (2024). 1-chloro-2-methoxy-3-nitrobenzene - Introduction.
  • PubChem. 1-Chloro-2-methoxy-3-nitrobenzene. National Center for Biotechnology Information.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • CDN Science. Nitration of Phenol and Purification by Column Chromatography.
  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • UKEssays. (2017). Synthesis and Purification of Nitrophenols.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • PubChem. 1-Chloro-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information.
  • Loba Chemie. (2016). 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS.
  • Organic Syntheses. m-CHLORONITROBENZENE.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

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stability of 1-Chloro-3-methoxy-2-nitrobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Chloro-3-methoxy-2-nitrobenzene

A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth information, troubleshooting advice, and practical protocols to address common questions and challenges regarding the stability of this compound in acidic environments. Our goal is to equip you with the scientific rationale behind its behavior, enabling you to design robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive about the .

Q1: What is the expected stability of this compound in an acidic solution?

Q2: What is the most likely degradation pathway for this compound in acid?

A: The principal degradation pathway is the acid-catalyzed hydrolysis of the methoxy group to form 1-Chloro-2-nitro-3-phenol. This reaction proceeds via protonation of the ether oxygen, making the methyl group a better leaving group (as methanol). The stability of the resulting phenolic compound would then need to be considered.

Q3: I am performing a reaction in an acidic medium and see a new, more polar spot on my TLC/peak in my HPLC. What could it be?

A: An increase in polarity often suggests the formation of a hydroxyl group. The most probable degradant is 1-Chloro-2-nitro-3-phenol, resulting from the hydrolysis of the methoxy group. This phenol is significantly more polar than the parent compound due to the presence of the -OH group, which can engage in hydrogen bonding. We recommend co-spotting your sample with a synthesized standard of 1-Chloro-2-nitro-3-phenol or using LC-MS to confirm the mass of the new peak.

Q4: How do acid concentration and temperature influence the rate of degradation?

A: The rate of acid-catalyzed hydrolysis of the methoxy group is typically first-order with respect to both the substrate and the acid catalyst concentration.[1] Therefore, increasing the acid concentration (lowering the pH) will accelerate degradation. Similarly, increasing the temperature will increase the reaction rate, as is typical for most chemical reactions. For quantitative studies, it is crucial to control both parameters precisely.

Q5: Is the chloro group susceptible to displacement under acidic conditions?

A: Nucleophilic aromatic substitution (SNAr) of the chloro group is unlikely under typical acidic conditions. SNAr reactions are facilitated by strong electron-withdrawing groups (like the nitro group) ortho or para to the leaving group, but they generally require a potent nucleophile and often basic conditions.[3][4][5] In a simple acidic aqueous solution, the main nucleophile is water, which is weak. Therefore, hydrolysis of the methoxy group is the kinetically favored degradation pathway.

Q6: Can the nitro group be reduced during my acidic workup?

A: The nitro group is generally stable to acidic conditions alone. Reduction of a nitroaromatic group typically requires a reducing agent (e.g., metals like tin or iron in acid, or catalytic hydrogenation).[6] If your experimental setup includes such reagents, then reduction to an amino group is a possibility. In the absence of a reducing agent, the nitro group is expected to remain intact.

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solutions & Explanations
Significant loss of parent compound after an aqueous acidic workup. Hydrolysis of the methoxy group. The combination of acid and water, especially with heating, can cause significant degradation.Minimize contact time with acid: Perform the workup as quickly as possible. • Use lower temperatures: Conduct the workup in an ice bath to slow the rate of hydrolysis. • Use the minimum required acid concentration: Avoid using excessively strong or concentrated acids if not necessary for the protocol. • Consider a non-aqueous workup: If the chemistry allows, explore workup procedures that avoid aqueous acid.
Inconsistent results in stability studies. Poor control of experimental parameters. Small variations in temperature, acid concentration, or reaction time can lead to significant differences in degradation levels.Use a temperature-controlled water bath or heating block: Ensure a constant and uniform temperature. • Prepare fresh acid solutions: The concentration of volatile acids like HCl can change over time. • Quench the reaction effectively: At each time point, immediately neutralize the sample with a calculated amount of base to stop the degradation process before analysis.
Appearance of multiple unknown impurity peaks in the chromatogram. Secondary degradation. The primary degradant (1-Chloro-2-nitro-3-phenol) might itself be unstable under the stress conditions, leading to further reactions. Oxidation. If the experiment is not performed under an inert atmosphere, oxidative side reactions can occur, especially at elevated temperatures.Perform a forced degradation study on the suspected primary degradant: This will help to understand its stability and identify secondary products. • Conduct experiments under an inert atmosphere (e.g., Nitrogen or Argon): This will minimize the risk of oxidation. • Use LC-MS/MS and NMR: These techniques are essential for the structural elucidation of unknown impurities.

Visualizing the Degradation Pathway

The following diagram illustrates the primary acid-catalyzed degradation mechanism for this compound.

G cluster_0 Acid-Catalyzed Hydrolysis Parent This compound Protonated Protonated Intermediate (Oxonium Ion) Parent->Protonated + H+ Protonated->Parent - H+ Degradant 1-Chloro-2-nitro-3-phenol Protonated->Degradant + H2O - H+ Methanol Methanol Protonated->Methanol + H2O - H+ G A 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) B 2. Prepare Test Solution (Dilute stock to 0.1 mg/mL with 1.0 M HCl) A->B C 3. Prepare Control Solution (Dilute stock to 0.1 mg/mL with Water/ACN) A->C D 4. Stress Condition (Incubate Test Solution at 60°C) B->D G 7. HPLC Analysis (Analyze quenched sample and control) C->G Analyze at T=0 and T=final E 5. Time Point Sampling (e.g., 0, 2, 4, 8, 24 hours) D->E F 6. Quench Reaction (Neutralize sample with 1.0 M NaOH) E->F F->G

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Nitroarenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving nitroarenes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance in these powerful yet sensitive transformations. Here, we move beyond simple protocols to explain the underlying causes of common issues and provide field-proven troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding catalyst poisoning in cross-coupling reactions with nitroarenes.

Q1: My cross-coupling reaction with a nitroarene substrate is sluggish or has completely stalled. What is the most likely cause?

A: The most probable cause is catalyst poisoning or deactivation. Nitroarenes are known to be challenging substrates in cross-coupling reactions due to the potential for the nitro group to interact with and deactivate the low-valent metal catalyst, typically palladium.[1][2] This can occur through several mechanisms, including reduction of the nitro group by the catalyst or strong coordination of the nitro group or its reduction intermediates to the metal center, thereby inhibiting the catalytic cycle.[1]

Q2: I observe the formation of undesired side products, such as anilines or azo compounds. Is this related to catalyst poisoning?

A: Yes, the formation of these side products is a strong indicator of catalyst deactivation pathways. Low-valent palladium catalysts, which are essential for cross-coupling, can also act as reducing agents for the nitro group.[1] This can lead to the formation of nitrosoarenes, anilines, and their subsequent coupling products like azoarenes.[3] These side reactions not only consume your starting material but also generate species that can further poison the catalyst.

Q3: Can the choice of ligand influence catalyst poisoning by nitroarenes?

A: Absolutely. The ligand plays a crucial role in stabilizing the catalyst and modulating its reactivity. The development of sterically bulky and electron-rich phosphine ligands, such as BrettPhos, and N-heterocyclic carbene (NHC) ligands has been instrumental in enabling successful cross-coupling reactions with nitroarenes.[1][4][5][6] These ligands can protect the metal center from inhibitory interactions with the nitro group and facilitate the desired oxidative addition of the Ar-NO2 bond.[1][5]

Q4: Are there general strategies to mitigate catalyst poisoning when using nitroarenes?

A: Yes, several strategies can be employed. These include:

  • Rational Ligand Design: Utilizing ligands specifically designed for challenging substrates, such as bulky biarylphosphines or NHCs.[4][7][8]

  • Careful Control of Reaction Conditions: Optimizing temperature, reaction time, and reagent stoichiometry is critical. For instance, using a slight excess of the nitroarene has been shown to improve yields in some cases.[7]

  • Use of Additives: Certain additives can help to stabilize the catalyst or prevent the formation of poisoning species.

  • Proper Catalyst Selection and Handling: Ensuring the use of a high-quality, active catalyst and employing rigorous inert atmosphere techniques are fundamental.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues encountered during cross-coupling reactions with nitroarenes.

Guide 1: Diagnosing the Cause of Low Conversion or Stalled Reactions

When faced with a reaction that fails to proceed to completion, a systematic approach is necessary to identify the root cause.

Experimental Workflow for Diagnosis

A Low Conversion Observed B Analyze Reaction Mixture by LC-MS/GC-MS A->B C Identify Starting Materials, Product, and Byproducts B->C D Side Products Indicate Nitro Reduction (e.g., anilines, azo compounds) C->D Presence of reduction byproducts E No Side Products, Only Starting Material Remaining C->E Absence of reduction byproducts F Hypothesis: Catalyst Poisoning via Nitro Group Reduction D->F G Hypothesis: Catalyst Inactivity or Insufficient Activity E->G H Action: Modify Ligand and/or Catalyst System F->H I Action: Re-evaluate Reaction Conditions (Temp, Solvent, Base) G->I J Action: Verify Catalyst Quality and Handling G->J cluster_0 Desired Catalytic Cycle cluster_1 Catalyst Poisoning Pathway A Pd(0)L_n B Oxidative Addition (Ar-NO2) A->B C Ar-Pd(II)-NO2 B->C D Transmetalation (R-M) C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G H Pd(0)L_n I Reduction of Nitro Group H->I J Ar-NO, Ar-NH2, etc. I->J K Coordination to Pd(0) J->K L Inactive Pd(0) Species K->L M Formation of Pd-Black L->M

Caption: Competing pathways in cross-coupling with nitroarenes.

The low-valent Pd(0) catalyst, essential for the oxidative addition of the Ar-NO2 bond, can also act as a reductant for the nitro group. [1]This leads to the formation of various reduction intermediates, such as nitrosoarenes and anilines. These species can coordinate strongly to the palladium center, forming inactive complexes and effectively removing the catalyst from the desired cycle. [2][9]In some cases, this can lead to the formation of palladium black, an inactive form of the catalyst.

The successful cross-coupling of nitroarenes relies on a catalytic system where the rate of oxidative addition of the Ar-NO2 bond is significantly faster than the rate of nitro group reduction. This is where the rational design of ligands becomes critical. [4][7]

References

  • Nakao, Y., et al. (2021). Ligand Design for the Palladium-Catalyzed Cross-Coupling of Nitroarenes and Phenols. Organometallics, 40(15), 2209–2214.
  • Nakao, Y., et al. (2018). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. Chemical Communications, 54(58), 8036-8039.
  • Studer, A., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 221(1-2), 413-425.
  • Nakao, Y., et al. (2018). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Chemical Communications.
  • Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(16), 5462-5475.
  • Nakao, Y., et al. (2020). Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines. Organic Letters, 22(15), 5953-5957.
  • Hartwig, J. F., & Buchwald, S. L. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(8), 1858-1869.
  • Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(16), 5462-5475.
  • Wikipedia. (n.d.). Catalyst poisoning. In Wikipedia.
  • Driver, T. G., et al. (2022). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 13(28), 8295-8301.
  • Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Journal of the American Chemical Society, 130(16), 5462-5475.
  • Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309.
  • Gallou, F., et al. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.
  • Nakao, Y., et al. (2017). Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521-532.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
  • Zhang, Y., et al. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 18(11), 1373-1380.
  • Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047-3058.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3047-3058.
  • Wang, C., et al. (2021). Nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides to access phosphinic amides. Organic Chemistry Frontiers, 8(17), 4753-4758.
  • H-Analytics. (2025). Catalyst deactivation mechanisms and how to prevent them. H-Analytics.
  • Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning? YouTube.
  • Ananikov, V. P., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Processes, 11(3), 878.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151-8156.
  • H-Analytics. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. H-Analytics.
  • Ananikov, V. P., et al. (2018). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. Catalysis Science & Technology, 8(1), 108-117.
  • Ananikov, V. P., et al. (2007). Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. Journal of Organometallic Chemistry, 692(22), 4878-4884.
  • Nakao, Y., & Sakaki, S. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426.
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(43), 12692-12696.
  • Nakao, Y., & Sakaki, S. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426.
  • Driver, T. G., et al. (2018). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 140(39), 12555-12560.
  • Cohn, J. G. (1959). U.S. Patent No. 2,876,064. Washington, DC: U.S. Patent and Trademark Office.
  • Baran, P. S., & Farmer, M. E. (2015). Organic chemistry: A cure for catalyst poisoning. Nature, 524(7564), 164-165.
  • Ananikov, V. P., et al. (2020). Light-Induced Sonogashira C–C Coupling under Mild Conditions Using Supported Palladium Nanoparticles. Catalysts, 10(11), 1289.

Sources

Technical Support Center: Scale-Up Synthesis of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 1-Chloro-3-methoxy-2-nitrobenzene. This document is designed for researchers, chemists, and process development professionals to provide field-proven insights and troubleshoot common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on the prevalent synthetic route: the electrophilic nitration of 3-chloroanisole.

Overview of the Core Synthesis

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (EAS) of 3-chloroanisole using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[1][2] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3]

While straightforward in principle, scaling this process introduces significant challenges related to reaction control, safety, regioselectivity, and purification. This guide addresses these issues in a practical, question-and-answer format.

Visualized Scale-Up Workflow

The following diagram outlines the critical stages in a typical scale-up campaign for this synthesis, from raw material handling to final product isolation.

G cluster_prep 1. Preparation & Staging cluster_reaction 2. Nitration Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Finishing RM Raw Material QC (3-Chloroanisole, Acids) MA Mixed Acid Preparation (Pre-chilled, Slow Addition) RM->MA Controlled Conditions Add Slow Addition of 3-Chloroanisole to Mixed Acid MA->Add React Controlled Reaction (Temp < 5-10°C) Add->React Maintain Exotherm Monitor In-Process Control (IPC) (TLC, GC, or HPLC) React->Monitor Verify Completion Quench Controlled Quench (Pour onto Ice/Water) Monitor->Quench Neutralize Neutralization (e.g., NaHCO₃, NaOH) Quench->Neutralize Extract Solvent Extraction Neutralize->Extract Wash Aqueous Washes Extract->Wash Solvent Solvent Removal (Rotary Evaporation) Wash->Solvent Purify Purification (Recrystallization or Distillation) Solvent->Purify Dry Drying (Vacuum Oven) Purify->Dry FP Final Product QC (Purity, Identity) Dry->FP

Caption: High-level workflow for the scale-up synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Reaction Control & Safety

Q: My reaction temperature is spiking dangerously during the addition of the starting material. What is happening and what is the immediate corrective action?

A: You are experiencing a thermal runaway, which is the most significant hazard in nitration reactions. Nitrations are highly exothermic, and if the rate of heat generation exceeds the rate of heat removal, the reaction can accelerate uncontrollably.[4]

  • Causality: This typically occurs due to an addition rate that is too fast for the vessel's cooling capacity, inadequate cooling, or poor agitation leading to localized "hot spots."

  • Immediate Action:

    • Stop the Feed: Immediately stop the addition of the 3-chloroanisole.

    • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.

    • Ensure Agitation: Verify that the agitator is running at a speed sufficient to maintain a homogenous mixture and facilitate heat transfer to the vessel walls.

    • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably towards the decomposition temperature, be prepared to execute an emergency quench procedure by dumping the reaction into a pre-chilled quench pot containing a large volume of ice and water. This should be a pre-defined and practiced procedure.

Q: What are the primary thermal hazards associated with this specific molecule, and how can I perform a risk assessment?

A: The primary thermal hazards are the exothermic nitration reaction itself and the thermal instability of the nitroaromatic product. Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures, releasing large amounts of heat and gas, which can lead to an explosion.[5]

  • Expert Insight: For a robust scale-up, it is critical to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).

  • Self-Validating Protocol (Thermal Hazard Assessment):

    • DSC Screening: Run a DSC scan on your starting material, the reaction mixture, and the final product to determine the onset temperature of decomposition (Tₒ).

    • Calculate TMRad (Time to Maximum Rate under Adiabatic Conditions): This calculation helps determine how quickly a runaway reaction will proceed from a given temperature. A TMRad of 24 hours is often considered a minimum for safe processing.

    • Define Safe Operating Limits: Your maximum process temperature should be significantly lower than the Tₒ. A safety margin of 50-100°C is common, depending on the scale and cooling capacity.

    • Contaminant Effects: Be aware that common contaminants (like rust from a steel reactor or residual base/acid) can lower the decomposition temperature of nitroaromatics.[4]

Section 2: Regioselectivity & Byproduct Formation

The nitration of 3-chloroanisole can yield several isomers. The methoxy group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. Understanding their interplay is key to maximizing the desired product.

Caption: Regioisomers from the mononitration of 3-chloroanisole.

Q: My analysis shows a high percentage of the 4-nitro and 6-nitro isomers. How can I improve selectivity for the 2-nitro product?

A: Achieving high regioselectivity is a classic challenge in electrophilic aromatic substitution. The ratio of ortho to para substitution is influenced by steric hindrance and reaction conditions.

  • Causality: The methoxy group strongly directs to the ortho (2- and 6-) and para (4-) positions. The 2-position is sterically hindered by both the methoxy and chloro groups. The 6-position is only hindered by the methoxy group, and the 4-position is the least sterically hindered. Altering reaction conditions can modulate the electrophile's sensitivity to this steric hindrance.

  • Troubleshooting & Optimization:

    • Temperature Control: Lowering the reaction temperature (e.g., from 10°C to 0°C or even -5°C) generally increases selectivity for the less sterically hindered para- and ortho-positions that are electronically favored. However, for some systems, this can be complex. Experimentation is key.

    • Solvent System: While nitrations are often run neat in sulfuric acid, the choice of solvent can influence selectivity. Using a non-polar solvent might favor the formation of the less polar para isomer. Some studies show that using zeolites or other solid acids can dramatically influence regioselectivity.[6]

    • Nitrating Agent: The reactivity of the nitrating agent matters. A less reactive nitrating species is often more selective. While mixed acid is standard, exploring alternatives like nitric acid in acetic anhydride may alter the isomer ratio, though this introduces new safety considerations.

ConditionEffect on RegioselectivityRationale
Lower Temperature Generally increases ortho/para ratio over meta, can subtly shift ortho vs. para.The transition state energies for different isomers are affected differently by temperature.
Increased Acid Strength May decrease selectivity.A more reactive electrophile (NO₂⁺) is less selective and reacts faster, overcoming smaller energy barriers between isomers.
Bulky Nitrating Agent May favor less sterically hindered positions (4- and 6-).Steric clash between the electrophile and the substrate's substituents disfavors attack at the more crowded 2-position.

Q: I am observing significant amounts of dinitro- byproducts. What is the cause and how can it be prevented?

A: Dinitration occurs when the product of the first nitration reacts again with the nitronium ion.

  • Causality: This is almost always caused by excessive reaction temperature or using too large an excess of the nitrating agent.[1] The starting material, 3-chloroanisole, is activated towards nitration. While the first nitro group is deactivating, under harsh conditions (high temperature, high concentration of NO₂⁺), a second nitration can still occur.

  • Preventative Measures:

    • Strict Stoichiometry: Use only a slight excess of nitric acid (e.g., 1.05-1.1 equivalents). Precisely controlling the limiting reagent is crucial at scale.

    • Rigorous Temperature Control: Maintain the reaction temperature strictly below 10°C, and preferably below 5°C. Any temperature excursion significantly increases the risk of dinitration.

    • Order of Addition: It is often safer to add the aromatic substrate to the mixed acid, rather than the reverse. This ensures that the substrate is always the limiting reagent in the reaction zone, minimizing its exposure to a large excess of nitrating agent.

Section 3: Work-up and Purification

Q: What is the safest and most efficient method to quench a large-scale nitration reaction?

A: The quench step is critical for safety and product quality. The goal is to rapidly dilute the strong acids and stop the reaction.

  • Best Practice Protocol: The safest method is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred, pre-chilled mixture of ice and water.

    • Rationale: Adding water to concentrated sulfuric acid is extremely exothermic and can cause dangerous splashing and boiling. By adding the acid mixture to a large volume of cold water, the heat is dissipated more effectively and safely.

    • Scale-Up Consideration: Ensure the quench vessel is large enough to accommodate both the reaction volume and the ice/water (typically 5-10 volumes) and is equipped with a powerful agitator and an external cooling jacket.

Q: I am struggling to separate the 2-nitro isomer from the 4- and 6-nitro isomers. What purification strategies are effective?

A: Separation of regioisomers is often challenging due to their similar physical properties. A combination of techniques is usually required.

  • Strategy 1: Fractional Distillation (for liquid products): If the isomers are liquids or low-melting solids, vacuum distillation can be effective if their boiling points are sufficiently different. This requires a distillation column with good theoretical plate count.

  • Strategy 2: Recrystallization (for solid products): This is often the most effective method at scale for solid products. The key is finding a solvent system where the desired isomer has significantly different solubility from the impurities, especially with respect to temperature.

    • Solvent Screening: Screen a range of solvents (e.g., methanol, ethanol, isopropanol, heptane, toluene, and mixtures thereof) to find one that provides good recovery of the pure 2-nitro isomer upon cooling.

  • Strategy 3: Preparative Chromatography: While effective at the lab scale, this is generally too expensive and complex for large-scale production unless the product is a very high-value pharmaceutical intermediate.

CompoundCAS NumberPhysical Form (approx.)
This compound 5472-99-1Brown Oil / Solid[7][8]
1-Chloro-3-methoxy-4-nitrobenzene 6339-65-7Solid
1-Chloro-3-methoxy-6-nitrobenzene 2683-37-6Solid
(Note: Physical properties can vary. Always refer to a reliable source or internal analytical data.)
Section 4: Analytical Troubleshooting

G cluster_problem Problem Observed cluster_analysis Analytical Workflow cluster_diagnosis Potential Diagnosis Problem Low Yield or Purity Issue TLC TLC Analysis of Crude Mixture Problem->TLC Initial Check NMR ¹H NMR of Crude Product Problem->NMR Structural Info GCMS GC-MS or LC-MS for Mass ID Problem->GCMS Mass Info HPLC Quantitative HPLC for Purity/Ratio Problem->HPLC Quantitative Data D1 Incomplete Reaction? TLC->D1 Starting Material Present D2 Poor Regio- selectivity? TLC->D2 Multiple Spots Close Rf D3 Byproduct Formation? TLC->D3 New, Unidentified Spots NMR->D2 Integration Shows Wrong Isomer Ratio NMR->D3 Signals for Dinitro- Species GCMS->D3 Masses Higher than Product D4 Decomposition or Work-up Loss? HPLC->D4 Low Area % for All Products

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up of chemical reactions involving the versatile building block, 1-Chloro-3-methoxy-2-nitrobenzene. My aim here is not just to provide steps, but to explain the chemical reasoning behind them, empowering you to make informed decisions in your own laboratory work.

Section 1: General Properties & Handling (FAQs)

This section addresses foundational questions about the physical properties, solubility, and safe handling of this compound.

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties is crucial for planning extractions, purifications, and for safe handling. It is a solid at room temperature.[1] Key data are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1][2]
Appearance Solid / Yellowish Crystal[1][3]
Melting Point 70-72 °C[3]
Boiling Point ~277 °C at 760 mmHg[3]
Density ~1.37 g/cm³[3]

Q2: What is the solubility profile of this compound? This is critical for choosing extraction and recrystallization solvents.

A2: The compound is practically insoluble in water but is soluble in most common organic solvents.[3][4] This differential solubility is the cornerstone of a successful aqueous work-up. For purification, alcoholic solvents are often a good starting point for recrystallizing nitroaryl compounds.[5]

Q3: What are the primary safety concerns when working with this reagent?

A3: this compound and related chloronitrobenzene compounds are irritants and can be harmful.[3] Absorption may occur through the skin, and it is crucial to avoid inhalation of dust or vapors.[6] These compounds may also have effects on the blood, potentially leading to the formation of methemoglobin.[6][7] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][8][9]

Section 2: Troubleshooting Work-up for Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is one of the most common transformations for this substrate. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, facilitating the displacement of the chloride.[10][11] However, the work-up can present several challenges.

Q4: My TLC analysis shows a significant amount of unreacted starting material after the reaction. What went wrong during the reaction, and how does this impact my work-up?

A4: Incomplete conversion is a common issue. The primary causes are often insufficient reaction time, temperature, or inefficient activation by the base. The electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack.[10]

  • Causality: The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex, which is stabilized by the ortho/para nitro group.[10][11] If the conditions are not forcing enough, the equilibrium may not favor the product.

  • Work-up Implication: A large amount of starting material complicates purification. Since the product (e.g., an ether or amine) will have a different polarity than the starting material, careful column chromatography will be required.

  • Troubleshooting Protocol:

    • Re-evaluate Reaction Conditions: Consider increasing the temperature, extending the reaction time, or using a stronger base (e.g., NaH instead of K₂CO₃, if compatible with your nucleophile).

    • Work-up Strategy: Proceed with a standard aqueous work-up (quench, extract, wash, dry). The key challenge will be the purification step.

    • Purification: Plan for column chromatography with a solvent system that provides good separation between your starting material and the desired product. A typical starting point for compounds of this type could be a hexane/ethyl acetate gradient.

Q5: I've formed a persistent emulsion during my aqueous extraction. How can I break it and prevent it in the future?

A5: Emulsions are a frequent and frustrating problem in liquid-liquid extractions, often caused by the presence of surfactant-like molecules or fine particulates.[12][13] In SNAr reactions, residual base or partially soluble salts can act as emulsifying agents.

  • Causality: Vigorous shaking of the separatory funnel increases the surface area between the aqueous and organic layers, which can stabilize droplets of one phase within the other, especially if surfactants are present.[12]

  • Immediate Solutions (How to Break the Emulsion):

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.[14]

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[12][15] This increases the ionic strength and density of the aqueous layer, forcing the separation of the two phases.[12][14]

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.[12][15]

    • Gentle Stirring: Gently swirl or stir the emulsion with a glass rod.[14]

  • Prevention:

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[13]

    • Ensure the reaction is fully quenched and neutralized before extraction to minimize the presence of reactive bases.

Workflow: Standard SNAr Reaction Work-up

This diagram illustrates a typical workflow for isolating a product from a nucleophilic aromatic substitution reaction.

SNAr_Workup start_node Reaction Mixture (Product, Base, Solvent) quench 1. Quench (e.g., add H₂O or dilute acid) start_node->quench process_node process_node wash_node wash_node final_node final_node waste_node waste_node extract 2. Extract (e.g., with EtOAc, DCM) quench->extract wash_brine 3. Wash (with Brine) extract->wash_brine Organic Layer aq_waste Aqueous Waste extract->aq_waste Aqueous Layer dry 4. Dry (over Na₂SO₄ or MgSO₄) wash_brine->dry Organic Layer wash_brine->aq_waste Aqueous Wash filter_conc 5. Filter & Concentrate (Rotary Evaporation) dry->filter_conc crude Crude Product filter_conc->crude solid_waste Solid Waste filter_conc->solid_waste Drying Agent purify 6. Purify (Column or Recrystallization) crude->purify product Pure Product purify->product

Caption: General workflow for an SNAr reaction work-up.

Section 3: Troubleshooting Work-up for Nitro Group Reduction

The reduction of the nitro group to an aniline is another fundamental transformation. This creates a new set of challenges, primarily related to the basicity of the product and the removal of the reducing agent. Common reducing agents include metals like iron (Fe), tin (Sn), or catalytic hydrogenation (e.g., Pd/C).[16]

Q6: I've reduced the nitro group to an aniline using Fe/HCl. How do I effectively remove all the iron salts during the work-up?

A6: This is a classic problem with Bechamp reductions.[16] The work-up requires converting the iron salts into a more manageable form.

  • Causality: The reaction produces a mixture of iron(II) and iron(III) chlorides and hydroxides. After the reaction, the product amine is typically present as its hydrochloride salt. To isolate the free amine, the mixture must be basified, which precipitates iron hydroxides as a gelatinous sludge that can be difficult to filter and may trap the product.

  • Troubleshooting Protocol:

    • Basify: After the reaction is complete, cool the mixture and carefully add a strong base (e.g., concentrated NaOH or NH₄OH) until the solution is strongly basic (pH > 10). This neutralizes the amine salt to the free base and precipitates iron hydroxides.

    • Filter through Celite®: The key step is to filter the entire basic slurry through a thick pad of Celite® (diatomaceous earth). This prevents the fine iron hydroxide precipitate from clogging the filter paper.

    • Thorough Washing: Wash the Celite® pad extensively with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any product that was adsorbed onto the iron salts.

    • Extract Filtrate: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer a few more times with the organic solvent.

    • Combine & Dry: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline.

Q7: My yield of the final aniline product is very low after extraction. Where could it have gone?

A7: Low recovery of anilines is often due to their solubility properties. The resulting aniline, 2-amino-3-methoxychlorobenzene, is more polar than the starting material and can have some water solubility, especially in its protonated (salt) form.

  • Causality: If the aqueous layer is not made sufficiently basic during the work-up, a portion of the aniline will remain as its hydrochloride salt, which is highly soluble in water and will be lost in the aqueous phase.

  • Troubleshooting Protocol:

    • Check pH: Before extraction, ensure the aqueous layer is strongly basic (pH > 10) using pH paper or a meter. If it's not, add more base.

    • Use a More Polar Solvent: If you suspect product is being lost in the aqueous layer, try extracting with a more polar solvent like ethyl acetate instead of diethyl ether or hexanes.

    • Multiple Extractions: Perform multiple extractions (at least 3-4) with smaller volumes of organic solvent rather than one large extraction. This is more efficient at recovering dissolved product.

    • "Salting Out": Add solid NaCl or use a saturated brine solution for the final wash. This decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.[15]

Decision Tree: Troubleshooting Low Yield in Nitro Reduction

This diagram helps diagnose potential causes for low yield when reducing the nitro group to an aniline.

Nitro_Reduction_Troubleshooting start_node Low Yield of Aniline Product q1 Was the reaction monitored to completion (e.g., by TLC)? start_node->q1 question_node question_node cause_node Yield loss may be due to other mechanical errors or product volatility. solution_node solution_node q2 Was the aqueous layer strongly basic (pH > 10) before extraction? q1->q2 Yes c1 Cause: Incomplete Reaction q1->c1 No q3 Was the filter cake (Fe/Sn salts) washed thoroughly? q2->q3 Yes c2 Cause: Product lost as water-soluble salt q2->c2 No q4 Was an appropriate extraction solvent used? q3->q4 Yes c3 Cause: Product adsorbed onto metal salts q3->c3 No q4->cause_node q4->q4 c4 Cause: Poor partitioning into organic phase q4->c4 No s1 Solution: Increase reaction time/temp or change reducing agent. c1->s1 s2 Solution: Add more base. Re-extract aqueous layer. c2->s2 s3 Solution: Re-slurry filter cake in solvent and re-filter. c3->s3 s4 Solution: Use a more polar solvent (e.g., EtOAc) and/or 'salt out' with brine. c4->s4

Caption: A decision tree for troubleshooting low yields.

References

  • 1-chloro-2-methoxy-3-nitrobenzene - ChemBK.
  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Offers practical solutions for breaking emulsions during chemical work-ups. [Link]
  • 1-Chloro-2-methoxy-3-nitrobenzene | C7H6ClNO3 | CID 548512 - PubChem. National Institutes of Health.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. Details standard procedures for performing liquid-liquid extractions. [Link]
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Provides additional tips on preventing and resolving issues in LLE. [Link]
  • Problems with extractions - Chemistry Teaching Labs - University of York.
  • ICSC 1633 - 1-CHLORO-3-NITROBENZENE - International Chemical Safety Cards (ICSCs).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • 1-CHLORO-3 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
  • US2874196A - Method of crystallizing nitro products - Google Patents.
  • 1-Chloro-3-methoxy-5-nitrobenzene | C7H6ClNO3 | CID 14026050 - PubChem. National Institutes of Health.
  • Aromatic Nitro Compounds - MST.edu. Discusses the reduction of aromatic nitro compounds and subsequent work-up procedures. [Link]
  • 121-73-3 CAS | 1-CHLORO-3-NITROBENZENE | Laboratory Chemicals | Article No. 02765.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
  • ICSC 0028 - 1-CHLORO-2-NITROBENZENE - Inchem.org.
  • Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex - YouTube. Video tutorial explaining the mechanism of SNAr reactions. [Link]
  • p-Anisidine, 2-nitro - Organic Syntheses Procedure.
  • o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Overview of synthesis methods for anilines, including the Bechamp reduction. [Link]
  • (PDF) 1-Chloro-2-methyl-3-nitrobenzene - ResearchGate.
  • 1-Chloro-2-methyl-3-nitrobenzene - PMC - PubMed Central - NIH.
  • CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents. Patent describing the synthesis of methoxyaniline compounds.
  • Nucleophilic Aromatic Substitution - The Benzyne Mechanism - Master Organic Chemistry. An educational resource explaining SNAr mechanisms. [Link]
  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap.
  • Nucleophilic Aromatic Substitution - Chemistry Steps. Provides a detailed explanation of the addition-elimination mechanism in SNAr reactions. [Link]
  • 1-Chloro-2-nitrobenzene CAS: 88-73-3 - OECD Existing Chemicals Database.

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Halogenated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate separation and quantification of halogenated nitroaromatics present a significant analytical challenge. These compounds, often found as industrial intermediates, environmental pollutants, or degradation products of pharmaceuticals and explosives, possess a unique combination of polarity, hydrophobicity, and reactivity that demands a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development. This guide provides an in-depth comparison of chromatographic strategies, supported by experimental insights, to empower you to develop robust and reliable HPLC methods for this challenging class of analytes.

The Analytical Challenge: Understanding the Analyte

Halogenated nitroaromatics are characterized by the presence of one or more nitro (-NO₂) groups and one or more halogen (F, Cl, Br, I) substituents on an aromatic ring. This combination imparts distinct physicochemical properties that directly influence their chromatographic behavior:

  • Polarity and Hydrophobicity: The highly polar nitro group increases the molecule's overall polarity, while the halogen's contribution to hydrophobicity varies, increasing with the size of the halogen (I > Br > Cl > F). This interplay creates a wide range of polarities within this compound class.

  • π-Electron System: The aromatic ring and the nitro group create a π-electron-rich system that is susceptible to π-π interactions with certain stationary phases.

  • Isomeric Complexity: The potential for numerous positional isomers of halogenated nitroaromatics necessitates high-resolution chromatographic methods to achieve adequate separation.[1]

Strategic Selection of the Stationary Phase: A Comparative Analysis

The choice of the HPLC column is the most critical decision in method development.[2] For halogenated nitroaromatics, the debate primarily centers on traditional C18 columns versus those with phenyl-based functionalities.

The Workhorse: C18 Columns

C18 (octadecylsilane) columns are the most widely used stationary phases in reversed-phase HPLC.[3] Retention is primarily governed by hydrophobic (van der Waals) interactions between the non-polar C18 alkyl chains and the hydrophobic portions of the analyte.

  • Mechanism of Separation: Analytes are retained based on their overall hydrophobicity. For halogenated nitroaromatics, this means that compounds with more or larger halogen atoms, and fewer nitro groups, will generally be retained longer.

  • Strengths:

    • Excellent for separating compounds with significant differences in hydrophobicity.

    • Wide availability and a long history of reliable performance.

  • Limitations:

    • May struggle to resolve positional isomers with similar hydrophobicities.

    • Selectivity is primarily one-dimensional (hydrophobicity-based), which can be insufficient for complex mixtures.

The Specialist: Phenyl-Hexyl and Pentafluorophenyl (PFP) Columns

Phenyl-based columns, such as Phenyl-Hexyl and PFP, offer an alternative and often superior selectivity for aromatic compounds.[1][4]

  • Mechanism of Separation: These columns provide a multi-modal separation mechanism. In addition to hydrophobic interactions from the alkyl linker (e.g., hexyl), they facilitate π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic ring of the analyte.[5][6] PFP phases further introduce dipole-dipole and ion-exchange interactions.[3][7]

  • Strengths:

    • Enhanced selectivity for aromatic and unsaturated compounds, including halogenated nitroaromatics.[6]

    • Superior resolution of positional isomers that are difficult to separate on C18 columns.[5]

    • The π-π interactions can be modulated by the choice of organic modifier in the mobile phase.[1]

  • Limitations:

    • Can exhibit reduced retention for highly aliphatic compounds compared to C18 phases.

Performance Comparison: C18 vs. Phenyl-Hexyl

To illustrate the practical differences in selectivity, consider the hypothetical separation of a mixture of chloronitrobenzene isomers.

CompoundPredicted Elution Order on C18 (based on hydrophobicity)Predicted Elution Order on Phenyl-Hexyl (π-π interactions influencing selectivity)
2-Chloronitrobenzene12
3-Chloronitrobenzene23
4-Chloronitrobenzene31

Note: This table is illustrative. The actual elution order can be influenced by the specific mobile phase conditions.

The C18 column separates the isomers based on subtle differences in their hydrophobicity. In contrast, the Phenyl-Hexyl column introduces π-π interactions, which can alter the elution order and improve the resolution between isomers that are poorly separated on a C18 phase.[5]

Optimizing the Mobile Phase: The Key to Fine-Tuning Selectivity

The composition of the mobile phase is a powerful tool for optimizing the separation of halogenated nitroaromatics.

Choice of Organic Modifier: Methanol vs. Acetonitrile

The two most common organic modifiers in reversed-phase HPLC, methanol and acetonitrile, can induce significant changes in selectivity, particularly with phenyl-based columns.[1]

  • Methanol: As a protic solvent, methanol can engage in hydrogen bonding and is known to enhance π-π interactions with phenyl stationary phases, often leading to increased retention and altered selectivity for aromatic compounds.[1]

  • Acetonitrile: An aprotic solvent, acetonitrile can suppress π-π interactions, resulting in different elution patterns compared to methanol.[1]

Recommendation: During method development, it is highly advisable to screen both methanol and acetonitrile as the organic modifier, as this can be the key to resolving co-eluting peaks.

The Role of pH

For halogenated nitroaromatics that do not have ionizable functional groups, pH adjustment of the mobile phase typically has a minimal effect on retention. However, for compounds containing acidic or basic moieties (e.g., nitrophenols), pH control is critical to ensure consistent retention and peak shape.

Detection Techniques: A Comparative Overview

The choice of detector depends on the analytical requirements, including sensitivity, selectivity, and the need for structural information.

DetectorPrincipleStrengthsLimitations
UV-Vis Measures the absorbance of light by the analyte at a specific wavelength.Robust, cost-effective, and suitable for routine quantitative analysis.Limited selectivity; co-eluting impurities can interfere with quantification.
Diode Array (DAD/PDA) Acquires absorbance spectra across a range of wavelengths simultaneously.Provides spectral information for peak purity assessment and compound identification.[8] More versatile for method development than a single-wavelength UV detector.[2]Generally less sensitive than a single-wavelength UV detector due to higher noise levels.[9]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.Highly selective and sensitive, providing molecular weight information for definitive peak identification.[8] Essential for impurity profiling and structural elucidation.Higher cost and complexity; requires volatile mobile phase additives.

For routine quantification where the analytes are well-characterized and separated, a UV-Vis detector is often sufficient. For method development, impurity profiling, and analysis of complex mixtures, a DAD or MS detector is highly recommended.

Experimental Protocols

Recommended Starting HPLC Method for Halogenated Nitroaromatics

This protocol provides a robust starting point for the analysis of a broad range of halogenated nitroaromatics.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a DAD or UV-Vis detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or analyte-specific λmax determined by DAD)

  • Injection Volume: 10 µL

Rationale for Choices:

  • Phenyl-Hexyl Column: Chosen for its superior selectivity for aromatic compounds.

  • Methanol: Selected to enhance π-π interactions and provide alternative selectivity to acetonitrile.

  • Formic Acid: A common mobile phase additive that improves peak shape and is compatible with MS detection.

  • Gradient Elution: Necessary to elute a wide range of halogenated nitroaromatics with varying polarities in a reasonable timeframe.

Step-by-Step Method Validation Protocol

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[10][11]

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), and the analyte standard.

    • Spike the analyte with known impurities or degradation products to demonstrate that the method can resolve the main peak from these components. Forced degradation studies (acid, base, peroxide, heat, light) are essential here.

  • Linearity:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate and construct a calibration curve by plotting the peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.[12]

  • Accuracy:

    • Analyze samples with a known concentration of the analyte (e.g., spiked placebo or a certified reference material) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Calculate the percent recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.[12]

  • Precision:

    • Repeatability (Intra-assay precision): Perform at least six replicate injections of a single standard solution at 100% of the target concentration. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[10]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be within acceptable limits (typically ≤ 2.0%).[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[14][15]

    • Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness:

    • Intentionally make small variations to the method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Visualizing the Workflow and Logic

HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_screening Phase 2: Screening & Selection cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation Analyte_Info Understand Analyte Properties (Polarity, pKa, UV spectra) Objective Define Separation Goal (e.g., Isomer separation, impurity profiling) Analyte_Info->Objective Column_Screen Column Screening (C18 vs. Phenyl-Hexyl/PFP) Objective->Column_Screen Solvent_Screen Organic Modifier Screening (Methanol vs. Acetonitrile) Column_Screen->Solvent_Screen Detector_Select Detector Selection (UV, DAD, or MS) Solvent_Screen->Detector_Select Gradient_Opt Gradient Optimization (Slope, Time) Detector_Select->Gradient_Opt Flow_Temp_Opt Flow Rate & Temperature Optimization Gradient_Opt->Flow_Temp_Opt Validation Method Validation (ICH Guidelines) Flow_Temp_Opt->Validation ColumnSelection Analyte {Analyte | Halogenated Nitroaromatic} Decision Need to resolve positional isomers or compounds with similar hydrophobicity? Analyte->Decision C18 C18 Column Primary Interaction: Hydrophobic Phenyl Phenyl-Hexyl/PFP Column Primary Interactions: Hydrophobic + π-π Decision->C18 No Decision->Phenyl Yes

Caption: Decision tree for selecting the appropriate HPLC column.

Conclusion

Developing a robust HPLC method for halogenated nitroaromatics requires a systematic approach grounded in an understanding of the underlying chromatographic principles. While C18 columns serve as a reasonable starting point, the unique selectivity offered by phenyl-based stationary phases, such as Phenyl-Hexyl and PFP, often provides the necessary resolution for complex mixtures and challenging isomer separations. The choice of organic modifier, particularly the screening of both methanol and acetonitrile, is a critical step in fine-tuning selectivity. By following a structured method development workflow and a comprehensive validation protocol, researchers can confidently generate accurate and reliable data for this important class of compounds.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
  • Scribd. How To Start Method Validation-Related Substances.
  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023.
  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Advanced Chromatography Technologies. ACE C18-PFP technical brochure.
  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 2023.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Pharmaguideline. Steps for HPLC Method Validation. 2024.
  • PubMed. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols. 2007.
  • Nacalai Tesque, Inc. Selectivity Comparison of BromoBenzyl(PBr) to FluoroPhenyl(PFP) Core-Shell HPLC Columns.
  • IntechOpen. Revealing Retention Mechanisms in Liquid Chromatography: QSRR Approach. 2018.
  • National Center for Biotechnology Information. Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Strategy. 2023.
  • MAC-MOD Analytical. exploring the selectivity of C18 phases with Phenyl and PFP functionality.
  • ResearchGate. Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Strategy. 2023.
  • Waters. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. 2003.
  • SciSpace. Hplc method development and validation: an overview.
  • MDPI. Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. 2021.
  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. 2009.
  • ResearchGate. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. 2024.
  • LCGC International. QSRR Models Sharpen Retention Time Predictions for Plant-Based Bioactives in Chromatographic Analysis. 2024.
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Pharmaceutical Sciences. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. 2024.
  • Revue Roumaine de Chimie. comparison of the phase ratio for c18 hplc columns using three different organic modifiers. 2017.
  • Agilent. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • LCGC International. Incorporating HPLC as a Multi-Attribute Characterization Technology for Next-Generation Drug Development. 2022.
  • Pharmaceutical Sciences. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. 2024.
  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Pharma Validation. Calculating LOD and LOQ for HPLC and UV Methods. 2024.
  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • Agilent. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. 2009.
  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. 2006.

Sources

Confirming the Structure of 1-Chloro-3-methoxy-2-nitrobenzene: A Comprehensive Guide Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the unambiguous structural elucidation of novel and known compounds is a cornerstone of rigorous scientific practice. For polysubstituted aromatic compounds, such as 1-chloro-3-methoxy-2-nitrobenzene, isomerism presents a significant analytical challenge. While 1D NMR provides initial insights, overlapping signals and the absence of direct information on the connectivity between non-protonated carbons can lead to ambiguity. This guide provides an in-depth comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to definitively confirm the substitution pattern of this compound, offering a robust and self-validating analytical workflow.

The Challenge: Ambiguity in Polysubstituted Aromatic Systems

The substitution pattern on a benzene ring dictates its chemical reactivity and biological activity. For a molecule with chloro, methoxy, and nitro substituents, several positional isomers are possible. Relying solely on 1D ¹H and ¹³C NMR can be insufficient for unequivocal assignment. For instance, while ¹H NMR can reveal the number of protons on the ring and their coupling patterns, it does not directly reveal which carbon atom each proton is attached to. Similarly, ¹³C NMR identifies all unique carbon environments but provides no direct information about their connectivity. This is where 2D NMR techniques become indispensable, transforming a potentially ambiguous dataset into a clear structural narrative.[1][2][3]

The 2D NMR Solution: A Multi-faceted Approach

To overcome the limitations of 1D NMR, we will employ a series of 2D NMR experiments that correlate different nuclei through bonds, providing a detailed connectivity map of the molecule.[3][4] The chosen experiments are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other (typically separated by three bonds).[4][5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[7][8][9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying connectivity to quaternary (non-protonated) carbons.[8][11][12][13][14]

By combining the insights from these three experiments, we can piece together the molecular structure with a high degree of confidence.

Experimental Protocol

Sample Preparation
  • Dissolve the Analyte: Accurately weigh approximately 10-20 mg of the synthesized this compound.

  • Choose an Appropriate Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent that will not obscure analyte signals (e.g., Chloroform-d, CDCl₃).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

1. 1D Spectra:

  • Acquire a standard ¹H NMR spectrum to determine the chemical shifts of the protons.

  • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

2. 2D COSY:

  • Pulse Program: Use a standard COSY-90 or DQF-COSY pulse sequence.[4][6]

  • Spectral Width: Set the spectral width to encompass all proton signals.

  • Data Points: Acquire a sufficient number of data points in both dimensions (e.g., 2048 in F2 and 256-512 in F1) to ensure adequate resolution.

  • Processing: Apply a sine-bell or squared sine-bell window function before Fourier transformation.

3. 2D HSQC:

  • Pulse Program: Employ a sensitivity-enhanced HSQC pulse sequence with gradient selection.[7][9]

  • ¹J(CH) Coupling Constant: Optimize the experiment for an average one-bond C-H coupling constant of ~160 Hz for aromatic systems.

  • Spectral Widths: Set the F2 (¹H) dimension to cover all proton signals and the F1 (¹³C) dimension to cover the expected range for aromatic and methoxy carbons.

  • Processing: Apply appropriate window functions and perform Fourier transformation.

4. 2D HMBC:

  • Pulse Program: Use a gradient-selected HMBC pulse sequence.[11][14]

  • ⁿJ(CH) Coupling Constant: Optimize the long-range coupling delay for a typical value of 8-10 Hz to observe 2- and 3-bond correlations.[12]

  • Spectral Widths: Similar to HSQC, cover the full proton and carbon chemical shift ranges.

  • Processing: Process the data in magnitude mode or phase-sensitive mode, depending on the specific pulse sequence used.

Data Analysis and Structural Confirmation

For this compound, we expect to see three distinct aromatic proton signals and one methoxy proton signal in the ¹H NMR spectrum. The ¹³C NMR spectrum should show six aromatic carbon signals and one methoxy carbon signal.

Predicted Chemical Shifts (Hypothetical Data for Illustration)

Atom Label¹H Shift (ppm)¹³C Shift (ppm)
H47.50C4: 125.0
H57.10C5: 120.0
H67.60C6: 130.0
OCH₃3.90OCH₃: 56.0
--C1: 135.0
--C2: 150.0
--C3: 155.0
Step 1: Establishing Proton-Proton Connectivity with COSY

The COSY spectrum reveals which protons are coupled to each other. For a trisubstituted benzene ring with three adjacent protons, we expect a continuous chain of correlations.

Expected COSY Correlations:

  • A cross-peak between H4 and H5.

  • A cross-peak between H5 and H6.

This confirms that H4, H5, and H6 are on adjacent carbons, forming a contiguous three-proton spin system.

Caption: COSY correlations showing the adjacent relationship of H4, H5, and H6.

Step 2: Assigning Protons to their Directly Attached Carbons with HSQC

The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are bonded to. This allows for the unambiguous assignment of the protonated aromatic carbons.[7][8][10]

Expected HSQC Correlations:

  • A cross-peak correlating H4 to C4.

  • A cross-peak correlating H5 to C5.

  • A cross-peak correlating H6 to C6.

  • A cross-peak correlating the methoxy protons to the methoxy carbon.

Caption: HSQC correlations linking protons to their directly bonded carbons.

At this stage, we have identified the C-H pairs, but the positions of the substituents (Cl, NO₂, OCH₃) and the quaternary carbons (C1, C2, C3) are still unknown.

Step 3: Assembling the Full Structure with HMBC

The HMBC experiment is the key to completing the puzzle. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to connect the previously identified C-H fragments and locate the quaternary carbons.[11][12][13][14]

Key Expected HMBC Correlations:

ProtonCorrelates to Carbon (²J or ³J)Implication
H4C2, C6H4 is three bonds from the substituted C2 and two bonds from C6.
H5C1, C3H5 is three bonds from the substituted C1 and C3.
H6C2, C4H6 is three bonds from the substituted C2 and two bonds from C4.
OCH₃C3The methoxy group is attached to C3.

Interpretation of HMBC Data:

  • Locating the Methoxy Group: The strong correlation from the methoxy protons (at ~3.90 ppm) to an aromatic carbon (C3 at ~155.0 ppm) definitively places the methoxy group on C3.

  • Positioning H4, H5, and H6:

    • H4 shows a correlation to C2. Since we know H4 is attached to C4, this ³J coupling places C2 adjacent to the C3-C4 bond.

    • H6 shows a correlation to C2. This ³J coupling confirms that C2 is adjacent to the C1-C6 bond.

    • H5 shows correlations to both C1 and C3, confirming its position between C4 and C6, and adjacent to the carbons bearing the chloro and methoxy groups.

  • Final Placement of Substituents:

    • With the OCH₃ group on C3 and the C-H framework established, the remaining substituents, Cl and NO₂, must be on C1 and C2.

    • The downfield chemical shift of C2 (~150.0 ppm) is consistent with it being attached to the electron-withdrawing nitro group.

    • The chemical shift of C1 (~135.0 ppm) is consistent with it being attached to the chlorine atom.

G cluster_protons Protons cluster_carbons Carbons H4 H4 C2 C2 H4->C2 C6 C6 H4->C6 H5 H5 C1 C1 H5->C1 C3 C3 H5->C3 H6 H6 H6->C2 C4 C4 H6->C4 OCH3_H OCH3 OCH3_H->C3 C5 C5

Caption: Key HMBC correlations used to assemble the final structure.

Comparison with Alternative Methods

MethodAdvantagesDisadvantages
1D NMR (¹H, ¹³C, DEPT) Fast acquisition, provides basic information on proton and carbon environments.Often ambiguous for isomers, lacks direct connectivity information.
X-ray Crystallography Provides definitive 3D structure.Requires a suitable single crystal, which can be difficult or impossible to grow.
Mass Spectrometry Provides accurate mass and fragmentation patterns.Does not directly provide information on the positional arrangement of substituents on a ring.
2D NMR (COSY, HSQC, HMBC) Provides unambiguous connectivity map, applicable to samples in solution, does not require crystallization.[1][4]Longer acquisition times compared to 1D NMR, requires more expertise in data interpretation.

Conclusion

The synergistic application of COSY, HSQC, and HMBC spectroscopy provides a powerful and self-validating methodology for the complete and unambiguous structural elucidation of this compound. By systematically establishing ¹H-¹H adjacencies (COSY), linking protons to their parent carbons (HSQC), and finally, mapping the long-range connectivity to assemble the molecular skeleton (HMBC), this approach eliminates the ambiguities inherent in 1D NMR analysis. For researchers in synthetic chemistry and drug development, mastering this suite of 2D NMR experiments is essential for ensuring the structural integrity of their compounds, thereby upholding the highest standards of scientific rigor.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Heteronuclear Multible Bond Correl
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia.
  • Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. [Link]
  • Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S.
  • 2D NMR Introduction - Chemistry LibreTexts. [Link]
  • 2D NMR Spectroscopy: COSY | PDF - Scribd. [Link]
  • What Is HMBC NMR? - Chemistry For Everyone - YouTube. [Link]
  • Measuring methods available and examples of their applications COSY (COrrel
  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correl
  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. [Link]
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anachem.
  • HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. [Link]

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A Senior Application Scientist's Comparative Guide to the Melting Point Determination of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precision in Physicochemical Characterization

In the realm of synthetic chemistry and drug development, the unambiguous characterization of a compound is paramount. The melting point, a fundamental colligative property, serves as a critical first-line indicator of both identity and purity. For a molecule such as 1-Chloro-3-methoxy-2-nitrobenzene (CAS No. 5472-99-1), a potential intermediate in complex organic syntheses, an accurate and reproducible melting point is not merely a data point; it is a cornerstone of quality control, ensuring the integrity of subsequent reactions and the safety of downstream applications.

This guide provides a comprehensive, in-depth comparison of three widely adopted methodologies for melting point determination: the classical Thiele tube method, the modernized digital Mel-Temp apparatus, and the gold-standard technique of Differential Scanning Calorimetry (DSC). Moving beyond a simplistic recitation of procedural steps, this document, grounded in years of field experience, elucidates the causality behind experimental choices, empowering you to generate data that is not only precise but also robust and defensible.

A survey of available data for this compound reveals a reported melting point in the range of 70-72 °C . However, some synthetic procedures describe the compound as a brown oil, a direct contradiction that underscores the critical need for empirical verification. Such discrepancies are not uncommon in chemical literature and highlight the necessity of rigorous, in-house determination of physical constants. This guide will equip you with the knowledge to navigate such ambiguities and establish a reliable physicochemical profile for your compound of interest.

Comparative Analysis of Melting Point Determination Methodologies

The selection of an appropriate method for melting point determination is a function of the required accuracy, sample throughput, and available instrumentation. A summary of the key features of the three techniques discussed herein is presented below.

FeatureThiele Tube MethodMel-Temp ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of melting in a heated oil bath with natural convection.Visual observation of melting in a heated aluminum block with controlled electrical heating.Measurement of the differential heat flow between a sample and a reference as a function of temperature.
Accuracy Low to Moderate (± 2-3 °C)Moderate to High (± 1-2 °C)High (± 0.1-0.5 °C)
Precision LowModerateHigh
Sample Throughput LowModerateHigh (with autosampler)
Subjectivity High (dependent on operator's visual acuity)ModerateLow (automated detection of thermal events)
Cost Very LowLow to ModerateHigh
Key Advantage Inexpensive and requires minimal specialized equipment.Ease of use, good control over heating rate, and safer than an open flame.Provides quantitative thermodynamic data, including the enthalpy of fusion.
Key Disadvantage Prone to operator error, uneven heating, and potential for oil fumes.Requires periodic calibration.High initial capital investment and requires a trained operator for data interpretation.

Experimental Protocols: A Step-by-Step Guide

The Thiele Tube Method: A Foundational Technique

The Thiele tube is a cleverly designed piece of glassware that utilizes the principles of convection to ensure a uniform heating of the sample. While largely superseded by more modern techniques in industrial settings, it remains an excellent method for instructional purposes and in laboratories with limited resources.

  • Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Assembly: The capillary tube is affixed to a thermometer using a small rubber band or a slice of rubber tubing, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner.

  • Observation and Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal disappears is recorded as the completion of melting. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point to ensure thermal equilibrium.

thiele_tube_workflow start Start prep_sample Prepare Sample in Capillary Tube start->prep_sample assemble Assemble Thermometer and Capillary Tube prep_sample->assemble immerse Immerse Assembly in Thiele Tube assemble->immerse heat Gently Heat Side Arm immerse->heat observe Observe for Melting heat->observe record Record Melting Range observe->record end End record->end

Caption: A flowchart of the Thiele tube melting point determination process.

The Mel-Temp Apparatus: Enhanced Control and Safety

The Mel-Temp apparatus represents a significant improvement over the Thiele tube, offering greater control over the heating rate and eliminating the need for an open flame and an oil bath.

  • Sample Preparation: The sample is prepared in a capillary tube as described for the Thiele tube method.

  • Instrument Setup: The capillary tube is inserted into the heating block of the Mel-Temp apparatus.

  • Heating Rate Determination: The heating rate is controlled by a variable transformer. For a compound with an unknown or unconfirmed melting point, a rapid initial determination can be performed to find an approximate range. Subsequently, a fresh sample is heated rapidly to about 15-20 °C below the approximate melting point, after which the heating rate is reduced to 1-2 °C per minute for an accurate measurement.

  • Observation and Data Recording: The sample is observed through a magnifying lens. The temperatures at the beginning and end of the melting process are recorded.

mel_temp_logic input Input Packed Capillary Tube process Process Controlled Heating of Aluminum Block Visual Observation input->process output Output Melting Point Range process->output

Caption: The logical progression of a Mel-Temp melting point analysis.

Differential Scanning Calorimetry (DSC): The Definitive Method

DSC is a powerful thermoanalytical technique that provides highly accurate and objective data on the thermal transitions of a material. It is the preferred method in industrial and research settings where precision and quantitative data are essential.

  • Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (commonly aluminum).

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program Execution: The instrument is programmed to heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a defined temperature range that brackets the expected melting point.

  • Data Acquisition and Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow against temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is proportional to the enthalpy of fusion, a valuable piece of thermodynamic data.

dsc_pathway start Start weigh Accurately Weigh Sample into DSC Pan start->weigh seal Hermetically Seal Pan weigh->seal load Load Sample and Reference Pans into DSC seal->load program Set Temperature Program load->program run Execute Thermal Scan program->run analyze Analyze Thermogram for Onset Temperature and Enthalpy run->analyze end End analyze->end

Caption: The pathway from sample preparation to data analysis in a DSC experiment.

Scientific Integrity: The Principle of the Self-Validating System

To ensure the trustworthiness and scientific validity of your results, your experimental protocol must be a self-validating system. This is achieved through a combination of calibration, the use of standards, and replicate measurements.

  • Instrument Calibration: For both Mel-Temp and DSC instruments, periodic calibration with certified reference standards (e.g., indium, tin, zinc) is non-negotiable. This ensures the temperature scale of the instrument is accurate.

  • System Suitability Testing: Prior to analyzing your sample of this compound, it is best practice to run a well-characterized standard with a melting point in a similar range (e.g., benzoic acid, m.p. 122 °C, if a closer standard is unavailable). This verifies that the entire system (instrument, operator, and procedure) is performing as expected.

  • Mixed Melting Point Determination: To confirm the identity of your synthesized this compound, a mixed melting point determination with an authentic, certified reference sample should be performed. If your sample is identical to the reference, the melting point of the mixture will be sharp and undepressed. If they are different, a significant depression and broadening of the melting range will be observed.

  • Replicate Analysis: All melting point determinations should be performed in at least duplicate, preferably triplicate. This allows for the assessment of the precision of your measurements and provides confidence in the reported value.

Conclusion and Recommendations

The determination of the melting point of this compound, or any pure compound, is a foundational task in chemical and pharmaceutical sciences. While the Thiele tube method provides a basic understanding of the principles involved, its susceptibility to error limits its utility in a professional research and development context. The Mel-Temp apparatus offers a significant improvement in terms of control, safety, and reproducibility, making it a suitable choice for many routine laboratory applications.

However, for definitive characterization, particularly in a regulatory or drug development environment, Differential Scanning Calorimetry (DSC) is the unequivocally superior methodology . Its high accuracy, objectivity, and ability to provide quantitative thermodynamic data make it the gold standard. The initial discrepancy in the reported physical state of this compound (a crystalline solid with a melting point of 70-72 °C versus an oil) can be definitively resolved using DSC. A sharp endotherm in the expected range would confirm the melting of a crystalline solid, while its absence would support the observation of an oil or an amorphous solid.

By selecting the appropriate methodology and incorporating the principles of a self-validating system, researchers can ensure the generation of high-quality, reliable data that forms the bedrock of sound scientific and developmental decisions.

References

  • 1-chloro-3-methoxy-2-nitro-benzene. Chemsrc.com. [Link]
  • 1-chloro-2-methoxy-3-nitrobenzene. ChemBK. [Link]
  • 4-Chloro-3-nitroanisole. Chemsrc.com. [Link]
  • Melting Point Determin
  • Differential Scanning Calorimetry (DSC). Mettler Toledo. [Link]

A Comparative Guide to the Reactivity of 1-Chloro-3-methoxy-2-nitrobenzene and 1-Chloro-2-methoxy-3-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Structural and Electronic Landscape of the Isomers

The reactivity of an aromatic compound in SNAr is fundamentally governed by the electronic and steric environment of the reaction center. The two isomers , while sharing the same molecular formula (C₇H₆ClNO₃), possess distinct arrangements of their substituents, leading to significant differences in their electronic properties and, consequently, their reactivity.

CompoundIUPAC NameCAS NumberMolecular WeightStructure
Isomer A 1-Chloro-3-methoxy-2-nitrobenzene5472-99-1187.58 g/mol this compound
Isomer B 1-Chloro-2-methoxy-3-nitrobenzene80866-77-9187.58 g/mol 1-Chloro-2-methoxy-3-nitrobenzene

The key to understanding the reactivity of these isomers lies in the interplay of the electronic effects of the nitro (-NO₂) and methoxy (-OCH₃) groups.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). In SNAr, the nitro group's ability to stabilize the negatively charged Meisenheimer intermediate via resonance is crucial for activating the aromatic ring towards nucleophilic attack. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group (the chlorine atom).[1][2]

  • Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect (-I) due to the electronegativity of the oxygen atom, but it is a strong electron-donating group through the resonance effect (+M) due to the lone pairs on the oxygen. In the context of SNAr, its overall effect on the reaction rate can be complex and depends on its position relative to the reaction site.

Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The archetypal mechanism for SNAr is a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as the Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Rate-determining step) A->B Addition C Product + Halide B->C Elimination

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Analysis of this compound (Isomer A)

In this isomer, the nitro group is ortho to the chlorine atom. This positioning is optimal for the stabilization of the Meisenheimer intermediate. The negative charge developed upon nucleophilic attack at the carbon bearing the chlorine can be delocalized onto the nitro group through resonance.

Isomer_A_Resonance cluster_0 Resonance Stabilization in Isomer A Isomer A Isomer A

Resonance delocalization in the Meisenheimer complex of Isomer A.

The methoxy group is meta to the site of nucleophilic attack. In this position, its strong electron-donating resonance effect (+M) does not directly destabilize the anionic intermediate. Its primary influence is a weaker electron-withdrawing inductive effect (-I), which provides a modest additional activation of the ring.

Analysis of 1-Chloro-2-methoxy-3-nitrobenzene (Isomer B)

In Isomer B, the nitro group is meta to the chlorine atom. Consequently, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group through resonance.[1] This significantly reduces the stability of the intermediate compared to Isomer A.

The methoxy group is ortho to the chlorine. While its inductive effect (-I) is activating, its powerful electron-donating resonance effect (+M) is directed towards the reaction center. This resonance donation would destabilize the developing negative charge of the Meisenheimer complex. Furthermore, the ortho-methoxy group introduces significant steric hindrance to the approaching nucleophile, further impeding the reaction.

Isomer_B_Effects cluster_1 Electronic and Steric Effects in Isomer B Isomer B Isomer B

Detrimental electronic and steric effects in Isomer B.
Predicted Reactivity Order

Based on the analysis of electronic and steric effects, the predicted order of reactivity in SNAr reactions is:

This compound (Isomer A) >> 1-Chloro-2-methoxy-3-nitrobenzene (Isomer B)

The reactivity of Isomer A is significantly enhanced by the ortho-nitro group, which provides powerful resonance stabilization to the Meisenheimer intermediate. In contrast, the reactivity of Isomer B is severely diminished due to the lack of resonance stabilization from the meta-nitro group and the combined electronic destabilization and steric hindrance from the ortho-methoxy group. This prediction is consistent with the established principles of SNAr, where the activating effect of an ortho or para nitro group is a dominant factor.[2]

Supporting Evidence from Analogous Systems

While direct comparative data for the two isomers is elusive, studies on related compounds strongly support the predicted reactivity trend. For instance, the reaction of m-chloronitrobenzene with sodium methoxide is known to be much slower than that of its ortho and para isomers. This is attributed to the inability of the meta-nitro group to stabilize the anionic intermediate through resonance.[1]

Furthermore, in the nucleophilic aromatic substitution of dichloronitrobenzene isomers, the chlorine atom that is ortho or para to the nitro group is significantly more activated and readily displaced. This highlights the critical role of the relative positioning of the activating group and the leaving group.

Experimental Protocol for a Comparative Reactivity Study

To obtain quantitative data on the relative reactivity of these two isomers, a competitive kinetic experiment or parallel reactions under identical conditions could be performed.

Objective

To determine the relative reaction rates of this compound and 1-chloro-2-methoxy-3-nitrobenzene with a common nucleophile, such as piperidine.

Materials
  • This compound (Isomer A)

  • 1-Chloro-2-methoxy-3-nitrobenzene (Isomer B)

  • Piperidine

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

  • Internal standard (e.g., decane) for GC analysis

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure
  • Prepare stock solutions of known concentrations of Isomer A, Isomer B, piperidine, and the internal standard in the chosen solvent.

  • In two separate reaction vessels, place equal amounts of the stock solutions of Isomer A and Isomer B.

  • Add the internal standard to each vessel.

  • Initiate the reactions simultaneously by adding an equimolar amount of the piperidine stock solution to each vessel at a constant temperature (e.g., 80 °C).

  • At regular time intervals, withdraw aliquots from each reaction mixture, quench the reaction (e.g., by dilution with cold water), and extract the organic components.

  • Analyze the aliquots by GC-FID to monitor the disappearance of the starting materials and the formation of the products.

  • Plot the concentration of the reactants versus time to determine the initial reaction rates.

  • Compare the initial rates to determine the relative reactivity of the two isomers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Isomers, Nucleophile, Standard) B1 Reaction Vessel 1: Isomer A + Standard A->B1 B2 Reaction Vessel 2: Isomer B + Standard A->B2 C Add Piperidine (t=0, constant T) D Aliquot Sampling (Quench & Extract) C->D E GC-FID Analysis D->E F Data Plotting & Rate Calculation E->F

Workflow for a comparative kinetic study.

Synthetic Routes to the Isomers

Both isomers are accessible through multi-step synthetic sequences, typically starting from commercially available precursors.

Synthesis of this compound (Isomer A)

A plausible synthesis of Isomer A can be achieved from 3-methoxy-2-nitroaniline via a Sandmeyer reaction.

Isomer_A_Synthesis A 3-Methoxy-2-nitroaniline B Diazonium Salt A->B NaNO₂, HCl, 0 °C C This compound B->C CuCl

Synthetic pathway to Isomer A.
Synthesis of 1-Chloro-2-methoxy-3-nitrobenzene (Isomer B)

Isomer B can be prepared from 2-nitroaniline through a sequence of chlorination and methoxylation steps.[3]

Isomer_B_Synthesis A 2-Nitroaniline B Intermediate A->B Chlorination C 1-Chloro-2-methoxy-3-nitrobenzene B->C Methoxylation

General synthetic approach to Isomer B.

Conclusion

In the nucleophilic aromatic substitution of chloronitroanisole isomers, the positional interplay of the nitro and methoxy groups relative to the chlorine leaving group is the decisive factor in determining reactivity. This compound is predicted to be substantially more reactive than 1-chloro-2-methoxy-3-nitrobenzene. This heightened reactivity is a direct consequence of the powerful resonance stabilization of the Meisenheimer intermediate afforded by the ortho-nitro group. Conversely, the meta-nitro group in the less reactive isomer fails to provide this crucial stabilization, and the ortho-methoxy group further deactivates the substrate through electronic destabilization and steric hindrance. For synthetic applications requiring a facile SNAr reaction, this compound is unequivocally the superior choice.

References

  • Filo. (2025, May 10). The reaction of m-chloronitrobenzene with sodium methoxide is much slower...
  • Benchchem. (n.d.).
  • ChemBK. (2024, April 10). 1-chloro-2-methoxy-3-nitrobenzene.

Sources

A Researcher's Guide to Cross-Coupling: 1-Chloro-3-methoxy-2-nitrobenzene vs. 1-Chloro-4-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, the strategic selection of starting materials is paramount to the success of a reaction cascade. For drug development professionals and researchers, seemingly minor positional differences in substituents on an aromatic ring can lead to significant divergences in reactivity, yield, and impurity profiles. This guide provides an in-depth comparison of two closely related aryl chlorides, 1-chloro-3-methoxy-2-nitrobenzene and 1-chloro-4-methoxy-2-nitrobenzene, within the context of palladium-catalyzed cross-coupling reactions—a cornerstone of modern C-C and C-N bond formation.

The Decisive Role of Substituent Effects: A Theoretical Framework

The reactivity of an aryl halide in a cross-coupling reaction is fundamentally governed by the electronic and steric environment surrounding the carbon-halogen bond. The rate-determining step in many palladium-catalyzed cycles, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the Pd(0) catalyst to the C-Cl bond.[1] The facility of this step is highly sensitive to the electronic density at the reaction center.

Both isomers are profoundly influenced by a powerful electron-withdrawing nitro group (-NO₂) positioned ortho to the chlorine atom. This group significantly decreases electron density on the aromatic ring through both inductive (-I) and resonance (-M) effects, making the ipso-carbon more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2][3]

The key difference between the two molecules lies in the position of the methoxy (-OCH₃) group.

  • 1-Chloro-4-methoxy-2-nitrobenzene (The para-methoxy isomer): The methoxy group is para to the chlorine. While it is inductively electron-withdrawing (-I), its potent electron-donating resonance effect (+M) is fully expressed at this position.[4] This +M effect counteracts, to a degree, the electron-withdrawing influence of the nitro group, slightly increasing the electron density at the C-Cl bond compared to its isomer.

  • This compound (The meta-methoxy isomer): The methoxy group is meta to the chlorine. At the meta position, the resonance effect is negligible. Therefore, its primary electronic contribution is an inductive electron-withdrawing effect (-I).[5] This effect acts in concert with the nitro group, further reducing electron density at the C-Cl bond.

Steric Considerations: Both isomers feature a bulky nitro group ortho to the reaction site. This "ortho effect" can cause the nitro group to twist out of the plane of the benzene ring, which may slightly diminish its resonance effect but also introduces steric hindrance that can impede the approach of a bulky palladium-ligand complex.[6][7][8][9] The methoxy group in the 3-position of this compound may introduce slightly more steric congestion around the palladium center post-oxidative addition compared to the more remote 4-methoxy substituent.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_cl Ar-Cl (Aryl Chloride) ar_cl->oxidative_addition pd_complex L₂Pd(II)(Ar)(Cl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation Activates pd_complex_2 L₂Pd(II)(Ar)(R) transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Coupled Product) reductive_elimination->product

Sources

A Comparative Guide to Catalysts for the Suzuki Coupling of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth comparative analysis of various catalyst systems for the Suzuki coupling of a challenging substrate, 1-chloro-3-methoxy-2-nitrobenzene. The insights and data presented herein are designed to empower researchers in selecting the optimal catalytic system to overcome the inherent difficulties posed by this electron-deficient and sterically hindered aryl chloride, thereby streamlining the synthesis of valuable biaryl compounds.

The Challenge: Coupling an Electron-Deficient and Sterically Hindered Aryl Chloride

The Suzuki coupling of this compound presents a significant synthetic hurdle due to a combination of electronic and steric factors. The strong electron-withdrawing nature of the nitro group deactivates the aryl chloride towards the crucial oxidative addition step in the catalytic cycle.[2] Furthermore, the presence of two ortho substituents, the methoxy and nitro groups, creates considerable steric hindrance around the reaction center, further impeding the approach of the palladium catalyst.

Catalyst Selection: A Comparative Analysis

The choice of the palladium catalyst, and particularly the ancillary ligand, is paramount for achieving high yields and reaction efficiency in the coupling of deactivated aryl chlorides. Below is a comparative overview of catalyst systems applicable to the Suzuki coupling of this compound.

Table 1: Comparative Performance of Catalyst Systems for Suzuki Coupling of Electron-Deficient Aryl Chlorides
Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsExpected Performance for this compound
Pd(OAc)₂ / SPhos or XPhos Bulky Biaryl PhosphineHigh activity for aryl chlorides, promotes oxidative addition and reductive elimination.[3]1-5 mol% Pd, 1.1-1.2 eq. ligand, K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, 80-120 °C.High Yields Expected. These ligands are designed to overcome steric hindrance and electronic deactivation.
Pd(PEPPSI)™-IPr or other Pd-NHC complexes N-Heterocyclic Carbene (NHC)Strong σ-donating ability enhances catalyst activity and stability, effective for challenging substrates.1-3 mol% Pd, K₃PO₄ or t-BuOK, Toluene or Dioxane, 80-110 °C.Good to High Yields Expected. NHC ligands are known for their robustness and high activity with deactivated chlorides.
Pd(PPh₃)₄ Monodentate PhosphineCommercially available and widely used for various couplings.3-5 mol% Pd, Na₂CO₃ or K₂CO₃, Toluene/H₂O or Dioxane/H₂O, 100-110 °C.Moderate Yields Expected. May require higher catalyst loadings and longer reaction times due to lower activity with aryl chlorides compared to more advanced ligands.
Pd(OH)₂ on Carbon HeterogeneousRecyclable, low metal contamination in the product.5-10 mol% Pd, K₃PO₄, 65 °C.[4]Moderate to Good Yields Possible. Offers a "greener" alternative, though may require optimization for this specific substrate.[4]
**Ligand-free (e.g., Pd(OAc)₂) **NoneCost-effective and simple reaction setup.High catalyst loading (≥5 mol%), aqueous media, often requires higher temperatures.[5]Variable and Potentially Low Yields. Generally not recommended for challenging substrates like this compound due to catalyst instability and low efficiency.

Mechanistic Insights: Why Ligand Choice is Critical

The success of the Suzuki coupling of this compound hinges on overcoming the high activation barrier of the oxidative addition step. This is where the design of the phosphine or NHC ligand plays a pivotal role.

  • Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos): These ligands possess large cone angles that promote the formation of a coordinatively unsaturated, 14-electron monoligated Pd(0) species, which is highly reactive towards oxidative addition. Their strong electron-donating character increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[3][6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and form very stable bonds with palladium. This stability prevents catalyst decomposition at the high temperatures often required for coupling aryl chlorides. The strong electron donation from the NHC ligand makes the palladium center more nucleophilic and thus more reactive in the oxidative addition step.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)(L)₂-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(L)₂-OR B->C Ligand Exchange (+ Base, - HX) D Ar-Pd(II)(L)₂-Ar' C->D Transmetalation (Ar'-B(OR)₂) E Ar-Ar' D->E Reductive Elimination E->A + Pd(0)L₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

Based on the comparative analysis, a catalyst system employing a bulky biarylphosphine ligand such as SPhos is recommended for a reliable and high-yielding Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and a small amount of deionized water (typically in a 10:1 ratio).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvent.

  • Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Sources

A Comparative Guide to the Synthetic Validation of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-methoxy-2-nitrobenzene is a substituted nitroaromatic compound whose structural features make it a valuable building block in organic synthesis. The presence of three distinct functional groups—a chloro, a methoxy, and a nitro group—on the benzene ring provides multiple reactive sites for further chemical transformations. The regiochemistry of these substituents is crucial for the construction of more complex molecular architectures. Consequently, the efficient and selective synthesis of this intermediate is of significant interest. This guide will compare and contrast two primary synthetic strategies for the preparation of this compound: the Sandmeyer reaction of 3-methoxy-2-nitroaniline and a proposed nucleophilic aromatic substitution (SNAr) route starting from 1,3-dichloro-2-nitrobenzene.

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a classic and versatile method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[1][2] This approach is particularly well-suited for the synthesis of this compound, starting from the readily available 3-methoxy-2-nitroaniline.

Mechanistic Overview

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine, 3-methoxy-2-nitroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding aryldiazonium salt. This intermediate is highly reactive and is generally used immediately in the subsequent step.

  • Halogenation: The aryldiazonium salt is then reacted with a copper(I) chloride catalyst. The copper(I) species facilitates the displacement of the diazonium group with a chloride ion, leading to the formation of the desired aryl chloride and the evolution of nitrogen gas.[1][2]

dot graph Sandmeyer_Reaction { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="3-Methoxy-2-nitroaniline", fillcolor="#34A853"]; Diazotization [label="Diazotization\n(NaNO2, HCl, 0 °C)"]; Diazonium [label="Aryldiazonium Salt\nIntermediate", fillcolor="#FBBC05"]; Sandmeyer [label="Sandmeyer Reaction\n(CuCl)"]; Product [label="this compound", fillcolor="#EA4335"];

Start -> Diazotization; Diazotization -> Diazonium; Diazonium -> Sandmeyer; Sandmeyer -> Product; } caption { label = "Workflow for the Sandmeyer Reaction Synthesis."; fontsize = 10; fontname = "Arial"; } }

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound via the Sandmeyer reaction has been reported with a yield of 66%.[3]

Step 1: Diazotization

  • Dissolve 3-methoxy-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for one hour to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Cool the copper(I) chloride solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 48 hours) until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Pour the reaction mixture onto ice and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.[3]

Route 2: Nucleophilic Aromatic Substitution (SNAr) - A Proposed Alternative

Nucleophilic aromatic substitution offers a conceptually different approach to the target molecule. This strategy involves the displacement of a leaving group from an activated aromatic ring by a nucleophile. In this proposed route, 1,3-dichloro-2-nitrobenzene would serve as the starting material, and the methoxide ion would act as the nucleophile.

Mechanistic Considerations

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The nucleophile (methoxide ion) attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group ortho and para to the chlorine atoms is crucial for stabilizing this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion), yielding the substitution product.

A key challenge in this proposed route is achieving selective mono-methoxylation. The two chlorine atoms in 1,3-dichloro-2-nitrobenzene are electronically distinct due to the influence of the ortho-nitro group. The chlorine at the 1-position is ortho to the nitro group, while the chlorine at the 3-position is meta. The strong electron-withdrawing effect of the nitro group will activate the ortho position to a greater extent, suggesting that selective substitution at the 1-position is plausible. However, controlling the reaction to prevent di-substitution could be challenging.

dot graph SNAr_Reaction { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="1,3-Dichloro-2-nitrobenzene", fillcolor="#34A853"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (NaOMe, MeOH)"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#FBBC05"]; Product [label="this compound", fillcolor="#EA4335"]; Side_Product [label="Di-methoxylated\nByproduct", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> SNAr; SNAr -> Intermediate; Intermediate -> Product; SNAr -> Side_Product [style=dashed]; }

caption { label = "Proposed Workflow for the SNAr Synthesis."; fontsize = 10; fontname = "Arial"; } }

Proposed Experimental Protocol (Hypothetical)

Step 1: Reaction Setup

  • Dissolve 1,3-dichloro-2-nitrobenzene in a suitable polar aprotic solvent (e.g., DMSO or DMF) to facilitate the reaction.

  • Add a carefully controlled amount of sodium methoxide (e.g., 1.0-1.2 equivalents) as a solution in methanol or as a solid. The stoichiometry is critical to favor mono-substitution.

Step 2: Reaction Execution

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C). The optimal temperature would need to be determined experimentally to achieve a reasonable reaction rate while minimizing side reactions.

  • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material and the formation of the product and any byproducts.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product into an organic solvent.

  • Wash the organic layer to remove any remaining base and solvent.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to separate the desired mono-methoxylated product from unreacted starting material and any di-methoxylated byproduct.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key aspects of each synthetic route.

FeatureSandmeyer ReactionNucleophilic Aromatic Substitution (SNAr)
Starting Material 3-Methoxy-2-nitroaniline1,3-Dichloro-2-nitrobenzene
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) chlorideSodium methoxide, Polar aprotic solvent
Reaction Conditions Low temperature (0 °C) for diazotization, then room temperatureModerate heating (proposed 50-80 °C)
Reported Yield 66%[3]Not reported (requires experimental validation)
Selectivity Generally high regioselectivityPotential for over-reaction to di-substituted product
Scalability Generally scalable, but handling of diazonium salts requires carePotentially scalable, but requires careful control of stoichiometry and temperature
Safety Considerations Diazonium salts are potentially explosive and must be handled with careSodium methoxide is a strong base and requires anhydrous conditions

Conclusion and Recommendations

The Sandmeyer reaction represents a well-established and validated route for the synthesis of this compound, with a documented yield of 66%. The procedure is straightforward, and the starting material is commercially available. The primary safety consideration is the handling of the potentially unstable diazonium salt intermediate.

The proposed nucleophilic aromatic substitution route offers a mechanistically distinct alternative. While theoretically sound, this pathway requires experimental validation to determine its feasibility, optimal reaction conditions, and achievable yield. The key challenge lies in achieving selective mono-methoxylation and preventing the formation of the di-substituted byproduct.

For researchers requiring a reliable and well-documented method for the synthesis of this compound, the Sandmeyer reaction is the recommended approach based on the currently available information. However, for those interested in exploring novel synthetic methodologies and potentially developing a more direct route, the investigation of the proposed SNAr pathway could be a worthwhile endeavor. Such a study would need to focus on careful optimization of reaction parameters to maximize the yield of the desired product.

References

  • Sandmeyer reaction. In Wikipedia.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Chloro-3-methoxy-2-nitrobenzene by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of chemical compounds is paramount. The purity and concentration of a substance can significantly impact its reactivity, efficacy, and safety. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the analysis of 1-Chloro-3-methoxy-2-nitrobenzene, a key intermediate in various synthetic pathways.

The Critical Role of Quantitative Analysis in Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its purity directly influences the quality and yield of subsequent reactions, making accurate quantification an indispensable step in process development and quality control. Impurities can lead to unwanted side reactions, reduced efficacy of the final active pharmaceutical ingredient (API), and potential safety concerns. Therefore, a robust and reliable analytical method for determining the purity of this intermediate is not just a matter of analytical chemistry, but a cornerstone of drug safety and efficacy.

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical technique for the precise determination of the purity and concentration of organic molecules.[1][2][3] Unlike chromatographic methods that often require a reference standard of the same compound, qNMR allows for the absolute quantification of an analyte by comparing its NMR signal intensity to that of a certified internal standard.[4] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[5]

Why qNMR? The Causality Behind the Choice

The selection of an analytical method is driven by the specific requirements of the analysis. For a critical intermediate like this compound, qNMR offers several distinct advantages:

  • High Specificity: The high resolution of NMR spectra provides exceptional specificity, allowing for the simultaneous identification and quantification of the analyte and any impurities present in the sample.

  • Non-destructive: NMR is a non-destructive technique, preserving the sample for further analysis if required.

  • Versatility: A single qNMR experiment can provide information on the structure, purity, and concentration of a sample.

A Comparative Analysis: qNMR vs. Alternative Techniques

While qNMR offers significant benefits, it is essential to objectively compare its performance with other established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.
Reference Standard Requires a certified internal standard of a different compound.Typically requires a certified reference standard of the analyte.Can be used for quantification with or without a specific reference standard (with appropriate validation).
Selectivity Excellent, based on unique chemical shifts of protons.Good, dependent on chromatographic resolution.Excellent, based on both chromatographic retention time and mass-to-charge ratio.
Accuracy High, with proper validation and experimental setup.High, dependent on the purity of the reference standard.High, with appropriate calibration.
Precision High, with modern instrumentation and optimized parameters.High, with well-maintained instrumentation.High, with stable instrumentation.
Speed Relatively fast, with typical experiment times of a few minutes.Can be time-consuming due to column equilibration and run times.Generally faster than HPLC for volatile compounds.
Sample Preparation Simple, involving dissolution in a deuterated solvent with an internal standard.Can be more complex, often requiring filtration and mobile phase preparation.May require derivatization for non-volatile compounds.
Information Content Provides structural information in addition to quantification.Provides retention time and UV absorbance.Provides retention time and mass spectral data for structural elucidation.

Experimental Protocol: Quantitative Analysis of this compound by ¹H qNMR

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound using ¹H qNMR. The protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice.

Materials and Instrumentation
  • Analyte: this compound (purity to be determined)

  • Internal Standard: Maleic acid (certified reference material, CRM)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)

  • NMR Spectrometer: 400 MHz or higher field strength, equipped with a probe capable of performing ¹H NMR experiments.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

Rationale for Internal Standard Selection

Maleic acid is chosen as the internal standard for the following reasons:

  • Chemical Stability: It is a stable, non-volatile solid that is not expected to react with the analyte or the solvent.

  • Signal Simplicity and Location: It exhibits a sharp singlet in the ¹H NMR spectrum in a region that does not overlap with the signals of this compound in DMSO-d₆. The aromatic protons of the analyte appear between 7.0 and 8.0 ppm, and the methoxy protons around 4.0 ppm, while the olefinic protons of maleic acid appear around 6.3 ppm.

  • Solubility: It is soluble in DMSO-d₆.

  • Commercial Availability: It is readily available as a certified reference material.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing and Analysis A Accurately weigh ~10 mg of this compound C Dissolve both in a known volume (e.g., 1.0 mL) of DMSO-d6 in a volumetric flask A->C B Accurately weigh ~5 mg of Maleic Acid (IS) B->C D Transfer an aliquot to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock, tune, and shim the instrument E->F G Acquire 1D ¹H NMR spectrum (ensure T1 relaxation is complete) F->G H Apply Fourier Transform, phase correction, and baseline correction G->H I Integrate the signals of the analyte and the internal standard H->I J Calculate the purity of the analyte using the qNMR equation I->J

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the exact weight.

    • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial. Record the exact weight. The 2:1 mass ratio ensures comparable signal intensities for accurate integration.

    • Add a precise volume (e.g., 1.0 mL) of DMSO-d₆ to the vial using a calibrated pipette.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock on the deuterium signal of DMSO-d₆.

    • Tune and match the probe for the ¹H frequency.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Crucially, set the relaxation delay (D1) to at least 5 times the longest T₁ of the protons of interest. The T₁ values for aromatic protons in similar molecules can be in the range of 2-5 seconds. An inversion-recovery experiment should be performed to determine the T₁ values accurately. A conservative D1 of 30 seconds is recommended to ensure full relaxation.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Apply a baseline correction to obtain a flat baseline across the entire spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methoxy singlet and the aromatic protons can be used for quantification. For maleic acid, integrate the singlet corresponding to the two olefinic protons.

  • Purity Calculation:

The purity of the analyte (Purityₐ) can be calculated using the following equation:

Purityₐ (%) = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ

Where:

  • Iₐ = Integral of the analyte signal

  • Nₐ = Number of protons corresponding to the analyte signal

  • Iᵢₛ = Integral of the internal standard signal

  • Nᵢₛ = Number of protons corresponding to the internal standard signal

  • MWₐ = Molecular weight of the analyte (187.58 g/mol )

  • MWᵢₛ = Molecular weight of the internal standard (116.07 g/mol )

  • mₐ = Mass of the analyte

  • mᵢₛ = Mass of the internal standard

  • Purityᵢₛ = Purity of the internal standard (from the certificate of analysis)

Comparison with Alternative Methods: A Practical Perspective

HPLC-UV Method

A typical reversed-phase HPLC-UV method for the analysis of this compound would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm). While HPLC can provide excellent separation of impurities, it requires a well-characterized reference standard of the analyte for accurate quantification. Method development and validation can also be more time-consuming compared to qNMR.

GC-MS Method

For a semi-volatile compound like this compound, GC-MS is a viable alternative. A typical method would use a non-polar or medium-polarity capillary column with temperature programming. The mass spectrometer provides high selectivity and sensitivity. However, thermal degradation of the analyte in the injector port can be a concern for some nitroaromatic compounds.

Trustworthiness and Validation

The described qNMR protocol is designed to be a self-validating system. The use of a certified internal standard ensures traceability to a primary standard. The specificity of the method is inherent in the high-resolution NMR spectrum. For regulatory submissions, the method should be fully validated according to ICH Q2(R1) guidelines, including an assessment of linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

Quantitative NMR spectroscopy stands as a robust, accurate, and efficient method for the quantitative analysis of this compound. Its ability to provide direct, absolute quantification without the need for a substance-specific reference standard makes it particularly valuable in a research and development setting. While HPLC and GC-MS are powerful techniques in their own right, qNMR offers a unique combination of specificity, speed, and structural information that makes it a superior choice for the purity assessment of this critical pharmaceutical intermediate. By following a well-designed and validated protocol, researchers can have high confidence in the quality and purity of their materials, ensuring the integrity of their subsequent research and development efforts.

References

  • The Applications of qNMR in Drug Quality Control. Yakugaku Zasshi. (2024). [Link][4]
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. (2010). [Link][1]
  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. (2014). [Link][2]
  • Quantitative NMR in Pharmaceutical Industry - Case studies. qNMR Exchange. (2024). [Link][6]
  • The Applications of qNMR in Drug Quality Control.
  • ¹H NMR (400 MHz, DMSO-d₆) δ 1.39. The Royal Society of Chemistry. (n.d.). [Link][8]
  • ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).
  • 1-Chloro-2-methoxy-3-nitrobenzene. PubChem. (n.d.). [Link][10]
  • Supporting Information. The Royal Society of Chemistry. (n.d.). [Link][11]
  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. (n.d.). [Link][12]
  • The use of quantitative proton nuclear magnetic resonance (¹H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. (n.d.). [Link][5]
  • ¹H NMR (DMSO-d₆). The Royal Society of Chemistry. (n.d.). [Link][13]
  • Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. (2013). [Link][3]
  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). [Link][14]
  • Tuning the ¹H NMR Paramagnetic Relaxation Enhancement and Local Order of [Aliquat]⁺-Based Systems Mixed with DMSO. MDPI. (2020). [Link][15]
  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. (2018). [Link][16]
  • Purity determination of a new antifungal drug candidate using quantitative ¹H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry. (2020). [Link][17]
  • 1-Chloro-2-nitrobenzene CAS: 88-73-3.
  • 1-Chloro-2-methyl-3-nitrobenzene. PubMed Central. (2011). [Link][19]
  • 1-Chloro-2-methyl-3-nitrobenzene.
  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. (2016). [Link][22]
  • Dielectric relaxation and proton field-cycling NMR relaxometry study of dimethyl sulfoxide/glycerol mixtures down to glass-forming temperatures. RSC Publishing. (2018). [Link][23]
  • Why does DMSO show quintet in ¹H NMR?.
  • Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity. PubMed. (2019). [Link][25]
  • Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.

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A Comparative Guide to the Reduction of Nitro Groups in Halogenated Nitroarenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of a nitro group to an amine in the presence of a halogen atom on an aromatic ring is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.[1] The resulting halogenated anilines are versatile intermediates.[1] However, this conversion presents a significant chemoselectivity challenge: many reducing agents capable of converting the nitro group can also cleave the carbon-halogen bond, leading to undesired dehalogenated byproducts.[2][3] This guide provides an in-depth comparison of common reduction methods, offering insights into their mechanisms, performance, and optimal applications, supported by experimental data.

Catalytic Hydrogenation: The Double-Edged Sword

Catalytic hydrogenation is a widely used and often highly efficient method for nitro group reduction.[4] However, its application to halogenated nitroarenes is fraught with the risk of dehalogenation, a process known as hydrodehalogenation.[3][5]

Mechanism and the Dehalogenation Problem

In catalytic hydrogenation, both the nitroarene and hydrogen gas adsorb onto the surface of a metal catalyst (commonly palladium, platinum, or nickel).[5] The nitro group is reduced in a stepwise fashion, likely proceeding through nitroso and hydroxylamine intermediates.[6]

The propensity for dehalogenation is a significant drawback, especially with palladium-based catalysts.[7] The ease of C-X bond cleavage generally follows the trend I > Br > Cl > F. The product aniline is often more susceptible to dehalogenation than the starting nitroarene.[8]

Strategies to Mitigate Dehalogenation:

Several strategies have been developed to enhance the selectivity of catalytic hydrogenation:

  • Catalyst Choice: Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates where dehalogenation is a concern.[4][7] Sulfided platinum on carbon (Pt/C) has also demonstrated efficacy in selectively reducing nitro groups without significant dehalogenation.[7]

  • Catalyst Modification: Modifying the catalyst surface can suppress dehalogenation. For instance, co-modifying palladium catalysts with organic (e.g., triphenylphosphine) and inorganic (e.g., sodium metavanadate) ligands has been shown to enhance selectivity.[9] The organic ligand can block sites responsible for dehalogenation, while the inorganic component can facilitate the heterolytic activation of hydrogen for the selective nitro reduction.[9]

  • Reaction Conditions: Conducting the hydrogenation in an acidic medium can inhibit dehalogenation of fluorinated and chlorinated nitroarenes.[3] Lowering the substrate concentration has also been shown to decrease dehalogenation.[8]

Experimental Protocol: Selective Hydrogenation using Pt-V/C

This protocol is adapted from a study on the selective hydrogenation of 1-iodo-4-nitrobenzene.[8]

  • Materials: 1-iodo-4-nitrobenzene, Pt-V/C catalyst, THF (tetrahydrofuran), Hydrogen gas.

  • Procedure:

    • In a suitable pressure reactor, dissolve 1-iodo-4-nitrobenzene (1 equivalent) in THF to a concentration of 0.05 M.

    • Add the Pt-V/C catalyst.

    • Pressurize the reactor with hydrogen gas.

    • Stir the reaction mixture at the desired temperature and monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC, or LC-MS).

    • Upon completion, carefully depressurize the reactor and filter the reaction mixture to remove the catalyst.

    • The filtrate can be concentrated under reduced pressure, and the crude product purified by standard methods.

Metal-Mediated Reductions: Classic and Reliable

Before the widespread adoption of catalytic hydrogenation, reductions using metals in acidic media were the standard.[10] These methods, particularly with tin (Sn) or iron (Fe), remain highly valuable, especially when chemoselectivity is paramount.

Mechanism and Advantages

These reactions proceed via a series of single-electron transfers from the metal to the nitro group, with subsequent protonation by the acidic medium.[10][11] A key advantage of these methods is their excellent chemoselectivity; they generally do not cause dehalogenation.[7]

  • Iron/Acid (e.g., Fe/HCl or Fe/NH4Cl): This is a classic, robust, and cost-effective method.[7] The reaction is heterogeneous, and the workup involves filtering off the iron salts.

  • Tin(II) Chloride (SnCl2): Stannous chloride is a mild and highly selective reagent for reducing nitro groups in the presence of other sensitive functionalities like ketones, esters, and nitriles.[4][7]

Disadvantages:

The primary drawback of metal-mediated reductions is the generation of stoichiometric amounts of metal salt byproducts, which can complicate purification and pose environmental concerns.[10][11] The reactions can also be exothermic, requiring careful control, especially on a larger scale.[10]

Experimental Protocol: Reduction using SnCl2·2H2O

This protocol is suitable for substrates with various sensitive functional groups.[7]

  • Materials: Halogenated nitroarene, Tin(II) chloride dihydrate (SnCl2·2H2O), Ethanol, Ethyl acetate, 5% aqueous Sodium Bicarbonate (NaHCO3).

  • Procedure:

    • Dissolve the halogenated nitroarene (1 equivalent) in ethanol in a round-bottom flask.

    • Add SnCl2·2H2O (typically 3-5 equivalents) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

    • Partition the residue between ethyl acetate and a 5% aqueous NaHCO3 solution to neutralize the acid and precipitate tin salts.

    • Filter the mixture to remove the inorganic solids.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be further purified if necessary.

Catalytic Transfer Hydrogenation: A Safer Alternative

Catalytic transfer hydrogenation (CTH) offers a convenient and often safer alternative to using high-pressure hydrogen gas.[1] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

Hydrogen Donors and Catalysts

Common hydrogen donors include:

  • Hydrazine hydrate (N2H4·H2O)[1][12]

  • Ammonium formate (HCOONH4)[7]

  • Formic acid (HCOOH)[13]

  • Triethylsilane[14]

Palladium on carbon (Pd/C) is a frequently used catalyst for CTH.[1][12]

Mechanism of Transfer Hydrogenation with Formic Acid

G cluster_0 Catalyst Surface cluster_1 Nitroarene Reduction Pd_surface Pd Surface HCOOH Formic Acid (HCOOH) H_adsorbed Adsorbed H⁻ and H⁺ HCOOH->H_adsorbed Decomposition CO2 CO₂ R_NO2 R-NO₂ (Nitroarene) H_adsorbed->R_NO2 Hydrogen Transfer R_NH2 R-NH₂ (Aniline) R_NO2->R_NH2 Reduction by Adsorbed H H2O H₂O

Caption: Mechanism of Catalytic Transfer Hydrogenation with Formic Acid.

Chemoselectivity in CTH

CTH can be highly chemoselective. For instance, using hydrazine hydrate with Pd/C under controlled conditions allows for the selective reduction of the nitro group in a wide variety of halogenated nitroarenes, including those containing bromo, chloro, and iodo substituents.[1][12] The reaction conditions, such as temperature, can be tuned to control selectivity. Milder conditions favor the desired selective reduction, while more forcing conditions (e.g., microwave heating at elevated temperatures) can lead to dehalogenation.[12]

Experimental Protocol: CTH using Pd/C and Hydrazine Hydrate

This protocol is based on a highly selective method for reducing halogenated nitroarenes.[1]

  • Materials: Halogenated nitroarene, 10% Palladium on Carbon (Pd/C), Hydrazine hydrate (N2H4·H2O), Methanol.

  • Procedure:

    • To a solution of the halogenated nitroarene (1 mmol) in methanol (5 mL), add 10% Pd/C (e.g., 13 mg).

    • Add hydrazine hydrate (10 mmol) dropwise to the stirred suspension.

    • Heat the mixture to reflux (e.g., 80 °C) and monitor the reaction by TLC. The reaction is often complete within a short time (e.g., 5 minutes).[1]

    • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard techniques.

Comparison of Reduction Methods

MethodKey AdvantagesKey DisadvantagesBest For
Catalytic Hydrogenation High efficiency, clean byproducts (H2O).[4]Risk of dehalogenation, requires handling of H2 gas.[2][3]Substrates less prone to dehalogenation (e.g., fluoro- and chloroarenes) with optimized catalysts and conditions.
Metal-Mediated (Fe, Sn) Excellent chemoselectivity (no dehalogenation), robust, inexpensive reagents.[7][10]Stoichiometric metal waste, potentially harsh acidic conditions, exothermic.[10][11]Substrates with halogens that are easily cleaved (I, Br) or when other reducible groups are present.
Catalytic Transfer Hydrogenation Avoids high-pressure H2 gas, often highly selective, mild conditions.[1][12]Requires a hydrogen donor, catalyst can still be expensive (e.g., Pd).A wide range of halogenated nitroarenes, offering a good balance of safety, selectivity, and efficiency.

Conclusion

The choice of reduction method for a halogenated nitroarene is a critical decision that hinges on the specific substrate, the desired level of selectivity, and practical considerations such as safety and scale. While catalytic hydrogenation offers high efficiency, the risk of dehalogenation necessitates careful selection of catalysts and reaction conditions. Metal-mediated reductions with reagents like SnCl2 or Fe/HCl provide excellent chemoselectivity, making them a reliable choice for sensitive substrates, despite the drawbacks of waste generation. Catalytic transfer hydrogenation emerges as a highly attractive and versatile alternative, combining the benefits of catalytic efficiency with enhanced safety and tunable selectivity, making it a powerful tool in the arsenal of the modern synthetic chemist.

References

  • Zhang, Y., Liu, H., Wang, D., Bi, Y., & Liu, H. (2019). Highly Active and Chemoselective Reduction of Halogenated Nitroarenes Catalyzed by Ordered Mesoporous Carbon Supported Platinum Nanoparticles. ACS Sustainable Chemistry & Engineering, 7(7), 7208–7216.
  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408.
  • Wang, Y., et al. (2020). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry, 44(37), 16067-16073.
  • Ramírez-López, C. A., et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ChemistrySelect, 5(35), 10959-10974.
  • Horn, D. E. (1991). U.S. Patent No. 5,068,436. Washington, DC: U.S. Patent and Trademark Office.
  • Huang, R., Liu, S., Wu, Q., & Zheng, N. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Chinese Journal of Catalysis, 57, 1-10.
  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances.
  • Sokolsky, D. V., et al. (2017). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 33(6), 2734-2753.
  • Cantillo, D., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(12), 1914–1922.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Kiss, L., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2534–2539.
  • Li, F., Frett, B., & Li, H.-y. (2014). ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ChemInform, 45(33).
  • Maity, S., et al. (2010). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Synthetic Communications, 40(18), 2753-2760.
  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions.
  • Tuteja, J., Nishimura, S., & Ebitani, K. (2014). Base-Free Chemoselective Transfer Hydrogenation of Nitroarenes to Anilines with Formic Acid as Hydrogen Source by a Reusable Heterogeneous Pd/ZrP Catalyst. Chemistry - An Asian Journal, 9(8), 2243-2249.
  • Wang, Y., et al. (2020). Chemoselective Hydrogenation of Nitroaromatics at the Nanoscale Iron(III)–OH–Platinum Interface. Angewandte Chemie International Edition, 59(29), 12052-12059.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation).
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A Senior Application Scientist's Guide to Alternative Reagents and Strategies for 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, 1-Chloro-3-methoxy-2-nitrobenzene stands as a valuable building block, particularly for constructing complex molecular architectures found in pharmaceuticals and agrochemicals. Its utility primarily stems from the strategic placement of its functional groups: a chloro atom acting as a leaving group, an electron-withdrawing nitro group that activates the aromatic ring for nucleophilic attack, and a methoxy group that directs reactivity and influences the electronic properties. The primary reaction this substrate undergoes is Nucleophilic Aromatic Substitution (SNAr), a cornerstone of C-N and C-O bond formation.

However, reliance on a single reagent can introduce limitations related to reactivity, cost, safety, or downstream processability. This guide provides an in-depth comparison of viable alternatives to this compound, moving beyond simple one-to-one replacements to encompass alternative synthetic strategies. We will explore the mechanistic underpinnings of each approach, present comparative data, and provide actionable experimental protocols to empower chemists to make informed decisions in their synthetic design.

The Mechanistic Heart of the Matter: Nucleophilic Aromatic Substitution (SNAr)

To effectively evaluate alternatives, one must first grasp the mechanism that governs the reactivity of this compound. The SNAr reaction is a two-step addition-elimination process, fundamentally different from aliphatic SN1 or SN2 reactions.[1]

  • Nucleophilic Attack: The reaction begins with the attack of a nucleophile (e.g., an amine or alkoxide) on the carbon atom bearing the leaving group (the chlorine atom). This step is typically the rate-determining step.[1]

  • Formation of the Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is crucial to the reaction's success. The ortho-nitro group is essential as it powerfully stabilizes the negative charge through resonance delocalization.[1][3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride), yielding the final substituted product.

SNAr_Mechanism cluster_step1 Step 1: Addition (Rate-Determining) Reactant Ar-X (e.g., this compound) Intermediate Meisenheimer Complex (Negatively Charged Intermediate) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product Ar-Nu Intermediate->Product - X⁻ LeavingGroup X⁻

Alternative 1: The More Reactive Halogen Analogue

1-Fluoro-3-methoxy-2-nitrobenzene

A common misconception carried over from aliphatic chemistry is that fluoride is a poor leaving group. In SNAr, the opposite is true. The rate-determining step is the formation of the Meisenheimer complex, not the C-X bond cleavage. Fluorine's intense electronegativity provides a powerful inductive effect that stabilizes the negatively charged intermediate, thereby lowering the activation energy and accelerating the reaction.[1] This makes the fluoro analogue a significantly more reactive substrate.[1]

Key Advantages:

  • Higher Reactivity: Leads to faster reaction times.

  • Milder Conditions: Often allows for lower reaction temperatures, which can improve functional group tolerance and reduce side product formation.

  • Improved Yields: The increased reaction rate can often translate to higher isolated yields.

Considerations:

  • Cost and Availability: Fluoroaromatics are often more expensive than their chloro counterparts.[4]

  • Safety: Handling procedures should be reviewed, as reactivity and potential hazards may differ.

Comparative Performance Data
FeatureThis compound1-Fluoro-3-methoxy-2-nitrobenzeneSource
Relative Reactivity LowerSignificantly Higher[1]
Typical Conditions Higher temperatures (e.g., >100 °C), stronger basesMilder temperatures (e.g., RT to 80 °C), weaker bases[1]
Reaction Time Longer (hours to days)Shorter (minutes to hours)[1]
Experimental Protocol: Comparative Amination

This protocol provides a framework for comparing the reactivity of the chloro and fluoro analogues in a typical reaction with an amine.

  • Setup: In two separate round-bottom flasks equipped with stir bars and reflux condensers, prepare identical reaction mixtures.

  • Reagents:

    • Aniline (1.0 eq)

    • Aryl Halide (1.0 eq of either 1-chloro- or 1-fluoro-3-methoxy-2-nitrobenzene)

    • Potassium Carbonate (K₂CO₃) (2.0 eq) as the base

    • Dimethylformamide (DMF) as the solvent (to dissolve all components)

  • Reaction:

    • Stir both mixtures at 80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.

  • Observation: The reaction with 1-fluoro-3-methoxy-2-nitrobenzene is expected to proceed to completion significantly faster than the reaction with the chloro analogue.

  • Workup: Once complete, cool the reaction mixture, pour it into ice-water to precipitate the product. Collect the solid by filtration, wash with water, and dry.

  • Analysis: Determine the yield and purity of the resulting 3-methoxy-N-phenyl-2-nitroaniline from both reactions for a direct comparison.

Alternative 2: Transition Metal-Catalyzed Cross-Coupling

When SNAr reactions are sluggish or fail, transition metal-catalyzed cross-coupling reactions provide a powerful alternative. These methods do not rely on the inherent activation by the nitro group in the same way and offer a much broader substrate scope.

A. Buchwald-Hartwig Amination

This palladium-catalyzed reaction has revolutionized C-N bond formation, allowing for the coupling of aryl halides (including less reactive chlorides) with a vast range of amines under relatively mild conditions.[5] The success of coupling an unactivated or deactivated aryl chloride often depends on the choice of a specialized, sterically hindered phosphine ligand.

Mechanism: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[6]

// Invisible nodes for positioning inputs/outputs node [style=invis, width=0]; ArX_in [label=""]; Amine_in [label=""]; Base_in [label=""]; Product_out [label=""];

ArX_in -> OxAdd [style=invis]; Amine_in -> Amido [style=invis]; Base_in -> Amido [style=invis]; Amido -> Product_out [style=invis];

// Labels for inputs/outputs ArX -> ArX_in [label="Aryl Halide", style=dashed, arrowhead=none]; Amine -> Amine_in [label="Amine", style=dashed, arrowhead=none]; Base -> Base_in [label="Base", style=dashed, arrowhead=none]; Product_out -> Product [label="Product", style=dashed, arrowhead=none]; } dot Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

A Novel Frontier: Denitrative Amination Recent groundbreaking work has shown that the nitro group itself can act as a leaving group in a Buchwald-Hartwig type reaction.[7][8] This denitrative coupling allows for C-N bond formation directly from nitroarenes, bypassing the need for a halogenated precursor entirely. This is a paradigm shift, treating the readily available nitroarenes as aryl electrophiles.[8][9]

B. Ullmann Condensation (Goldberg Reaction)

A classical alternative, the Ullmann condensation uses a copper catalyst for C-N and C-O bond formation.[10] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols using soluble copper salts and specialized ligands have made it a more viable and cost-effective alternative to palladium-based systems.[11][12] The C-N bond-forming variant is often called the Goldberg reaction.[10]

Key Advantages of Cross-Coupling:

  • Broad Scope: Tolerates a wide variety of functional groups on both coupling partners.

  • Milder Conditions: Often proceeds at lower temperatures than SNAr.

  • Versatility: Can be used when SNAr is not feasible due to electronic effects.

Considerations:

  • Cost & Toxicity: Palladium and copper catalysts, along with their specialized ligands, can be expensive and require removal from the final product, which is critical in pharmaceutical development.

  • Reaction Optimization: These reactions often require careful screening of catalysts, ligands, bases, and solvents.

Experimental Protocol: General Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk flask, add the aryl chloride (1.0 eq), amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Addition: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture (typically 80-110 °C) with stirring until TLC or LC-MS indicates consumption of the starting material.

  • Workup: Cool the reaction, quench with water or saturated ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Alternative 3: Rethinking the Synthetic Strategy

Instead of a direct replacement, a more elegant solution can sometimes be found by altering the synthetic route to the target molecule. This involves changing the order of bond-forming and functional group installation steps.

Alt_Routes cluster_direct Direct S_N_Ar Route cluster_alt1 Route A: Late-Stage Nitration cluster_alt2 Route B: Selective Reduction & Sandmeyer Target Target Molecule (e.g., Substituted 3-methoxy-2-nitroaniline) Start_Cl This compound Start_Cl->Target S_N_Ar with Amine Start_A1 3-Chloroanisole Intermediate_A1 Substituted 3-Chloroanisole Start_A1->Intermediate_A1 Other Transformations Product_A1 Mixture of Nitro Isomers Intermediate_A1->Product_A1 Nitration Product_A1->Target Separation Start_B1 3,5-Dinitroanisole Intermediate_B1 3-Methoxy-5-nitroaniline Start_B1->Intermediate_B1 Selective Reduction[13] Intermediate_B2 Diazonium Salt Intermediate_B1->Intermediate_B2 Diazotization Product_B2 1-Chloro-3-methoxy-5-nitrobenzene Intermediate_B2->Product_B2 Sandmeyer Reaction (CuCl) Product_B2->Target S_N_Ar or other functionalization

Example Strategy: Synthesis of a 3-Methoxy-2-nitro-aniline derivative

  • Standard Route: Start with this compound and perform an SNAr reaction with the desired amine.

  • Alternative Route (Selective Reduction):

    • Begin with the commercially available 3,5-dinitroanisole.

    • Perform a selective reduction of one nitro group to an amine using reagents like sodium sulfide in aqueous methanol. This yields 3-methoxy-5-nitroaniline.[13]

    • The newly formed aniline can then be functionalized (e.g., acylated, alkylated).

    • The remaining nitro group can then be reduced to an amine, if desired, for further reactions. This route completely avoids the use of a halogenated nitroarene.

Experimental Protocol: Selective Reduction of 3,5-Dinitroanisole[13]
  • Reagent Prep: In a flask, dissolve sodium sulfide (Na₂S·9H₂O, ~1.1 eq) and sodium bicarbonate (NaHCO₃, ~1.0 eq) in deionized water. Add methanol and cool the solution to 0 °C.

  • Reaction: To a separate flask containing 3,5-dinitroanisole (1.0 eq) in methanol, add the prepared sodium sulfide solution.

  • Heating: Heat the resulting suspension to reflux for 30-60 minutes, monitoring by TLC for the disappearance of the starting material.

  • Isolation: Concentrate the mixture in vacuo to remove methanol. Pour the aqueous residue into ice-water.

  • Collection: Collect the resulting orange/brown precipitate of 3-methoxy-5-nitroaniline by filtration and air-dry. This product can then be carried forward.

Summary and Recommendations

The optimal choice of reagent or strategy depends heavily on the specific synthetic goal, scale, cost constraints, and available equipment.

Reagent / StrategyCore PrincipleKey AdvantagesKey LimitationsBest For...
This compound SNArWell-established, cost-effective starting material.Moderate reactivity, may require harsh conditions.Standard applications where reactivity is sufficient.
1-Fluoro-3-methoxy-2-nitrobenzene SNAr (Enhanced)High reactivity, milder conditions, faster reactions.[1]Higher cost, different handling considerations.Accelerating sluggish SNAr reactions or improving yields.
Buchwald-Hartwig Amination Pd-Catalyzed Cross-CouplingVery broad substrate scope, high functional group tolerance, mild conditions.[5][6]Catalyst cost, potential for metal contamination, ligand optimization needed.Difficult couplings or when SNAr fails.
Ullmann Condensation Cu-Catalyzed Cross-CouplingCost-effective catalyst system.[10]Often requires higher temperatures than Pd-catalysis, can have narrower scope.Large-scale synthesis where catalyst cost is a major driver.
Alternative Synthetic Routes Strategic RedesignCan circumvent problematic steps, avoid costly reagents, and improve overall process efficiency.Requires more initial development and route scouting.Process development and optimization for large-scale manufacturing.

References

  • Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile. The Journal of Organic Chemistry - ACS Publications.
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  • Ullmann condensation. Wikipedia.
  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
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  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts.
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  • The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF. ResearchGate.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Recent Advances in the Synthesis of Aromatic Nitro Compounds. ResearchGate.
  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate.
  • The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF. ResearchGate.
  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Ullmann Reaction. Organic Chemistry Portal.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution. YouTube.
  • Reduction of nitro compounds. Wikipedia.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.
  • 1-Chloro-2-methyl-3-nitrobenzene. ResearchGate.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • 1-Chloro-2-methyl-3-nitrobenzene. PMC - PubMed Central - NIH.
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  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
  • 1-CHLORO-4-METHOXY-2-NITROBENZENE | CAS 10298-80-3. Matrix Fine Chemicals.
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The Strategic Advantage of 1-Chloro-3-methoxy-2-nitrobenzene in the Synthesis of Bioactive Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimately the viability of a synthetic route. In the realm of constructing complex, biologically active molecules, particularly phenothiazine derivatives, 1-Chloro-3-methoxy-2-nitrobenzene emerges as a versatile and strategic building block. This guide provides an in-depth technical comparison of its performance against other substituted nitroaromatics, supported by experimental data, to inform rational synthetic design.

Introduction to a Key Synthetic Intermediate

This compound is a substituted aromatic compound featuring a chlorine atom, a methoxy group, and a nitro group strategically positioned on the benzene ring.[1][] Its utility in organic synthesis is primarily centered around its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aryl halide for attack by nucleophiles, a fundamental principle in the synthesis of a wide array of heterocyclic systems.[3][4]

The methoxy group, while electron-donating by resonance, introduces an element of steric and electronic modulation that can be exploited to fine-tune the reactivity of the molecule and the properties of the resulting products. This guide will delve into the practical implications of this unique substitution pattern.

The Decisive Role of Substituents in Nucleophilic Aromatic Substitution

The cornerstone of this compound's utility is the SNAr mechanism. This reaction proceeds via a two-step addition-elimination pathway, where the rate-determining step is the nucleophilic attack on the carbon bearing the leaving group (in this case, the chlorine atom). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this complex is paramount to the reaction's success.

The ortho-nitro group is the key activating feature. Its powerful electron-withdrawing nature delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy for its formation.[3][6] In contrast, a nitro group in the meta position relative to the leaving group cannot participate in this resonance stabilization, rendering the compound much less reactive towards nucleophilic attack.[6]

The methoxy group at the 3-position, while electron-donating, does not impede the activating effect of the ortho-nitro group. Its presence, however, can influence the regioselectivity of subsequent reactions and modulate the electronic properties of the final product, which is a crucial consideration in drug design.

Comparative Performance in Phenothiazine Synthesis

Phenothiazines are a class of tricyclic heterocyclic compounds with a broad spectrum of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[7] The synthesis of the phenothiazine core often involves the reaction of a substituted o-halonitrobenzene with a 2-aminothiophenol derivative, a reaction that can proceed through mechanisms like the Smiles rearrangement or an Ullmann condensation.[8][9]

While direct, side-by-side comparative studies with extensive quantitative data are not always readily available in the literature, we can infer the performance of this compound by examining reported yields and reaction conditions for the synthesis of analogous compounds.

Starting MaterialReaction TypeProductReported YieldReference
This compound Sandmeyer Reaction (from 3-Methoxy-2-nitroaniline)This compound66%[1]
1-Chloro-2,4-dinitrobenzeneNucleophilic Aromatic Substitution with GlutathioneS-(2,4-dinitrophenyl)glutathione-[4]
2-ChloronitrobenzeneUllmann Ether Synthesis with Phenolp-Nitrophenyl phenyl ether-[9]
4-ChloronitrobenzeneGoldberg Reaction with AnilineN-Phenyl-4-nitroaniline-[9]

The synthesis of this compound itself has been reported with a respectable yield of 66% via a Sandmeyer-type reaction from 3-methoxy-2-nitroaniline.[1] This provides a reliable route to this key intermediate.

For the subsequent construction of the phenothiazine scaffold, the reactivity of the chloronitrobenzene derivative is paramount. While a direct yield comparison for a specific phenothiazine synthesis using different starting materials is not explicitly detailed in the provided search results, the principles of SNAr suggest that the activation by the ortho-nitro group in this compound would lead to efficient reaction. The presence of a second activating group, as in 1-chloro-2,4-dinitrobenzene, would be expected to further increase reactivity.[3] However, the additional nitro group may not be desirable in the final product and could lead to side reactions. Therefore, this compound offers a balanced approach, providing sufficient activation for the desired transformation without introducing overly reactive or unnecessary functionalities.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported synthesis.[1]

Materials:

  • 3-Methoxy-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 37%)

  • Copper(II) chloride (CuCl₂)

  • Ethyl acetate (AcOEt)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium nitrite (2.60 mmol) in water (0.5 mL).

  • In a separate flask, dissolve 3-methoxy-2-nitroaniline (2.38 mmol) in HCl (37%, 3.9 mL) at 0°C.

  • Add the sodium nitrite solution dropwise to the 3-methoxy-2-nitroaniline solution at 0°C over one hour.

  • In another flask, prepare a cold (0°C) solution of CuCl₂ (4.76 mmol) in 6 N HCl (3.5 mL).

  • Add the reaction mixture from step 3 to the cold CuCl₂ solution.

  • Stir the resulting green solution at room temperature for 2 days.

  • Pour the reaction mixture onto ice and carefully neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic phases with brine, dry over MgSO₄, filter, and evaporate the solvent to yield this compound as a brown oil. (Reported yield: 66%).

General Procedure for the Synthesis of a Methoxy-Substituted Phenothiazine via Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that is a powerful tool for the synthesis of phenothiazines.[10]

Conceptual Workflow:

Smiles_Rearrangement cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product 1_Chloro_3_methoxy_2_nitrobenzene This compound Base_Mediated_Condensation Base-Mediated Condensation 1_Chloro_3_methoxy_2_nitrobenzene->Base_Mediated_Condensation 2_Aminothiophenol 2-Aminothiophenol Derivative 2_Aminothiophenol->Base_Mediated_Condensation Intramolecular_Cyclization Intramolecular Cyclization (Smiles Rearrangement) Base_Mediated_Condensation->Intramolecular_Cyclization Phenothiazine_Derivative Methoxy-Substituted Phenothiazine Intramolecular_Cyclization->Phenothiazine_Derivative

Caption: Conceptual workflow for phenothiazine synthesis via Smiles Rearrangement.

General Protocol:

  • In a suitable solvent (e.g., ethanol, DMF), dissolve the 2-aminothiophenol derivative and a base (e.g., potassium hydroxide, sodium ethoxide).

  • To this solution, add this compound.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • The precipitated product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization of the SNAr Mechanism

The following diagram illustrates the key steps in the SNAr mechanism for the reaction of this compound with a generic nucleophile.

Caption: The SNAr mechanism for this compound.

Conclusion

This compound stands out as a strategically valuable starting material in the synthesis of bioactive heterocyclic compounds, particularly in the phenothiazine family. Its unique substitution pattern, featuring an activating ortho-nitro group and a modulating meta-methoxy group, provides a balance of reactivity and synthetic versatility. While direct quantitative comparisons with all possible alternatives are not always available, a thorough understanding of the underlying SNAr mechanism allows for a rational prediction of its favorable performance. The availability of a reliable synthetic route to this intermediate further enhances its appeal for researchers and drug development professionals seeking to construct complex and novel molecular architectures.

References

[8] Improving the reaction conditions for phenothiazine synthesis. (URL not available) [11] Optimization of reaction conditions for phenothiazine synthesis. (URL not available) [12] A Comparative Analysis of 1-Fluoro-2-nitrobenzene and 1-Chloro-2-nitrobenzene in Diarylamine Synthesis. (URL not available) [13] Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica. [14] Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR. [7] Ullmann condensation. Wikipedia. [3] 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [9] The reaction of m-chloronitrobenzene with sodium methoxide is much slower... Filo. [6] CN105418537A - Synthetic method of 2-methoxy phenothiazine. Google Patents. [15] Improved synthesis of 2‐methoxyphenothiazine. ResearchGate. [16] ChemInform Abstract: Improved Synthesis of 2-Methoxyphenothiazine. ResearchGate. [17] Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (URL not available) [18] Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF. ResearchGate. [1] 1-chloro-3-methoxy-2-nitro-benzene synthesis. ChemicalBook. [19] Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [20] Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [] CAS 5472-99-1 this compound. BOC Sciences. [10] Smiles Rearrangement Reaction : Mechanism , Application and Modification. (URL not available) [21] The Truce-Smiles Rearrangement and Related Reactions. SciSpace. [22] Observation of O→N Type Smiles Rearrangement in Certain Alkyl Aryl Nitro Compounds | Request PDF. ResearchGate. [5] Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. [23] 1-chloro-3-methoxy-2-nitro-benzene. CymitQuimica. [24] Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [4] Nucleophilic aromatic substitution. Wikipedia. [25] Benzene, 1-chloro-2,4-dinitro-. the NIST WebBook. **** ChemInform Abstract: Nucleophilic Aromatic Substitution of Glutathione and 1-Chloro-2,4- dinitrobenzene in Reverse Micelles. A Model System to Assess the Transition-State Stabilization in Glutathione Transferase Catalyzed Conjugation. ResearchGate. **** 5-Chloro-2-methoxy-1,3-dinitrobenzene | C7H5ClN2O5 | CID 237558. PubChem.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we employ. 1-Chloro-3-methoxy-2-nitrobenzene, a valuable intermediate in organic synthesis, is also a compound that demands our utmost respect due to its significant health and environmental hazards.[1] This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect you, your colleagues, and the environment.

Foundational Knowledge: Hazard Profile and Risk Assessment

Understanding the "why" behind disposal protocols is critical for ensuring compliance and safety. This compound is a halogenated nitroaromatic compound, a class of chemicals known for its reactivity and potential toxicity. Its specific hazards necessitate a rigorous disposal plan.

Hazard CategoryDescriptionRationale & Implications
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[2][3][4] Causes irritation to the eyes, skin, and respiratory system.[1]Direct contact can lead to immediate health effects. The presence of both chlorine and a nitro group enhances its reactivity and ability to be absorbed.
Systemic Effects May cause effects on the blood, leading to the formation of methemoglobin.[5][6] Symptoms include cyanosis (blue lips and skin), confusion, dizziness, and headache.[5]Methemoglobinemia reduces the oxygen-carrying capacity of the blood, a serious medical condition that may have a delayed onset. Medical observation is indicated after exposure.[5][6]
Chronic Toxicity Suspected of causing cancer and may cause damage to the blood and liver through prolonged or repeated exposure.[2][6]The aromatic nitro structure is often associated with long-term health risks, making minimization of exposure a primary goal.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2][4][5]This compound is persistent in the environment and must not be allowed to enter drains or waterways, as it can disrupt ecosystems.[2][7]
Physical Hazard Combustible.[5][6] As a dust, it can form explosive mixtures with air.[5][6] Combustion produces highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and phosgene.[5][6]Improper storage or disposal can create a significant fire or explosion risk. It is a strong oxidant that reacts with combustible materials.[5][6]

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous segregation and safe accumulation practices.

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is correctly worn:

  • Eye and Face Protection : Wear tightly fitting safety goggles and a face shield if there is a risk of splashing.[8]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or butyl rubber. Standard latex gloves are not sufficient.[2][7]

  • Body Protection : A laboratory coat and, if handling larger quantities, chemical-resistant protective clothing are required.[2][5]

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1] If dusts are generated, a NIOSH/MSHA-approved respirator is necessary.[2][9]

The Cardinal Rule: Segregation of Halogenated Waste

The single most critical step in chemical waste management is proper segregation. This compound is a halogenated organic compound .

Causality : Halogenated wastes cannot be disposed of via the same routes as non-halogenated wastes. While some non-halogenated solvents can be recycled or used for fuel blending, halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases like HCl.[10][11] Mixing these waste streams leads to costly and complex disposal procedures and is a serious regulatory violation.

Protocol :

  • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste." [10]

  • Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane), aqueous waste (acids, bases), or solid waste.[2][12][13]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach from the moment waste is generated to its final, compliant disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Coordination with EHS cluster_disposal Final Disposition WasteGen 1. Waste Generation (e.g., reaction quench, contaminated items) Classification 2. Classification (Identify as Halogenated Organic Waste) WasteGen->Classification Container 3. Container Selection & Labeling (Compatible, sealed, clearly labeled) Classification->Container Collection 4. Waste Accumulation (In fume hood, closed container) Container->Collection Storage 5. Secure Temporary Storage (Secondary containment, away from incompatibles) Collection->Storage Pickup 6. Arrange for Pickup (Submit waste pickup request to EHS) Storage->Pickup Documentation 7. Documentation (Complete hazardous waste manifest) Pickup->Documentation Transport 8. Licensed Transport Documentation->Transport Incineration 9. High-Temperature Incineration (Approved Hazardous Waste Facility) Transport->Incineration

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-3-methoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 1-Chloro-3-methoxy-2-nitrobenzene, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a nitrated and chlorinated aromatic compound, this chemical presents significant health risks that necessitate a comprehensive and rigorously applied safety protocol. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Effective PPE selection is not a matter of simple compliance but is rooted in a thorough understanding of the specific chemical's hazard profile. This compound and related compounds are associated with multiple routes of exposure and systemic toxicity.

  • High Acute Toxicity: This class of chemicals is often toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] The primary danger lies in its ability to be readily absorbed, making comprehensive barrier protection essential.

  • Systemic Effects on Blood: A critical, and often delayed, hazard associated with nitroaromatic compounds is the potential to cause methemoglobinemia.[2][5] This is a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to symptoms like cyanosis (blue lips and skin), headache, dizziness, and confusion.[2][5] This systemic risk underscores why preventing any level of exposure is paramount.

  • Organ Damage and Carcinogenicity: Prolonged or repeated exposure may lead to damage to the blood and liver.[5] Furthermore, some chlorinated nitrobenzenes are suspected of causing cancer.[5]

  • Severe Irritation: The compound can cause serious irritation to the skin and eyes upon contact.[6][7] Inhalation of dust or vapors may also lead to respiratory irritation.[6][7]

  • Environmental Hazard: This chemical is toxic to aquatic life with long-lasting effects, mandating careful containment and disposal to prevent environmental release.[2][4]

The causality is clear: the compound's multi-faceted toxicity profile demands a multi-layered PPE strategy that eliminates all potential routes of exposure—dermal, ocular, and respiratory.

Core PPE Requirements and Operational Plans

A dynamic approach to PPE is necessary, adapting to the specific task and the physical form of the chemical. The following table summarizes the minimum required PPE for handling this compound.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash goggles & Face shield2 pairs of nitrile or neoprene glovesChemical-resistant lab coat (fully buttoned)NIOSH-approved respirator with particulate filter (e.g., N95) or higher
Preparing Solutions Chemical splash goggles & Face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant lab coat or apron over lab coatRequired if not in a certified chemical fume hood
Running Reactions/Transfers Chemical splash gogglesChemical-resistant glovesChemical-resistant lab coatWork must be conducted in a chemical fume hood
Spill Cleanup Chemical splash goggles & Face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsFull-face respirator with appropriate cartridges

Detailed PPE Specifications and Protocols

Merely wearing PPE is insufficient; using the correct type and following strict protocols is essential for safety.

Eye and Face Protection

Standard safety glasses are inadequate. The risk of splashes and airborne particles necessitates a higher level of protection.

  • Chemical Splash Goggles: Must be worn at all times when the chemical is present in the lab. They should provide a complete seal around the eyes, conforming to standards such as ANSI Z87.1 (US) or EN 166 (EU).[3][8][9]

  • Face Shield: A face shield must be worn over chemical splash goggles during operations with a high risk of splashing or dust generation, such as weighing the solid compound or cleaning up spills.[10][11]

Skin and Body Protection

Given the high dermal toxicity and potential for absorption, skin protection is a critical barrier.[2]

  • Gloves: Disposable nitrile or neoprene gloves provide good resistance to a range of chemicals.[11][12] For handling this compound, a double-gloving technique is recommended. Gloves must be inspected for tears or pinholes before each use.[6][13] Contaminated gloves should be removed immediately using a technique that avoids touching the outer surface, and disposed of as hazardous waste.[13] Always wash hands thoroughly after removing gloves.[8]

  • Protective Clothing: A chemical-resistant laboratory coat, fully buttoned, is the minimum requirement.[2][10] For larger quantities or tasks with significant splash potential, a chemical-resistant apron worn over the lab coat is necessary.[12] In the event of a large spill or emergency, a full chemical-resistant suit may be required.[13][14] Contaminated clothing must be removed immediately and decontaminated or disposed of properly.[2]

Respiratory Protection

Preventing the inhalation of this toxic compound, especially in its powdered form, is crucial.

  • Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All work with this compound must be conducted inside a certified chemical fume hood to minimize airborne concentrations.[9]

  • Respirators: When engineering controls are not feasible or during tasks like weighing solids where dust generation is likely, a NIOSH-approved respirator is mandatory.[3][9] For dusts, a particulate filter (e.g., N95) is required.[3] If vapors are a concern or exposure limits are exceeded, a full-face respirator with organic vapor cartridges should be used.[6][8] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing.[10]

Safe Handling Workflow

The following diagram outlines the essential step-by-step process for safely handling this compound, from preparation to disposal.

cluster_prep 1. Pre-Handling cluster_handling 2. Handling Operations cluster_cleanup 3. Post-Handling & Disposal Prep Review SDS & Protocol Verify Verify Fume Hood & Safety Shower/Eyewash Prep->Verify DonPPE Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) Verify->DonPPE Weigh Weigh Solid in Fume Hood (Use Respirator) DonPPE->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve React Perform Reaction/Transfer in Fume Hood Dissolve->React Decontaminate Decontaminate Glassware & Work Surfaces React->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose of Waste & Contaminated PPE in Sealed Hazardous Waste Container DoffPPE->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.